Grubbs second generation
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H66Cl2N2PRu+ |
|---|---|
Molecular Weight |
850.0 g/mol |
IUPAC Name |
benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexylphosphanium |
InChI |
InChI=1S/C21H26N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-1 |
InChI Key |
FCDPQMAOJARMTG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Grubbs Second-Generation Catalyst
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Grubbs second-generation catalyst, a cornerstone of modern olefin metathesis. It covers the catalyst's core structure, detailed experimental protocols for its synthesis and application, quantitative performance data, and the underlying reaction mechanism.
Core Structure and Physicochemical Properties
The Grubbs second-generation catalyst, formally named (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, is a well-defined, air- and moisture-tolerant organometallic complex.[1] Its structure features a central ruthenium atom in a square pyramidal geometry. The key ligands contributing to its high catalytic activity and stability are a benzylidene carbene, two chloride anions, a bulky tricyclohexylphosphine (B42057) (PCy₃) ligand, and a saturated N-heterocyclic carbene (NHC) ligand, specifically 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (H₂IMes or SIMes).[2] The presence of the strongly electron-donating NHC ligand significantly enhances its catalytic activity compared to its first-generation counterpart.[2]
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize key quantitative data for the Grubbs second-generation catalyst.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₆H₆₅Cl₂N₂PRu |
| Molar Mass | 848.97 g/mol |
| Appearance | Pink-brown to red-purple crystalline powder |
| Melting Point | 143.5-148.5 °C |
| Solubility | Soluble in dichloromethane (B109758), toluene (B28343), THF; sparingly soluble in methanol (B129727) and pentane (B18724). |
Table 2: Characteristic NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 19.1 (s, 1H) | Ru=CH Ph |
| 7.60 - 6.80 (m, 5H) | Phenyl protons | |
| 4.01 (s, 4H) | NCH₂ CH₂ N | |
| 2.45 - 1.20 (m, 51H) | Mesityl and PCy₃ protons | |
| ¹³C NMR | ~294 (br s) | Ru=C HPh |
| ~211 (d) | Ru-C (NHC) | |
| 153-128 | Aromatic carbons | |
| ~51 | NC H₂C H₂N | |
| 32-26 | PCy₃ carbons | |
| ³¹P NMR | ~31 (s) | P Cy₃ |
Experimental Protocols
Synthesis of Grubbs Second-Generation Catalyst
A common laboratory-scale synthesis involves the reaction of the first-generation Grubbs catalyst with the free NHC ligand.[2]
Materials:
-
Grubbs First-Generation Catalyst, (PCy₃)₂(Cl)₂Ru=CHPh
-
1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene (H₂IMes)
-
Anhydrous and degassed toluene
-
Anhydrous and degassed pentane
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with Grubbs first-generation catalyst (1.0 equivalent) and H₂IMes (1.05 equivalents).
-
Add anhydrous and degassed toluene to dissolve the solids (concentration ~0.1 M).
-
Stir the reaction mixture at room temperature for approximately 1 hour. The color of the solution will change from purple to a more brownish-red.
-
Monitor the reaction by ³¹P NMR spectroscopy until the signal corresponding to the starting material (~36 ppm) is no longer observed.
-
Remove the toluene under reduced pressure.
-
Wash the resulting solid with cold, degassed pentane to remove any excess H₂IMes.
-
Dry the product under high vacuum to afford the Grubbs second-generation catalyst as a crystalline solid.
General Procedure for Ring-Closing Metathesis (RCM)
Grubbs second-generation catalyst is highly efficient for ring-closing metathesis (RCM) to form a wide variety of cyclic olefins.[3]
Materials:
-
Acyclic diene substrate
-
Grubbs Second-Generation Catalyst
-
Anhydrous and degassed solvent (typically dichloromethane or toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the acyclic diene substrate in the chosen solvent (concentration typically 0.01–0.1 M) in a flask under an inert atmosphere.
-
Add the Grubbs second-generation catalyst (typically 1–5 mol%) to the solution. For thermally sensitive substrates, the reaction can be initiated at room temperature. For more challenging substrates, heating (e.g., to 40-80 °C) may be required.
-
Stir the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, quench the reaction by adding a small amount of a catalyst deactivator, such as ethyl vinyl ether.
-
Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the cyclic olefin product.
Table 3: Representative Substrate Scope for RCM using Grubbs Second-Generation Catalyst
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | 5 | CH₂Cl₂ | 25 | 1 | 98 | [4] |
| N-Tosyl-diallylamine | 5 | CH₂Cl₂ | 40 | 2 | 95 | [3] |
| 1,7-Octadiene | 2.5 | Toluene | 80 | 4 | 85 | [5] |
| Diallyl ether | 5 | CH₂Cl₂ | 25 | 12 | 92 | [4] |
Reaction Mechanism and Signaling Pathway
The catalytic cycle of olefin metathesis with Grubbs catalysts is generally described by the Chauvin mechanism.[6] The process is initiated by the dissociation of a phosphine (B1218219) ligand, followed by a series of cycloaddition and cycloreversion steps.
The key steps in the mechanism are:
-
Initiation: Reversible dissociation of the PCy₃ ligand from the 16-electron precatalyst generates a highly reactive 14-electron intermediate.[2]
-
Olefin Coordination: The incoming olefin coordinates to the vacant site on the ruthenium center.
-
[2+2] Cycloaddition: An intramolecular [2+2] cycloaddition between the ruthenium-carbene and the coordinated olefin forms a four-membered metallacyclobutane intermediate.
-
[2+2] Cycloreversion: The metallacyclobutane undergoes a retro-[2+2] cycloaddition, which can either regenerate the starting materials or proceed to form a new ruthenium-carbene and a new olefin product.
-
Propagation: The newly formed ruthenium-carbene continues the catalytic cycle by reacting with another olefin molecule.
References
The Dawn of a New Era in Olefin Metathesis: A Technical Guide to Second-Generation Grubbs Catalysts
For Researchers, Scientists, and Drug Development Professionals
The discovery of second-generation Grubbs catalysts marked a pivotal moment in the field of organic synthesis, dramatically expanding the scope and utility of olefin metathesis. These ruthenium-based complexes, distinguished by the replacement of a phosphine (B1218219) ligand with a more strongly donating N-heterocyclic carbene (NHC), exhibit significantly enhanced reactivity, stability, and functional group tolerance compared to their first-generation predecessors. This guide provides an in-depth exploration of the discovery, development, mechanism, and application of these transformative catalysts, with a focus on the technical details crucial for researchers in academia and industry.
From First to Second Generation: An Evolutionary Leap
The journey to the second-generation catalysts began with the groundbreaking development of the first-generation Grubbs catalyst, (PCy₃)₂Cl₂Ru=CHPh (where Cy is cyclohexyl), a well-defined, air-stable, and functional-group-tolerant catalyst for olefin metathesis.[1][2] While revolutionary, the activity of the first-generation systems was limited with certain electron-deficient or sterically hindered olefins.
The breakthrough came in 1999 when the Grubbs group reported that replacing one of the tricyclohexylphosphine (B42057) (PCy₃) ligands with a 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (H₂IMes) ligand, an N-heterocyclic carbene (NHC), led to a dramatic increase in catalytic activity.[1][3] This new class of catalysts, exemplified by (H₂IMes)(PCy₃)Cl₂Ru=CHPh, became known as second-generation Grubbs catalysts.[1][4] These catalysts are hundreds to thousands of times more active than the first-generation catalysts, while also demonstrating greater thermal and chemical stability.[4]
The enhanced performance of the second-generation catalysts is attributed to the strong σ-donating character of the NHC ligand, which promotes the dissociation of the remaining phosphine ligand to generate the highly active 14-electron intermediate, the key species in the catalytic cycle.[5]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for olefin metathesis catalyzed by second-generation Grubbs catalysts is a dissociative pathway. The catalytic cycle is initiated by the dissociation of the phosphine ligand from the 16-electron precatalyst to form a highly reactive 14-electron intermediate. This species then coordinates with an olefin substrate, leading to the formation of a metallacyclobutane intermediate. Subsequent cycloreversion of the metallacyclobutane releases the new olefin product and regenerates the active catalytic species, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the key steps in the catalytic cycle of a second-generation Grubbs catalyst.
Caption: Catalytic cycle of a second-generation Grubbs catalyst.
Synthesis of a Second-Generation Grubbs Catalyst: An Experimental Protocol
The synthesis of second-generation Grubbs catalysts can be achieved through various routes. A common method involves the reaction of a ruthenium(II) precursor with the NHC ligand and a phosphine. The following is a representative protocol for the synthesis of (H₂IMes)(PCy₃)Cl₂Ru=CHPh.
Materials:
-
RuCl₂(PCy₃)₂(CHPh) (First-generation Grubbs catalyst)
-
1,3-Dimesityl-4,5-dihydroimidazolium chloride
-
Potassium tert-butoxide
-
Toluene (B28343) (anhydrous)
-
Pentane (B18724) (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, 1,3-dimesityl-4,5-dihydroimidazolium chloride (1.05 eq) and potassium tert-butoxide (1.0 eq) are added to a Schlenk flask equipped with a magnetic stir bar.
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 1 hour to generate the free NHC ligand in situ.
-
In a separate Schlenk flask, the first-generation Grubbs catalyst (1.0 eq) is dissolved in anhydrous toluene.
-
The solution of the first-generation catalyst is then transferred via cannula to the flask containing the free NHC ligand.
-
The reaction mixture is stirred at 80°C for 1 hour. The color of the solution typically changes from purple to reddish-brown.
-
The reaction is cooled to room temperature, and the solvent is removed under vacuum.
-
The resulting solid is washed with anhydrous pentane to remove any unreacted starting material and byproducts.
-
The product, a microcrystalline reddish-brown solid, is dried under vacuum.
Characterization:
-
¹H NMR (C₆D₆): δ 16.5 (s, 1H, Ru=CH), 7.2-6.8 (m, Ar-H), 3.5 (s, 4H, NCH₂CH₂N), 2.5-1.0 (m, PCy₃ and mesityl-CH₃).
-
³¹P NMR (C₆D₆): δ 31.0 (s).
The following diagram outlines the general workflow for the synthesis of a second-generation Grubbs catalyst.
Caption: General workflow for the synthesis of a second-generation Grubbs catalyst.
Performance Metrics: A Quantitative Comparison
The enhanced activity of second-generation Grubbs catalysts is evident in various olefin metathesis reactions. The following tables summarize key performance data for representative transformations.
Table 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Reference |
| First-Generation | 5 | 12 | >98 | [3] |
| Second-Generation | 0.05 | 1 | >98 | [3] |
Table 2: Cross-Metathesis (CM) of 1-Octene and cis-1,4-Diacetoxy-2-butene
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| First-Generation | 5 | 24 | 55 | [1] |
| Second-Generation | 2.5 | 4 | 85 | [1] |
Applications in Drug Discovery and Development
The exceptional functional group tolerance and high activity of second-generation Grubbs catalysts have made them invaluable tools in the synthesis of complex molecules, particularly in the pharmaceutical industry.[6][7] Key applications include:
-
Macrocyclization: Ring-closing metathesis is a powerful method for the synthesis of macrocyclic compounds, a structural motif present in many biologically active natural products and synthetic drugs.
-
Linker Technology: Olefin metathesis can be employed to conjugate drugs to polymers or other scaffolds, enabling the development of targeted drug delivery systems.
-
Fragment-Based Drug Discovery: The formation of carbon-carbon double bonds via cross-metathesis allows for the efficient linking of molecular fragments to generate novel drug candidates.
The development of second-generation Grubbs catalysts has fundamentally changed the landscape of olefin metathesis, providing chemists with a robust and versatile tool for the construction of complex molecular architectures. Their continued application in both academic and industrial research promises to drive innovation in fields ranging from materials science to drug discovery for years to come.
References
An In-depth Technical Guide to the Electronic and Steric Properties of Grubbs II Catalyst
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core electronic and steric properties of the second-generation Grubbs catalyst, a pivotal tool in modern organic synthesis and drug development. Understanding these fundamental characteristics is crucial for optimizing reaction conditions, predicting catalytic activity, and designing novel catalysts with enhanced performance.
Introduction: The Significance of Grubbs II Catalyst
The second-generation Grubbs catalyst, formally known as [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene] (dichloro)(phenylmethylene)(tricyclohexylphosphine)ruthenium, revolutionized the field of olefin metathesis. Its enhanced activity and stability compared to the first-generation catalyst are attributed to the replacement of a tricyclohexylphosphine (B42057) (PCy₃) ligand with a more strongly donating N-heterocyclic carbene (NHC) ligand.[1] This modification significantly influences the electronic and steric environment around the ruthenium center, thereby dictating its catalytic behavior.
The general structure of a Grubbs II catalyst consists of a central ruthenium atom coordinated to an alkylidene, two anionic ligands (typically chloride), a phosphine (B1218219) ligand, and an N-heterocyclic carbene (NHC) ligand.[2] The nature of the NHC and phosphine ligands plays a critical role in tuning the catalyst's properties.
Quantitative Analysis of Steric and Electronic Properties
The reactivity and selectivity of the Grubbs II catalyst are intricately linked to the steric bulk and electronic donating ability of its ligands, particularly the N-heterocyclic carbene. These properties are often quantified using parameters such as the percent buried volume (%Vbur) for sterics and the Tolman Electronic Parameter (TEP) for electronics.
Steric Properties: Percent Buried Volume (%Vbur)
The percent buried volume (%Vbur) is a powerful tool for quantifying the steric hindrance imposed by a ligand on the metal center. It represents the percentage of the space around the metal that is occupied by the ligand. A higher %Vbur indicates greater steric bulk, which can influence substrate approach and the stability of catalytic intermediates.
| NHC Ligand | Substituents on Nitrogen | %Vbur |
| SIMes | Mesityl (2,4,6-trimethylphenyl) | 35.4% |
| SIPr | Isopropyl | 36.5% |
| IPr | 2,6-diisopropylphenyl | 37.1% |
| IMes | Mesityl (2,4,6-trimethylphenyl) | 30.3% |
Note: Data compiled from various sources. The exact values may vary slightly depending on the computational method and the specific complex analyzed.
Electronic Properties: Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a measure of the electron-donating ability of a ligand. It is determined by measuring the ν(CO) stretching frequency of a reference metal-carbonyl complex containing the ligand of interest. A lower TEP value indicates a stronger electron-donating ligand. The strong σ-donating character of the NHC ligand in the Grubbs II catalyst increases the electron density at the ruthenium center, which is crucial for its high activity.
| Ligand | TEP (cm⁻¹) |
| PCy₃ | 2056.1 |
| PPh₃ | 2068.9 |
| SIMes | 2050.5 |
| IPr | 2049.4 |
| IMes | 2053.0 |
Note: TEP values are typically measured on Ni(CO)₃L or similar complexes and serve as a relative measure of electron-donating ability.
Experimental Protocols for Characterization
Accurate characterization of the Grubbs II catalyst is essential for understanding its properties and ensuring reproducibility in catalytic reactions. The following sections detail the key experimental methodologies employed.
Synthesis of Grubbs II Catalyst
A common synthetic route to the Grubbs II catalyst involves the reaction of the first-generation Grubbs catalyst with the desired N-heterocyclic carbene.
Materials:
-
Grubbs I catalyst ([(PCy₃)₂Cl₂Ru=CHPh])
-
1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene (SIMes) or other NHC ligand
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Under an inert atmosphere, dissolve the Grubbs I catalyst in the chosen solvent in a Schlenk flask.
-
In a separate flask, dissolve the NHC ligand in the same solvent.
-
Slowly add the NHC solution to the Grubbs I catalyst solution at room temperature with stirring.
-
The reaction mixture will typically change color, indicating the formation of the Grubbs II catalyst.
-
Monitor the reaction by thin-layer chromatography (TLC) or NMR spectroscopy until completion.
-
Once the reaction is complete, remove the solvent under vacuum.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., pentane/dichloromethane).
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the Grubbs II catalyst, providing invaluable information on bond lengths, bond angles, and the spatial arrangement of the ligands.
Methodology:
-
Crystal Growth: Grow single crystals of the catalyst suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.
NMR Spectroscopy for Electronic and Structural Characterization in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and electronic properties of the Grubbs II catalyst in solution. ¹H, ¹³C, and ³¹P NMR are commonly employed.
General Protocol:
-
Sample Preparation: Dissolve a small amount of the catalyst (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂) in an NMR tube under an inert atmosphere.
-
¹H NMR: Acquire a ¹H NMR spectrum to observe the protons of the ligands. The chemical shift of the alkylidene proton (Ru=CH) is a particularly sensitive probe of the electronic environment at the metal center.
-
¹³C NMR: Acquire a ¹³C NMR spectrum to identify the carbon atoms in the complex. The chemical shift of the carbene carbon of the NHC ligand provides insight into its σ-donating ability.
-
³¹P NMR: Acquire a ³¹P NMR spectrum to observe the phosphorus nucleus of the phosphine ligand. The chemical shift and coupling constants can provide information about the coordination of the phosphine and the electronic properties of the complex.
-
2D NMR Experiments: Techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between different atoms in the molecule, confirming the structure in solution.
Computational Chemistry for Steric and Electronic Parameter Determination
Density Functional Theory (DFT) calculations are widely used to compute the steric and electronic parameters of the ligands and to gain a deeper understanding of the catalytic mechanism.
Workflow for %Vbur Calculation:
-
Model Building: Construct a 3D model of the metal-ligand complex of interest. The coordinates can be obtained from X-ray crystallographic data or generated using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization of the complex using a suitable DFT functional and basis set.
-
Buried Volume Calculation: Use specialized software (e.g., SambVca) to calculate the percent buried volume. This involves defining a sphere of a certain radius (typically 3.5 Å) around the metal center and calculating the volume occupied by the van der Waals spheres of the ligand atoms within that sphere.
Visualizing Key Relationships and Mechanisms
Understanding the interplay of steric and electronic factors and the catalytic cycle is facilitated by visual representations.
The Olefin Metathesis Catalytic Cycle
The generally accepted Chauvin mechanism for olefin metathesis catalyzed by the Grubbs II catalyst involves a series of [2+2] cycloaddition and cycloreversion steps.
Caption: The catalytic cycle of olefin metathesis initiated by the Grubbs II catalyst.
Ligand Influence on Catalytic Activity
The steric and electronic properties of the NHC ligand directly impact the initiation rate and overall activity of the catalyst.
Caption: Relationship between NHC ligand properties and catalyst performance.
Conclusion
The electronic and steric properties of the Grubbs II catalyst are fundamental to its remarkable performance in olefin metathesis. The strategic incorporation of a strongly electron-donating and sterically tunable N-heterocyclic carbene ligand has led to a highly active and robust catalytic system. By employing the quantitative measures and experimental techniques outlined in this guide, researchers can gain a deeper understanding of this catalyst, enabling the rational design of improved catalysts and the optimization of synthetic routes for the development of new pharmaceuticals and advanced materials.
References
Unraveling the Initiation of Grubbs' Second-Generation Catalyst: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Grubbs' catalysts has revolutionized the field of olefin metathesis, providing powerful tools for the construction of complex molecules. The second-generation catalyst, in particular, offers enhanced activity and stability, making it a workhorse in academic and industrial laboratories. A thorough understanding of its initiation pathway is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This technical guide provides an in-depth exploration of the core mechanisms governing the activation of Grubbs' second-generation catalyst, supported by experimental data and detailed protocols.
The Dual Pathways of Initiation: Dissociative and Associative Mechanisms
The initiation of the Grubbs' second-generation catalyst, formally known as [RuCl₂(PCy₃)(IMes) (=CHPh)], is a critical step that generates the active 14-electron catalytic species. This process is not governed by a single pathway but rather a nuanced interplay between two primary mechanisms: the dissociative and the associative pathways. The prevalence of each pathway is influenced by factors such as the nature of the olefin substrate and the solvent.
The Dissociative Pathway
The dissociative mechanism is characterized by the initial dissociation of a phosphine (B1218219) ligand (tricyclohexylphosphine, PCy₃) from the 16-electron precatalyst to form a highly reactive 14-electron intermediate. This intermediate then coordinates with the incoming olefin substrate, initiating the catalytic cycle. Mechanistic studies have indicated that for many metathesis reactions, the catalytic cycle involves an initiation event where the 16-electron species undergoes reversible phosphine dissociation to furnish the active 14-electron catalytic complex.[1] This pathway is generally favored with sterically demanding olefins.[2][3]
Caption: Dissociative initiation pathway of Grubbs' second-generation catalyst.
The Associative Pathway
In contrast, the associative (or interchange) pathway involves the direct coordination of the olefin substrate to the 16-electron precatalyst, forming an 18-electron intermediate. This is followed by the concerted dissociation of the phosphine ligand. Kinetic studies have shown that for less bulky olefins, both the dissociative and associative pathways are significant.[2][3] The associative mechanism often leads to very fast precatalyst activation, especially at high olefin concentrations.[2]
References
An In-Depth Technical Guide to the Stability and Handling of Grubbs' Second-Generation Catalyst
For Researchers, Scientists, and Drug Development Professionals
The Grubbs' second-generation catalyst is a cornerstone of modern organic synthesis, prized for its functional group tolerance and broad applicability in olefin metathesis reactions.[1] However, to ensure its optimal performance and obtain reproducible results, a thorough understanding of its stability and proper handling is paramount. This guide provides a comprehensive overview of the stability of the Grubbs' second-generation catalyst under various conditions, detailed handling procedures, and experimental protocols for its stability assessment.
Catalyst Stability Profile
The stability of the Grubbs' second-generation catalyst is a critical factor influencing its efficacy in chemical transformations. Its reactivity is intrinsically linked to its decomposition pathways, which can be triggered by thermal stress, atmospheric exposure, and interactions with solvents or other components of the reaction mixture.
Thermal Stability
The Grubbs' second-generation catalyst exhibits greater thermal stability compared to its first-generation counterpart, a key advantage that has broadened its utility in organic synthesis.[1] However, its stability is highly dependent on whether it is in a solid state or in solution.
Solid-State Thermal Stability:
In its solid, crystalline form, the Grubbs' second-generation catalyst is remarkably stable. Anecdotal evidence from laboratory practice suggests that the solid catalyst can be stable for extended periods when stored properly. One study demonstrated that a homogeneous mixture of Grubbs' catalyst in paraffin (B1166041) wax showed no loss in catalytic activity after 22 months of storage open to the air.[2]
In-Solution Thermal Stability:
The thermal stability of the Grubbs' second-generation catalyst is significantly reduced when it is dissolved in a solvent. The dissociation of the phosphine (B1218219) ligand, a key step in the catalytic cycle, also renders the catalyst more susceptible to decomposition pathways.[3] For instance, a study on the decomposition of the second-generation methylidene catalyst showed that 38% of the catalyst decomposed after 16 hours of exposure to ethylene (B1197577) at 40°C.[4]
| Condition | Observation | Reference |
| Solid catalyst in paraffin wax, open to air | No loss of catalytic activity after 22 months | [2] |
| Second-generation methylidene in solution with excess ethylene | 38% decomposition after 16 hours at 40°C | [4] |
| Hoveyda-Grubbs second-generation catalyst in boiling toluene (B28343) or benzene (B151609) (dry, under argon) | Stable for at least a week with no visible discoloration | [5] |
Table 1: Summary of Thermal Stability Data for Grubbs' Second-Generation Catalyst
Atmospheric Stability
The tolerance of the Grubbs' second-generation catalyst to air and moisture is a significant practical advantage over many other organometallic catalysts. However, this tolerance is not absolute and depends on the physical state of the catalyst.
Solid-State Atmospheric Stability:
In its solid form, the Grubbs' second-generation catalyst is generally considered to be air-stable and can be handled in the air for short periods without significant degradation.[6] This allows for easier weighing and transfer of the catalyst in a laboratory setting. A study of a silica-supported Hoveyda-Grubbs second-generation catalyst found that while the catalyst was stable under vacuum, its activity decreased when stored under atmospheric conditions at 298 K.[7]
In-Solution Atmospheric Stability:
When dissolved in a solvent, the Grubbs' second-generation catalyst becomes significantly more sensitive to oxygen.[3] The presence of oxygen can lead to the oxidation of the ruthenium center and the phosphine ligand, resulting in inactive species. Therefore, it is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. A simple visual test for decomposition in a non-degassed solvent is the color change of the solution from purple to brown or black over time.[3]
| Physical State | Air/Moisture Tolerance | Recommended Handling | Reference |
| Solid | Generally tolerant for short periods | Can be weighed in air, but long-term storage should be under inert gas. | [6] |
| Solution | Sensitive to oxygen | Reactions must be performed under an inert atmosphere (argon or nitrogen). | [3] |
Table 2: Atmospheric Stability and Handling Recommendations
Solvent Compatibility
The choice of solvent can have a profound impact on the stability and activity of the Grubbs' second-generation catalyst. Solvents can influence the rate of phosphine ligand dissociation and can also directly interact with the ruthenium center, leading to deactivation.
Coordinating solvents are generally detrimental to the stability of the catalyst. For instance, acetonitrile (B52724) can coordinate to the ruthenium center and accelerate decomposition.[8] A study systematically investigated the phosphine ligand dissociation in various solvents and found that the rate of dissociation, a precursor to both catalytic activity and decomposition, is solvent-dependent.[9]
| Solvent | Observed Effect | Reference |
| Dichloromethane (DCM) | Commonly used, good stability for many reactions. | [10] |
| Toluene | Generally a good solvent for metathesis. | [10] |
| Tetrahydrofuran (THF) | Can coordinate to the ruthenium center, leading to inactive species. | [9] |
| Acetonitrile | Accelerates catalyst decomposition. | [8] |
Table 3: Solvent Compatibility of Grubbs' Second-Generation Catalyst
Decomposition Pathways
Understanding the mechanisms by which the Grubbs' second-generation catalyst decomposes is crucial for optimizing reaction conditions and minimizing catalyst deactivation. Several key decomposition pathways have been identified.
One of the primary intrinsic decomposition pathways involves the intramolecular activation of a C-H bond of the N-heterocyclic carbene (NHC) ligand. This process is initiated by the formation of an agostic interaction between a C-H bond and the electron-deficient ruthenium center, which can then proceed through σ-bond metathesis to form an inactive ruthenium hydride species.
Another significant decomposition route, particularly in the presence of terminal olefins, is initiated by the formation of a ruthenacyclobutane intermediate, which can then undergo β-hydride elimination to generate a ruthenium hydride and an olefin byproduct.[4]
Recommended Handling and Storage
To maximize the shelf-life and ensure the consistent performance of the Grubbs' second-generation catalyst, the following handling and storage procedures are recommended:
-
Storage: The solid catalyst should be stored in a refrigerator at 2-8°C under an inert atmosphere (argon or nitrogen).[11] While it is relatively air-stable in the solid form, prolonged exposure to air and moisture should be avoided.
-
Handling Solid Catalyst: For weighing and transferring, the catalyst can be handled in the air for brief periods. However, it is good practice to minimize its exposure to the atmosphere.
-
Handling Catalyst in Solution: Solutions of the Grubbs' second-generation catalyst are sensitive to oxygen and should always be prepared and handled under an inert atmosphere.[3] It is not recommended to store the catalyst in solution for extended periods, even in a refrigerator, as decomposition can still occur.[3] If a stock solution is necessary, it should be prepared fresh and used promptly. For reactions, the use of degassed solvents is essential.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of the Grubbs' second-generation catalyst based on common laboratory techniques.
Protocol for Monitoring Catalyst Decomposition by NMR Spectroscopy
This protocol allows for the quantitative analysis of catalyst decomposition over time in a given solvent and at a specific temperature.
Materials:
-
Grubbs' second-generation catalyst
-
Anhydrous, degassed deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes with J. Young valves or similar airtight seals
-
Internal standard (e.g., ferrocene, mesitylene)
-
Thermostatted NMR spectrometer
Procedure:
-
In a glovebox or under a stream of inert gas, accurately weigh the Grubbs' second-generation catalyst and the internal standard into a vial.
-
Add the desired volume of anhydrous, degassed deuterated solvent to the vial to prepare a stock solution of known concentration.
-
Transfer an aliquot of the stock solution to an NMR tube equipped with an airtight seal.
-
Acquire an initial ¹H and ³¹P NMR spectrum at the desired temperature. The characteristic alkylidene proton signal in the ¹H NMR spectrum (typically δ 19-21 ppm) and the phosphine signal in the ³¹P NMR spectrum can be used to monitor the catalyst concentration.
-
Incubate the NMR tube at the desired temperature in the NMR spectrometer or a thermostatted bath.
-
Acquire NMR spectra at regular time intervals.
-
Integrate the catalyst's characteristic peaks against the internal standard's peak to quantify the concentration of the catalyst over time.
-
Plot the concentration of the catalyst versus time to determine the rate of decomposition.
Protocol for Assessing Atmospheric Stability of the Solid Catalyst
This protocol provides a method to evaluate the impact of atmospheric exposure on the solid catalyst's activity.
Materials:
-
Grubbs' second-generation catalyst
-
A standard metathesis reaction (e.g., ring-closing metathesis of diethyl diallylmalonate)
-
Reaction solvent (anhydrous and degassed)
-
Standard laboratory glassware for organic synthesis
-
Analytical technique for monitoring reaction conversion (e.g., GC, ¹H NMR)
Procedure:
-
Divide a batch of fresh Grubbs' second-generation catalyst into two portions. Store one portion under an inert atmosphere in a desiccator or glovebox (control sample).
-
Expose the second portion to the ambient atmosphere for a defined period (e.g., 24 hours, 1 week).
-
Set up two identical metathesis reactions under an inert atmosphere.
-
In one reaction, use a specific amount of the control catalyst. In the second reaction, use the same amount of the catalyst that was exposed to the atmosphere.
-
Run the reactions under identical conditions (temperature, concentration, stirring).
-
Monitor the conversion of the starting material to the product over time for both reactions using an appropriate analytical technique.
-
Compare the reaction rates and final conversions of the two reactions to assess the degree of deactivation caused by atmospheric exposure.
Protocol for Solvent Compatibility Screening using UV-Vis Spectroscopy
This protocol allows for the rapid screening of catalyst stability in different solvents by monitoring changes in its UV-Vis spectrum.
Materials:
-
Grubbs' second-generation catalyst
-
A range of anhydrous, degassed solvents to be tested
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes with airtight seals
Procedure:
-
Prepare a stock solution of the Grubbs' second-generation catalyst in a suitable, relatively inert solvent (e.g., toluene).
-
In a glovebox or under an inert atmosphere, add a small aliquot of the stock solution to a cuvette containing the degassed solvent to be tested to achieve a final concentration that gives an appropriate absorbance (typically in the range of 0.5-1.5).
-
Seal the cuvette and place it in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Record the initial UV-Vis spectrum of the catalyst solution. The Grubbs' second-generation catalyst typically exhibits a characteristic absorption band.
-
Monitor the changes in the absorbance of this characteristic band over time. A decrease in absorbance indicates decomposition of the catalyst.
-
Repeat the experiment for each solvent to be tested.
-
Compare the rates of absorbance decrease in different solvents to rank their compatibility with the catalyst.
By adhering to the handling and storage recommendations and understanding the stability profile and decomposition pathways outlined in this guide, researchers can effectively utilize the Grubbs' second-generation catalyst to achieve reliable and reproducible results in their synthetic endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Grubbs' catalyst in paraffin: an air-stable preparation for alkene metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic chemistry - Storage of Grubbs 2nd Gen. Catalyst in DCE Solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]
- 6. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In situ analysis and real-time monitoring of the decomposition of the 2nd Grubbs catalyst in CH3CN by droplet spray ionization tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. React App [pmc.umicore.com]
- 11. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the N-Heterocyclic Carbene in Grubbs II Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of the second-generation Grubbs catalyst marked a significant leap forward in the field of olefin metathesis, a powerful carbon-carbon bond-forming reaction with broad applications in organic synthesis, polymer chemistry, and drug discovery. The key innovation in the Grubbs II catalyst is the replacement of one of the tricyclohexylphosphine (B42057) (PCy₃) ligands of the first-generation catalyst with a saturated N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,4,6-trimethylphenyl)-imidazolidin-2-ylidene (SIMes). This substitution profoundly enhances the catalyst's activity, stability, and functional group tolerance. This technical guide provides a comprehensive overview of the core features of the NHC ligand in the Grubbs II catalyst, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Structural and Electronic Features of the NHC Ligand
The NHC ligand in the Grubbs II catalyst is a strong σ-donating ligand, significantly more so than the phosphine (B1218219) ligand it replaces.[1] This strong electron donation to the ruthenium center has profound effects on the electronic structure and, consequently, the reactivity of the catalyst. The saturated imidazolin-2-ylidene core of the SIMes ligand contributes to its enhanced stability compared to unsaturated analogues.
Key Structural Data
The precise arrangement of ligands around the ruthenium center is crucial for catalytic activity. X-ray crystallographic studies have provided detailed information on the bond lengths and angles within the Grubbs II catalyst.
| Parameter | Value | Reference |
| Chemical Formula | C₄₆H₆₅Cl₂N₂PRu | [2] |
| Molar Mass | 848.97 g/mol | [3] |
| Melting Point | 143.5-148.5 °C | [3] |
| Ru=C Bond Length | 1.856(2) Å | [4] |
| Ru-P Bond Length | 2.421(1) Å | [4] |
| Ru-N(NHC) Bond Length | 2.073(2) Å | [4] |
| Cl-Ru-Cl Angle | 165.99(4)° | [4] |
| P-Ru-N(NHC) Angle | 106.84(5)° | [4] |
The Role of the NHC in the Catalytic Cycle
The enhanced performance of the Grubbs II catalyst is a direct consequence of the NHC ligand's influence on the key steps of the olefin metathesis catalytic cycle. The widely accepted mechanism proceeds through a series of association, cycloaddition, cycloreversion, and dissociation steps.
Initiation and Phosphine Dissociation
Initiation of the catalytic cycle involves the dissociation of the phosphine ligand to generate a highly reactive 14-electron intermediate. Initially, it was thought that the strong trans effect of the NHC ligand would accelerate this dissociation. However, studies by Grubbs and others revealed that phosphine dissociation is actually slower in the second-generation catalyst compared to the first.[1] The higher activity of the Grubbs II catalyst is instead attributed to the greater affinity of the 14-electron intermediate for the olefin substrate and the increased stability of the subsequent metallacyclobutane intermediate.[1][5]
The Metathesis Catalytic Cycle
Once the active 14-electron species is formed, it enters the catalytic cycle, which involves the formation and cleavage of a metallacyclobutane intermediate. The strong electron-donating nature of the NHC ligand stabilizes the electron-deficient ruthenium center throughout this process, contributing to the catalyst's high turnover numbers.
Quantitative Comparison of Grubbs I and Grubbs II Catalysts
The superiority of the second-generation catalyst is evident in its higher activity and efficiency across a range of olefin metathesis reactions.
Catalyst Transformation and Initiation Rates
The rate of transformation of the precatalyst to the active species can be monitored spectroscopically.
| Catalyst | k_obs (s⁻¹) at 25°C in CH₂Cl₂ | Reference |
| Grubbs I | 7.48 x 10⁻⁵ | [6] |
| Grubbs II | 1.52 x 10⁻⁴ | [6] |
Turnover Numbers (TON) and Turnover Frequencies (TOF)
The turnover number (TON), representing the number of substrate molecules converted per molecule of catalyst, and the turnover frequency (TOF), the TON per unit time, are key metrics of catalyst performance.
| Reaction | Catalyst | TON | TOF (s⁻¹) | Conditions | Reference |
| Self-metathesis of 1-octene (B94956) | Grubbs I | ~128,000 | - | Ambient temp. | [7] |
| Grubbs II | >640,000 | >3,800 | 60 °C | [7] | |
| RCM of diethyl diallylmalonate | Grubbs I | - | - | - | [8][9] |
| Grubbs II | High | - | Various | [7][8] |
Experimental Protocols
Synthesis of Grubbs II Catalyst ((H₂IMes)(PCy₃)(Cl)₂Ru=CHPh)
This protocol is adapted from the original literature procedure.[10]
Materials:
-
Grubbs I Catalyst (RuCl₂(PCy₃)₂(CHPh))
-
1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene (H₂IMes)
-
Toluene (B28343), anhydrous
-
Pentane (B18724), anhydrous
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with Grubbs I catalyst (1.0 eq).
-
Anhydrous toluene is added to dissolve the catalyst.
-
A solution of H₂IMes (1.1 eq) in anhydrous toluene is added dropwise to the catalyst solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1 hour, during which the color changes from purple to reddish-brown.
-
The solvent is removed under vacuum.
-
The resulting solid is washed with anhydrous pentane to remove any unreacted starting materials and byproducts.
-
The reddish-brown solid product is dried under vacuum to yield the Grubbs II catalyst.
General Protocol for Ring-Closing Metathesis (RCM)
This is a general procedure for a typical RCM reaction.
Materials:
-
Diene substrate
-
Grubbs II Catalyst
-
Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
The diene substrate is dissolved in the anhydrous, degassed solvent under an inert atmosphere to a concentration of 0.05-0.1 M.
-
The solution is heated to the desired reaction temperature (typically 40-80 °C).
-
A solution of the Grubbs II catalyst (0.5-5 mol%) in a small amount of the same solvent is added to the substrate solution.
-
The reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Conclusion
The introduction of the N-heterocyclic carbene ligand in the Grubbs II catalyst was a transformative development in olefin metathesis. Its strong σ-donating properties and steric bulk lead to a catalyst with significantly enhanced activity, stability, and functional group tolerance compared to its first-generation predecessor. This in-depth guide has provided a comprehensive overview of the key structural, electronic, and mechanistic features of the NHC ligand, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this powerful catalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Experimental and reaction kinetic investigation of 1-octene metathesis reaction with Hoveyda-Grubbs first generation precatalyst | Semantic Scholar [semanticscholar.org]
- 4. Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: insights from conceptual DFT - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.acs.org [pubs.acs.org]
The Inner Workings of Olefin Metathesis: A Technical Guide to the Grubbs II Catalytic Cycle
For Researchers, Scientists, and Drug Development Professionals
The advent of well-defined ruthenium-based catalysts, particularly the second-generation Grubbs catalyst (Grubbs II), has revolutionized the field of olefin metathesis, providing a powerful and versatile tool for the formation of carbon-carbon double bonds. This in-depth technical guide delves into the core of this transformation: the catalytic cycle of olefin metathesis facilitated by the Grubbs II catalyst. Understanding the intricate steps of this cycle, including initiation, propagation, and potential decomposition pathways, is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic strategies in academic research and industrial applications, including drug development.
The Catalytic Cycle: A Step-by-Step Examination
The generally accepted mechanism for olefin metathesis catalyzed by the Grubbs II complex proceeds through a series of well-defined intermediates. The cycle can be broadly divided into two main phases: initiation, where the precatalyst is converted into the active catalytic species, and propagation, where the catalytic turnover occurs.
Initiation: Activating the Catalyst
The Grubbs II precatalyst, (IMesH2)(PCy3)Cl2Ru=CHPh, is a 16-electron complex that is relatively stable and requires activation to enter the catalytic cycle. The initiation process involves the dissociation of a phosphine (B1218219) ligand (PCy3) to generate a highly reactive 14-electron intermediate. This dissociation is often the rate-determining step of the overall reaction.[1][2] The vacant coordination site on the ruthenium center is then occupied by an olefin substrate molecule.
The initiation sequence is as follows:
-
Phosphine Dissociation: The tricyclohexylphosphine (B42057) (PCy3) ligand dissociates from the 16-electron precatalyst, forming a coordinatively unsaturated and highly reactive 14-electron species. This is a reversible process, and the equilibrium can be influenced by the concentration of free phosphine in the reaction mixture.[1]
-
Olefin Coordination: The incoming olefin substrate coordinates to the 14-electron ruthenium complex, forming a π-complex.[3]
-
[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the ruthenium alkylidene to form a four-membered metallacyclobutane intermediate.[4]
-
[2+2] Retro-Cycloaddition: The metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition, cleaving the ring to release the original benzylidene fragment (as styrene) and generate a new ruthenium alkylidene species that carries the substrate's R group. This new 14-electron species is the active catalyst that enters the propagation phase.
Propagation: The Productive Turnover
Once the active catalyst is formed, it enters the propagation cycle, which is responsible for the productive metathesis reaction. This cycle involves the repeated coordination of olefin substrates and the formation and cleavage of metallacyclobutane intermediates, leading to the exchange of alkylidene groups between olefin molecules.
The propagation cycle consists of the following steps:
-
Olefin Coordination: A molecule of the olefin substrate coordinates to the active 14-electron ruthenium alkylidene complex.
-
[2+2] Cycloaddition: The coordinated olefin and the ruthenium alkylidene undergo a [2+2] cycloaddition to form a new metallacyclobutane intermediate.
-
[2+2] Retro-Cycloaddition: The metallacyclobutane intermediate fragments in a retro-[2+2] cycloaddition reaction, releasing the metathesis product and regenerating a ruthenium alkylidene species. This regenerated catalyst can then react with another olefin molecule, continuing the catalytic cycle.
The selectivity of the metathesis reaction (e.g., cross-metathesis vs. homodimerization) is influenced by the relative rates of these steps and the stability of the various intermediates.[5]
Quantitative Insights into the Catalytic Cycle
The efficiency of the Grubbs II catalyst is governed by the kinetics and thermodynamics of each step in the catalytic cycle. While a complete, universally applicable set of quantitative data is challenging to establish due to variations in substrates, solvents, and temperatures, numerous studies have provided valuable insights.
| Parameter | Value | Conditions | Reference |
| Initiation Rate Constants | |||
| kobs (GII) | 1.52 × 10⁻⁴ s⁻¹ | 0.10 mM in CH₂Cl₂ at 25 °C (UV-Vis) | [6] |
| kinit (GH2 with EVE) | Varies with substituents | 298 K | [5] |
| Phosphine Dissociation | |||
| ΔG‡ (calculated) | 17.8–25.7 kcal mol⁻¹ | Solution, DFT calculations | [7] |
| Equilibrium Constants | |||
| Keq (G1 with various olefins) | Wide range, e.g., ~0.3 for 1-alkenes | [5] |
Experimental Protocols for Studying the Catalytic Cycle
Investigating the kinetics and mechanism of the Grubbs II catalytic cycle requires specialized experimental techniques capable of monitoring the reaction in real-time. The following are detailed methodologies for key experiments.
Kinetic Analysis by 1H NMR Spectroscopy
Objective: To monitor the concentration of reactants, products, and potentially catalyst species over time to determine reaction rates.
Methodology:
-
Sample Preparation:
-
All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent catalyst decomposition.[8]
-
Use deuterated solvents (e.g., CD₂Cl₂) that have been thoroughly dried and degassed.
-
Prepare a stock solution of the Grubbs II catalyst of a known concentration.
-
Prepare a stock solution of the olefin substrate(s) and an internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene) of known concentrations.
-
-
Reaction Monitoring:
-
In a thermostatted NMR tube, combine the substrate solution and the internal standard.
-
Acquire a 1H NMR spectrum at time t=0 before the addition of the catalyst.
-
Initiate the reaction by adding a known volume of the catalyst stock solution to the NMR tube.
-
Immediately begin acquiring 1H NMR spectra at regular intervals. The time between spectra will depend on the reaction rate. For fast reactions, automated acquisition is necessary.[9]
-
-
Data Analysis:
-
Integrate the signals corresponding to the reactants, products, and the internal standard in each spectrum.
-
Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of reactants and products as a function of time to obtain reaction profiles.
-
From these profiles, determine the initial reaction rate and the rate constants by fitting the data to appropriate kinetic models.[10]
-
Kinetic Analysis by Stopped-Flow UV-Vis Spectroscopy
Objective: To measure the kinetics of fast reactions, particularly the initiation step of the Grubbs catalyst, by rapidly mixing reactants and monitoring changes in absorbance.
Methodology:
-
Instrumentation:
-
Solution Preparation:
-
Prepare a solution of the Grubbs II catalyst in a dry, degassed solvent (e.g., toluene) at a concentration suitable for UV-Vis analysis (typically in the micromolar range).[11][12]
-
Prepare a solution of the olefin substrate (e.g., ethyl vinyl ether) at a range of concentrations in the same solvent.[11]
-
-
Data Acquisition:
-
Load the catalyst solution and the substrate solution into the two separate syringes of the stopped-flow instrument.
-
Rapidly mix the two solutions by driving the syringes. The reaction is initiated upon mixing.
-
Monitor the change in absorbance at a specific wavelength corresponding to a catalyst species (e.g., the decay of the metal-to-ligand charge transfer band of the precatalyst).[11] Data is collected in the milliseconds to seconds timescale.
-
-
Data Analysis:
-
The resulting absorbance versus time data is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the observed rate constant (kobs).[11][13]
-
By performing the experiment at various substrate concentrations, the individual rate constants of the initiation steps can be determined by plotting kobs versus substrate concentration.[11]
-
Visualizing the Catalytic Cycle
The logical flow of the Grubbs II catalytic cycle can be effectively represented using a directed graph.
Catalyst Decomposition Pathways
Under certain conditions, the Grubbs II catalyst can undergo decomposition, leading to a loss of catalytic activity. Understanding these pathways is crucial for maximizing catalyst lifetime and reaction efficiency. One proposed decomposition pathway involves the loss of the alkylidene ligand from the metallacyclobutane intermediate, which can lead to the formation of catalytically inactive ruthenium species.[14]
Conclusion
The Grubbs II catalyst operates through a well-defined catalytic cycle involving initiation and propagation phases. The dissociation of a phosphine ligand to form a 14-electron active species is a critical step in initiating the reaction. The subsequent propagation cycle, characterized by the formation and cleavage of metallacyclobutane intermediates, leads to the efficient scrambling of olefinic double bonds. By understanding the mechanistic details, leveraging quantitative kinetic data, and employing robust experimental protocols, researchers can effectively harness the power of the Grubbs II catalyst for a wide range of synthetic applications, from fundamental research to the development of novel therapeutics.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - A comprehensive study of olefin metathesis catalyzed by Ru-based catalysts [beilstein-journals.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Key processes in ruthenium-catalysed olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02515F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]
- 12. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Grubbs' Second-Generation Catalyst: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Grubbs' second-generation catalyst, a pivotal tool in modern organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document details the experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Quantitative spectroscopic data are summarized in comprehensive tables for straightforward comparison and reference. Furthermore, this guide employs Graphviz diagrams to visually represent experimental workflows and the logical connections between spectroscopic data and the catalyst's structural features, offering a clear and concise understanding of its characterization.
Introduction
Grubbs' second-generation catalyst, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, is a highly efficient and versatile catalyst for olefin metathesis reactions. Its enhanced activity and stability compared to the first-generation catalyst have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. Accurate and thorough characterization of this catalyst is paramount to ensure its purity, stability, and optimal performance in catalytic applications. This guide outlines the key spectroscopic methods employed for its comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of Grubbs' second-generation catalyst, providing detailed information about the electronic and steric environment of its constituent atoms.
Experimental Protocol: NMR Spectroscopy
Given the air-sensitive nature of Grubbs' second-generation catalyst, all sample preparations should be conducted under an inert atmosphere using standard Schlenk line or glovebox techniques.[1][2]
-
Sample Preparation:
-
In an inert atmosphere, weigh approximately 5-25 mg of the catalyst for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CD₂Cl₂, C₆D₆, or CDCl₃) that has been previously degassed and stored over molecular sieves to remove residual water and oxygen.[4]
-
Gently agitate the vial to ensure complete dissolution of the catalyst.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry J. Young NMR tube to remove any particulate matter.
-
Securely seal the J. Young tube before removing it from the inert atmosphere.
-
-
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR: Acquire spectra at room temperature. Chemical shifts are typically referenced to the residual solvent peak.
-
¹³C{¹H} NMR: Acquire proton-decoupled spectra to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the deuterated solvent.
-
³¹P{¹H} NMR: Acquire proton-decoupled spectra. Chemical shifts are typically referenced to an external standard of 85% H₃PO₄.
-
Quantitative NMR Data
The following tables summarize the characteristic chemical shifts for Grubbs' second-generation catalyst.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ru=CHPh | ~19.1 | s |
| Aromatic Protons (Mesityl & Phenyl) | 7.6 - 6.8 | m |
| N-CH₂-CH₂-N | ~4.0 | s |
| Mesityl-CH₃ | 2.5 - 2.2 | m |
| PCy₃ | 2.2 - 1.2 | m |
Table 2: ¹³C{¹H} NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Ru=CHPh | ~294 |
| NCN (Carbene) | ~215 |
| Aromatic Carbons | 152 - 122 |
| N-CH₂-CH₂-N | ~52 |
| PCy₃ | 33 - 26 |
| Mesityl-CH₃ | 21 - 19 |
Table 3: ³¹P{¹H} NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) |
|---|
| PCy₃ | ~31-37 |
Note: Chemical shifts can vary slightly depending on the solvent and temperature.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the catalyst and confirming the coordination of the ligands to the ruthenium center.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[5]
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]
-
Record a background spectrum of the clean, empty ATR crystal.[6]
-
Place a small amount (a few milligrams) of the solid Grubbs' second-generation catalyst directly onto the ATR crystal.[6]
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[5]
-
-
Data Acquisition:
-
Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The resulting spectrum should be displayed in terms of absorbance or transmittance.
-
Quantitative IR Data
Table 4: Characteristic IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3050 | C-H stretch (aromatic) |
| ~2920, ~2850 | C-H stretch (aliphatic, PCy₃ and mesityl) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1265 | C-N stretch (imidazolidinylidene)[7] |
| ~740, ~700 | C-H bend (aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the catalyst, which can be useful for monitoring catalyst stability and reaction kinetics.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the Grubbs' second-generation catalyst in a UV-grade solvent (e.g., dichloromethane, toluene) with a known concentration (e.g., 0.10 mM).[8] All preparations should be done under an inert atmosphere.
-
Use a clean quartz cuvette with a known path length (typically 1 cm).
-
Rinse the cuvette with the pure solvent before use.[9]
-
Fill the cuvette with the pure solvent to record a baseline spectrum.[9]
-
Empty the cuvette and fill it with the catalyst solution.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 250-800 nm).
-
For kinetic studies, monitor the change in absorbance at a specific wavelength over time.[10]
-
Quantitative UV-Vis Data
**Table 5: UV-Vis Spectroscopic Data (in CH₂Cl₂) **
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| ~334 | ~10,430[8] | Metal-to-Ligand Charge Transfer (MLCT) |
| ~500 | ~380-590[7] | d-d transitions |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the catalyst and to study its fragmentation patterns, providing further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for organometallic complexes.
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the catalyst (e.g., in the low µg/mL range) in a solvent suitable for ESI-MS, such as methanol (B129727) or acetonitrile.[11][12]
-
The sample solution should be free of non-volatile salts and buffers.
-
Filter the sample solution if any particulates are present.[12]
-
-
Instrumental Parameters:
-
Introduce the sample solution into the ESI source via direct infusion or through an LC system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable signal and minimize fragmentation.
-
Acquire the mass spectrum in positive ion mode.
-
Expected Mass Spectrometric Data
The ESI-mass spectrum of Grubbs' second-generation catalyst is expected to show a prominent peak corresponding to the molecular ion [M]⁺ or adducts such as [M+Na]⁺ or [M+K]⁺. Fragmentation may occur through the loss of ligands, such as the tricyclohexylphosphine (B42057) (PCy₃) ligand.
Visualizing the Workflow and Data Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationship between the spectroscopic data and the structural features of Grubbs' second-generation catalyst.
Caption: Experimental workflow for the spectroscopic characterization of Grubbs' catalyst.
Caption: Relationship between spectroscopic data and the catalyst's structural components.
Conclusion
The comprehensive spectroscopic characterization of Grubbs' second-generation catalyst is essential for ensuring its quality and performance in olefin metathesis reactions. This technical guide has provided detailed experimental protocols and summarized key quantitative data for NMR, IR, and UV-Vis spectroscopy, as well as mass spectrometry. The application of these techniques, as outlined, allows for the unambiguous identification and structural elucidation of the catalyst, providing researchers and drug development professionals with the necessary tools to confidently employ this powerful synthetic instrument.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Unraveling the Engine: A Deep Dive into the Theoretical Mechanism of Grubbs Second-Generation Catalysts
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Grubbs second-generation catalysts marked a pivotal moment in the field of olefin metathesis, offering unprecedented activity and functional group tolerance. This has had a profound impact on synthetic chemistry, particularly in the intricate world of drug development and materials science. Understanding the intricate mechanistic details of these ruthenium-based catalysts is paramount for optimizing existing processes and designing the next evolution of catalysts. This technical guide delves into the core of the Grubbs second-generation catalyst mechanism, drawing upon extensive theoretical studies to provide a comprehensive overview of its operation.
The Catalytic Cycle: A Tale of Two Pathways
The generally accepted mechanism for olefin metathesis catalyzed by Grubbs-type complexes begins with the formation of a 14-electron active species from the more stable 16-electron precatalyst.[1] The catalytic cycle then proceeds through the formation of a metallacyclobutane intermediate, which ultimately leads to the exchange of alkylidene groups and the formation of new olefinic bonds.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics and key intermediates of this cycle.
Two primary mechanistic pathways for the initiation of the catalyst have been extensively investigated: the dissociative and the associative mechanisms. The operative pathway is often dependent on the nature of the substrate and the steric bulk of the catalyst's ligands.[3]
The Dissociative Pathway
In the dissociative mechanism, a neutral ligand, typically a phosphine (B1218219) in the first-generation catalysts and often still present in some second-generation variants, detaches from the ruthenium center prior to coordination of the incoming olefin. This creates a highly reactive 14-electron intermediate. For many Grubbs-Hoveyda type complexes, especially with sterically demanding olefins, the dissociative pathway is preferred.[3]
The Associative (Interchange) Pathway
Conversely, the associative or interchange mechanism involves the coordination of the incoming olefin to the ruthenium center before or concurrently with the dissociation of the departing ligand. This pathway is characterized by an associative mode of activation (Ia) and can lead to very fast precatalyst activation, particularly at high olefin concentrations and with less sterically hindered substrates.[3] Some studies suggest that for certain substrates, both dissociative and associative pathways can be important and may even converge.[3][4]
Visualizing the Catalytic Engine
The following diagrams, generated using the DOT language, illustrate the key steps in the catalytic cycle of the Grubbs second-generation catalyst.
Figure 1: A simplified representation of the dissociative catalytic cycle for the Grubbs second-generation catalyst.
The Critical Role of the N-Heterocyclic Carbene (NHC) Ligand
The defining feature of the second-generation Grubbs catalyst is the replacement of one of the phosphine ligands with a more strongly donating N-heterocyclic carbene (NHC).[5] This substitution has a profound impact on the catalyst's stability and activity. Theoretical studies have shown that the strong σ-donating ability of the NHC ligand stabilizes the electron-deficient ruthenium center, particularly in the 14-electron active species.[6] This electronic stabilization, coupled with the steric bulk of the NHC, contributes to the higher activity and broader substrate scope of the second-generation catalysts compared to their first-generation counterparts.[6][7]
Quantitative Insights from Theoretical Studies
Computational studies have provided valuable quantitative data on the energetics of the catalytic cycle. DFT calculations have been employed to determine the activation barriers for key steps such as ligand dissociation, metallacyclobutane formation, and cycloreversion.
| Parameter | First-Generation Catalyst (Model) | Second-Generation Catalyst (Model) | Reference |
| Phosphine Dissociation Energy | Higher | Lower (relative to phosphine in Gen I) | [8] |
| Reorganization Energy for Active Conformer | 11.8 kcal/mol | -3.6 kcal/mol | [8][9] |
| Metallacyclobutane Formation Barrier | Generally Higher | Generally Lower | [1] |
| Cycloreversion Barrier | Generally Lower | Generally Higher | [1] |
Table 1: A comparative summary of theoretical energetic data for key steps in the Grubbs catalyst mechanism. The data highlights the lower energy barrier for the formation of the active species in the second-generation catalyst.
Experimental Protocols: The Computational Approach
The theoretical insights presented in this guide are predominantly derived from studies employing Density Functional Theory (DFT). A typical computational protocol involves the following steps:
-
Model System Definition: The real catalyst and substrate molecules are often simplified to reduce computational cost while retaining the essential electronic and steric features. For instance, trimethylphosphine (B1194731) (PMe₃) might be used as a model for tricyclohexylphosphine (B42057) (PCy₃).[1]
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values for the optimized geometries.
-
Solvent Effects: The influence of the solvent is often included using continuum solvation models.
Commonly used DFT functionals for these studies include B3LYP and M06-L.[10][11] A variety of basis sets are employed, often using a mixed basis set approach where a more extensive basis set is used for the metal center.
The Initiation Step: A Deeper Look
The initiation of the precatalyst to form the active 14-electron species is a critical step that often dictates the overall reaction rate. As mentioned, this can occur via dissociative or associative pathways. The interplay between these pathways is a subject of ongoing research.
References
- 1. s3.smu.edu [s3.smu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: insights from conceptual DFT - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ring-Closing Metathesis (RCM) with Grubbs' Second-Generation Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing Ring-Closing Metathesis (RCM) reactions using the Grubbs' second-generation catalyst. This powerful catalytic system is instrumental in the synthesis of a wide array of cyclic compounds, with significant applications in drug discovery, natural product synthesis, and materials science.[1][2]
Introduction to Ring-Closing Metathesis and Grubbs' Second-Generation Catalyst
Ring-Closing Metathesis (RCM) is a powerful chemical reaction that forms a carbon-carbon double bond within a single molecule, leading to the formation of a cyclic compound.[2][3] The reaction is catalyzed by transition metal complexes, with ruthenium-based catalysts developed by Robert H. Grubbs being particularly prominent.[2]
The Grubbs' second-generation catalyst, featuring an N-heterocyclic carbene (NHC) ligand, offers significant advantages over its first-generation counterpart.[4][5] These benefits include higher reactivity, improved thermal stability, and broader functional group tolerance, making it a versatile tool for modern organic synthesis.[1][4][5] It is particularly effective in the synthesis of tri- and tetrasubstituted cycloalkenes.[4]
Applications in Research and Drug Development
The Grubbs' second-generation catalyst has been instrumental in the synthesis of complex molecules with diverse biological activities. Its ability to form macrocycles, which are prevalent in many natural products and pharmaceuticals, makes it a valuable tool in drug discovery.[6] For instance, RCM has been a key step in the synthesis of Pacritinib, a kinase inhibitor, and Simeprevir, an HCV protease inhibitor.[6] The stability and functional group tolerance of the catalyst allow for its use in complex molecular architectures, facilitating the development of new therapeutic agents.[1][2]
Quantitative Data Summary
The efficiency of an RCM reaction is influenced by several factors including catalyst loading, reaction temperature, solvent, and substrate concentration. The following tables summarize typical reaction conditions and outcomes for various RCM reactions using Grubbs' second-generation catalyst.
| Substrate Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Ring Size | Reference |
| Diethyl Diallylmalonate | 0.05 - 5 | Dichloromethane (DCM) or Toluene | 25 - 80 | 1 - 48 | High | 5 | [5][7][8][9] |
| N,N-Diallylanilines | 1.0 | Dichloromethane (DCM) | 40 | 0.5 - 5 | 27 - 98 | 5 | [10] |
| N-Tosyl-diallylamide | 0.1 | 1,2-Dichloroethane (DCE) | 40 | 0.3 - 6 | >90 | 5 | [11] |
| Macrocyclic Diene | 1.0 | Dichloromethane (DCM) | 40 | 24 | 70 - 98 | Macrocycle | [10] |
| Dipeptide (Tyr(All)-Tyr(All)) | 15 - 40 | DCM/DMF (4/1) | 40 - 60 | 48 | 20 - 80 | Peptide Macrocycle | [12] |
Note: Yields are highly substrate-dependent and the conditions provided are a general guideline. Optimization is often necessary for specific applications.
Experimental Protocols
General Protocol for Ring-Closing Metathesis
This protocol provides a general procedure for performing an RCM reaction with Grubbs' second-generation catalyst.
Materials:
-
Diene substrate
-
Grubbs' second-generation catalyst
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)[7]
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere, dissolve the diene substrate in the anhydrous, degassed solvent in a suitable reaction flask. The concentration typically ranges from 0.001 M to 0.1 M. For medium-ring synthesis, higher dilution is recommended to minimize intermolecular side reactions.[7]
-
In a separate flask, dissolve the Grubbs' second-generation catalyst (typically 1-10 mol%) in a small amount of the same solvent under an inert atmosphere.[7]
-
Heat the substrate solution to the desired temperature (typically between 40-110 °C).[7]
-
Add the catalyst solution to the substrate solution. For some reactions, slow addition of the catalyst solution using a syringe pump over several hours can be beneficial to maintain a low catalyst concentration and suppress side reactions.[7]
-
Stir the reaction mixture at the set temperature and monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Reaction times can range from 2 to 48 hours.[7]
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclic alkene.[7]
Protocol for RCM in Solid-Phase Peptide Synthesis
This protocol is adapted for the cyclization of peptides on a solid support.[12]
Materials:
-
Resin-bound peptide containing two alkene-bearing amino acid residues (e.g., Allylglycine, Tyr(All))
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM)
-
Optional: Additives like phenol (B47542) or 1,4-benzoquinone (B44022) to suppress isomerization[12]
Procedure:
-
Swell the resin-bound peptide in the reaction solvent (e.g., DCM).
-
Dissolve the Grubbs' second-generation catalyst in DCM.
-
If using, dissolve any additives in the catalyst solution.
-
Add the catalyst solution to the resin-bound peptide. The catalyst loading is calculated relative to the peptide loading on the resin.[12]
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) under a nitrogen atmosphere with gentle stirring for up to 48 hours.[12]
-
After the reaction is complete, filter the resin and wash it thoroughly with DCM to remove the catalyst and soluble byproducts.
-
Cleave the cyclic peptide from the resin using standard procedures (e.g., with trifluoroacetic acid).
-
Purify the cyclic peptide by preparative High-Performance Liquid Chromatography (HPLC).
Visualizations
Catalytic Cycle of Ring-Closing Metathesis
The following diagram illustrates the generally accepted Chauvin mechanism for RCM catalyzed by a Grubbs-type catalyst.[3][7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. drughunter.com [drughunter.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. scribd.com [scribd.com]
- 10. Highly efficient Ru( ii )–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07428H [pubs.rsc.org]
- 11. Synthesis and Reactivity of an Olefin Metathesis-Catalyzing Ruthenium Complex with a Selenoether Moiety in the Benzylidene Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cross-Metathesis with Grubbs Second Generation Catalyst
Introduction
Olefin cross-metathesis (CM) is a powerful and versatile reaction in organic synthesis that allows for the formation of new carbon-carbon double bonds by scrambling the substituents of two different alkenes. The development of well-defined ruthenium catalysts, particularly the Grubbs family of catalysts, has revolutionized this field. The Grubbs second-generation catalyst exhibits high activity, excellent tolerance to a wide variety of functional groups, and stability in air and a range of solvents, making it a preferred choice for many synthetic applications in research and drug development.[1][2] This document provides a detailed protocol for performing a cross-metathesis reaction using the Grubbs second-generation catalyst, along with representative data and experimental workflows.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for olefin metathesis, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.[3] The Grubbs catalyst enters a catalytic cycle by reacting with one of the olefin partners in a [2+2] cycloaddition, which then undergoes a retro-[2+2] cycloaddition to form a new ruthenium carbene and release an olefin byproduct. This new carbene then reacts with the second olefin partner to ultimately form the desired cross-metathesis product and regenerate the active catalyst.
References
Application Notes and Protocols for Grubbs' Second-Generation Catalyst in Ring-Opening Metathesis Polymerization (ROMP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Grubbs' second-generation catalyst, a pivotal tool in organic synthesis and polymer chemistry. This document details its mechanism in Ring-Opening Metathesis Polymerization (ROMP), offers detailed protocols for its use, and presents key data for various polymerization reactions. The high functional group tolerance and stability of this catalyst make it particularly valuable in the synthesis of complex polymers and macromolecules relevant to materials science and drug development.[1][2][3]
Catalyst Properties and Characteristics
Grubbs' second-generation catalyst, with the chemical formula C₄₆H₆₅Cl₂N₂PRu, is a ruthenium-based coordination complex.[1] It is characterized by the presence of an N-heterocyclic carbene (NHC) ligand, which imparts greater activity and stability compared to its first-generation counterpart.[2][4] This enhanced stability allows for its use in a wider range of solvents and in the presence of various functional groups, making it a versatile catalyst for olefin metathesis reactions.[2]
| Property | Value |
| Chemical Formula | C₄₆H₆₅Cl₂N₂PRu[1] |
| Molecular Weight | 848.97 g/mol [1] |
| Appearance | Dark red to yellow solid[1] |
| Melting Point | 143.5-148.5 °C[1] |
| CAS Number | 246047-72-3[1] |
| Purity | ≥ 98% (NMR)[1] |
| Storage Conditions | 0-8 °C[1] |
Mechanism of Ring-Opening Metathesis Polymerization (ROMP)
The catalytic cycle of ROMP initiated by Grubbs' second-generation catalyst involves several key steps. The process begins with the dissociation of the phosphine (B1218219) ligand from the ruthenium center to form a highly reactive 14-electron intermediate. This species then coordinates with the cyclic olefin monomer. The reaction proceeds through a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion of this intermediate yields a new metal carbene attached to the growing polymer chain and regenerates the active catalytic species to continue the polymerization cycle.[5] This living polymerization technique allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[6]
Caption: ROMP mechanism with Grubbs' second-generation catalyst.
Applications in Research and Development
Grubbs' second-generation catalyst has found widespread application in various scientific fields due to its efficiency and functional group tolerance.
-
Polymer Chemistry: It is instrumental in synthesizing well-defined polymers with tailored properties for use in coatings, adhesives, and textiles.[1][5] The ability to create block copolymers with unique self-assembly behaviors is also a significant advantage.[5]
-
Materials Science: The catalyst facilitates the creation of advanced materials, including self-healing polymers and nanomaterials with applications in electronics and engineering.[1][5]
-
Pharmaceutical Synthesis and Drug Development: In medicinal chemistry, it enables the efficient synthesis of complex drug molecules and macrocyclic compounds, such as those used in hepatitis C therapeutics.[5] It is also employed in the construction of peptide mimetics.[5]
Experimental Protocols
The following are generalized protocols for performing ROMP using Grubbs' second-generation catalyst. Specific parameters should be optimized for each monomer and desired polymer characteristics.
General Experimental Workflow
Caption: General workflow for a ROMP experiment.
Protocol 1: Homopolymerization of Norbornene
This protocol describes the synthesis of polynorbornene using Grubbs' second-generation catalyst.
Materials:
-
Norbornene
-
Grubbs' Second-Generation Catalyst
-
Anhydrous and degassed solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF))
-
Ethyl vinyl ether (terminating agent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flasks and standard Schlenk line equipment
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the desired amount of norbornene to a Schlenk flask equipped with a magnetic stir bar. In a separate Schlenk flask, weigh the required amount of Grubbs' second-generation catalyst.
-
Dissolution: Add anhydrous, degassed solvent to both flasks to dissolve the monomer and the catalyst. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.
-
Initiation: Using a cannula or syringe, transfer the catalyst solution to the rapidly stirring monomer solution. The reaction mixture will typically show a color change upon initiation.
-
Polymerization: Allow the reaction to proceed at room temperature for the desired time (e.g., 1-2 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination: Quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR spectroscopy.
| Monomer | Monomer:Catalyst Ratio | Solvent | Time (h) | Temperature (°C) | Mn (kDa) | PDI |
| Norbornene | 3000:1 | THF | 1 | Room Temp | - | - |
| 5-n-butyl-2-norbornene | 3235:1 | THF | 1 | Room Temp | - | - |
Data for Mn and PDI were not always provided in the search results for these specific conditions.
Protocol 2: ROMP of Dicyclopentadiene (DCPD)
This protocol outlines the polymerization of dicyclopentadiene, which forms a highly cross-linked thermoset polymer.[7]
Materials:
-
Dicyclopentadiene (DCPD)
-
Grubbs' Second-Generation Catalyst
-
Inert atmosphere chamber or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere, mix the desired amount of Grubbs' second-generation catalyst directly with the DCPD monomer. The catalyst is soluble in DCPD.[8] The ratio of monomer to catalyst will significantly affect the curing kinetics and the final properties of the polymer.[7]
-
Curing: The polymerization can be initiated by heating the mixture. The curing temperature and time will depend on the catalyst concentration. For example, with a monomer to catalyst molar ratio of 10000:1, gelation can occur within 2 minutes at 60°C.[7]
-
Post-Curing: To ensure complete polymerization and achieve optimal mechanical properties, a post-curing step at a higher temperature is often employed.
-
Characterization: The resulting thermoset polymer can be characterized by its mechanical properties (tensile strength, modulus) and thermal properties (glass transition temperature, Tg) using techniques like Dynamic Mechanical Analysis (DMA).[8]
| nDCPD:nCat Ratio | Tensile Strength (MPa) | Bending Modulus (MPa) | Impact Strength (kJ/m²) | Tg (°C) |
| 10000:1 | 52.4 | 2100 | 30 | 147.6 |
Table adapted from data presented for the ROMP of DCPD.[7]
Protocol 3: Synthesis of Block Copolymers
This protocol provides a general method for synthesizing diblock copolymers via sequential monomer addition.
Materials:
-
Monomer A
-
Monomer B
-
Grubbs' Second-Generation Catalyst
-
Anhydrous and degassed solvent
-
Ethyl vinyl ether
-
Appropriate non-solvent for precipitation
Procedure:
-
First Block Synthesis: Follow steps 1-4 of Protocol 1 to polymerize the first monomer (Monomer A) to the desired chain length. It is crucial to ensure the polymerization is living at this stage.
-
Second Monomer Addition: Once the first monomer is consumed (which can be monitored by techniques like NMR), add a solution of the second monomer (Monomer B) in the same degassed solvent to the reaction mixture.
-
Second Block Polymerization: Allow the polymerization of the second block to proceed.
-
Termination and Isolation: Terminate the reaction and isolate the resulting diblock copolymer as described in steps 5-7 of Protocol 1.
-
Characterization: Characterize the block copolymer using GPC to observe the shift in molecular weight after the addition of the second monomer and confirm the structure using NMR.
| Catalyst | Monomer A | Monomer B | Mn ( g/mol ) | PDI |
| U3 (a Grubbs-type catalyst) | A₂₅ | T₂₅ | ~31,000 | 1.2 |
Table adapted from data on block copolymer synthesis.[1]
Logical Relationships in Catalyst Selection and Polymer Properties
The choice of catalyst concentration and reaction conditions has a direct impact on the final polymer properties. Understanding these relationships is crucial for designing materials with specific characteristics.
Caption: Factors influencing polymer properties in ROMP.
References
- 1. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. folia.unifr.ch [folia.unifr.ch]
- 4. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of Complex Molecules with Grubbs' Second-Generation Catalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The advent of Grubbs' second-generation catalyst has revolutionized the field of organic synthesis, providing a robust and versatile tool for the construction of complex molecular architectures. Its high tolerance for a wide range of functional groups and its exceptional activity in olefin metathesis reactions have made it an indispensable catalyst in natural product synthesis, drug discovery, and materials science.[1][2] This document provides detailed application notes and experimental protocols for the use of Grubbs' second-generation catalyst in the synthesis of complex molecules.
Introduction to Grubbs' Second-Generation Catalyst
The second-generation Grubbs' catalyst is a ruthenium-based organometallic compound characterized by the replacement of one of the phosphine (B1218219) ligands of the first-generation catalyst with a more electron-donating N-heterocyclic carbene (NHC) ligand.[1][2] This modification results in a catalyst with significantly higher activity and stability, enabling a broader scope of chemical transformations under milder reaction conditions.[3]
Key Features:
-
High Activity: Demonstrates superior catalytic activity compared to the first-generation catalyst, often requiring lower catalyst loadings.[2]
-
Broad Functional Group Tolerance: Compatible with a wide array of functional groups, including esters, amides, ethers, and alcohols, minimizing the need for protecting groups.[1][4]
-
Versatility: Effective in various olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[5][6][7]
-
Air and Moisture Stability: Relatively stable to air and moisture, simplifying handling and reaction setup compared to other metathesis catalysts.[4]
Applications in Complex Molecule Synthesis
Grubbs' second-generation catalyst has been instrumental in the total synthesis of numerous complex natural products and active pharmaceutical ingredients (APIs).
Ring-Closing Metathesis (RCM)
RCM is a powerful strategy for the synthesis of cyclic compounds, particularly macrocycles, which are prevalent in many biologically active molecules.[5][8]
Example: Synthesis of Pacritinib (a JAK2/FLT3 Inhibitor)
The synthesis of the macrocyclic drug Pacritinib, used for the treatment of myelofibrosis, utilizes an RCM reaction as a key step to form the 18-membered ring.[9][10]
Quantitative Data for RCM Reactions:
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diene precursor for Pacritinib | 10 | Toluene | 80 | 12 | 82 | [9] |
| Diethyl diallylmalonate | 0.1 | C6D6 | 60 | < 0.1 | >98 | [11] |
| Diene precursor for Floresolide B | Not specified | Not specified | Not specified | Not specified | 89 | [8] |
| Dipeptide Fmoc-Tyr(All)-Tyr(All) precursor | 15 - 40 | DCM/DMF (4/1) | 40 - 60 | 48 | 20 - 70 | [12] |
Cross-Metathesis (CM)
CM is a valuable method for the formation of new carbon-carbon double bonds between two different olefinic partners.[6]
Example: Synthesis of γ-Keto-α,β-unsaturated Esters
A scalable synthesis of γ-keto-α,β-unsaturated esters, important intermediates in medicinal chemistry, was developed using a cross-metathesis reaction between secondary allylic alcohols and acrylates.[13][14][15]
Quantitative Data for CM Reactions:
| Alkene 1 | Alkene 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2° Allylic alcohol | Methyl acrylate | 5 | Diethyl ether | 40 | 6 - 12 | 77 - 99 | [13][14] |
| 2-ethyl hexyl acrylate | trans-anethole | Not specified | Not specified | 25 - 35 | < 1 | >90 | [4] |
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the synthesis of polymers with controlled molecular weights and architectures from cyclic olefin monomers.[16][17][18]
Example: Synthesis of Functionalized Polynorbornadienes
ROMP of norbornadiene derivatives using Grubbs' second-generation catalyst allows for the synthesis of functionalized polymers with potential applications in materials science.[17][18]
Quantitative Data for ROMP Reactions:
| Monomer | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Reference |
| Norbornene derivatives | Catalytic amounts | Not specified | Not specified | Not specified | High | [7] |
| 2-norbornene | 1/3000 (cat/monomer) | C6D6 | Room Temp | 1 | >95 | [11] |
| 5-ethyliden-2-norbornene | 1/3000 (cat/monomer) | C6D6 | Room Temp | 1 | >95 | [11] |
Experimental Protocols
General Considerations
-
Solvent: Dichloromethane (DCM) is the most commonly used solvent. Toluene and benzene (B151609) are also frequently employed. Ensure the use of dry, degassed solvents for optimal results.
-
Catalyst Handling: While relatively air-stable, it is good practice to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
Protocol for Ring-Closing Metathesis (RCM)
This protocol is a general guideline for a typical RCM reaction.
Materials:
-
Diene substrate
-
Grubbs' Second-Generation Catalyst
-
Anhydrous, degassed solvent (e.g., DCM or toluene)
-
Schlenk flask or round-bottom flask with a condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Ethyl vinyl ether (for quenching)
Procedure:
-
Dissolve the diene substrate in the chosen solvent in the reaction flask under an inert atmosphere. The concentration typically ranges from 0.001 M to 0.1 M, with lower concentrations favoring macrocyclization.
-
Add the Grubbs' second-generation catalyst (typically 1-10 mol%) to the stirred solution. The catalyst can be added as a solid or as a solution in a small amount of the reaction solvent.
-
Heat the reaction mixture to the desired temperature (typically 25-80 °C) and stir for the required time (1-24 hours).
-
Monitor the reaction for the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of Grubbs' Second-Generation Catalyst
Caption: The catalytic cycle for olefin metathesis using Grubbs' second-generation catalyst.
General Experimental Workflow for Ring-Closing Metathesis
Caption: A typical experimental workflow for performing a ring-closing metathesis reaction.
Conclusion
Grubbs' second-generation catalyst is a powerful and versatile tool for the synthesis of complex molecules. Its high activity, broad functional group tolerance, and relative stability have made it a catalyst of choice for challenging olefin metathesis reactions in both academic and industrial settings. The protocols and data presented in these application notes provide a foundation for researchers to successfully employ this catalyst in their own synthetic endeavors. Careful optimization of reaction conditions, including solvent, temperature, and catalyst loading, is crucial for achieving high yields and selectivities in the synthesis of target molecules.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. Cross Metathesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. drughunter.com [drughunter.com]
- 10. First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. db.cngb.org [db.cngb.org]
- 16. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
Application Notes: Grubbs Second-Generation Catalyst in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Grubbs second-generation catalyst is a powerful and versatile tool in modern organic synthesis, particularly in the construction of complex natural products with significant biological activity. Its tolerance to a wide range of functional groups and high catalytic activity in olefin metathesis reactions, especially ring-closing metathesis (RCM), have made it indispensable in the synthesis of macrocyclic compounds. This document provides detailed application notes and protocols for the use of the Grubbs second-generation catalyst in the total synthesis of two exemplary natural products: Epothilone B and BILN 2061.
Case Study 1: Total Synthesis of Epothilone B
Epothilone B is a 16-membered macrolide with potent anticancer properties. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis, similar to the well-known drug Taxol.[1][2] The total synthesis of Epothilone B often features a crucial ring-closing metathesis step to form the macrocyclic core, a reaction efficiently catalyzed by the Grubbs second-generation catalyst.
Signaling Pathway: Mechanism of Action of Epothilone B
The biological activity of Epothilone B stems from its ability to disrupt microtubule dynamics, which are essential for cell division.
Caption: Mechanism of action of Epothilone B in cancer cells.
Key Experiment: Ring-Closing Metathesis in Epothilone B Synthesis
The formation of the 16-membered macrocycle is a critical step in the total synthesis of Epothilone B. The Grubbs second-generation catalyst is employed to facilitate an intramolecular ring-closing metathesis of a diene precursor.
| Parameter | Condition |
| Precursor | Acyclic diene with terminal alkenes |
| Catalyst | Grubbs Second-Generation Catalyst |
| Catalyst Loading | 5-10 mol% |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or Toluene (B28343) |
| Concentration | 0.001–0.005 M |
| Temperature | 25–45 °C (for CH₂Cl₂) or reflux (for Toluene) |
| Reaction Time | 2–12 hours |
| Yield | 70-85% |
Experimental Protocol: RCM for Epothilone B Precursor
This protocol is a representative example based on published syntheses.
-
Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (argon or nitrogen).
-
Solvent and Substrate Addition: The diene precursor is dissolved in dry, degassed dichloromethane to a concentration of 0.002 M. The solution is stirred under an inert atmosphere.
-
Catalyst Addition: The Grubbs second-generation catalyst (5 mol%) is added to the stirred solution in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature (or heated to reflux if using toluene) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrocyclic product.
Case Study 2: Synthesis of BILN 2061
BILN 2061 is a potent inhibitor of the hepatitis C virus (HCV) NS3 protease, an enzyme crucial for viral replication.[3][4] The synthesis of this complex macrocyclic peptidomimetic relies on a highly efficient ring-closing metathesis reaction to construct the 15-membered ring system.[5][6]
Experimental Workflow: Synthesis of BILN 2061 via RCM
The synthesis of BILN 2061 is a convergent process where several fragments are assembled before the key macrocyclization step.
Caption: Convergent synthesis workflow for BILN 2061.
Key Experiment: Ring-Closing Metathesis in BILN 2061 Synthesis
The formation of the 15-membered macrocycle in BILN 2061 is a challenging transformation due to the peptidic nature of the precursor. The Grubbs second-generation catalyst has proven to be highly effective for this step.[5]
| Parameter | Condition |
| Precursor | Acyclic peptidic diene |
| Catalyst | Grubbs Second-Generation Catalyst |
| Catalyst Loading | 2-10 mol% |
| Solvent | Toluene or Dichloromethane |
| Concentration | 0.001–0.01 M |
| Temperature | 80–110 °C (for Toluene) |
| Reaction Time | 4–24 hours |
| Yield | 80-95% |
Experimental Protocol: RCM for BILN 2061 Precursor
This protocol is a representative example based on published large-scale syntheses.[5]
-
Preparation of the Reaction Vessel: A suitable reactor is charged with the acyclic tripeptide diene precursor.
-
Solvent Addition: Degassed toluene is added to achieve a concentration of approximately 0.01 M.
-
Catalyst Preparation and Addition: In a separate glovebox, a solution of the Grubbs second-generation catalyst (2-5 mol%) in degassed toluene is prepared. This solution is then added to the reactor.
-
Reaction Conditions: The reaction mixture is heated to 80 °C under an inert atmosphere and stirred vigorously.
-
Reaction Monitoring: The progress of the reaction is monitored by high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and treated with a ruthenium scavenger (e.g., lead tetraacetate or a functionalized silica gel).
-
Purification: The mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization or column chromatography to yield the macrocyclic product.
These examples highlight the critical role of the Grubbs second-generation catalyst in the synthesis of complex, biologically active natural products. The provided protocols offer a starting point for researchers to apply this powerful catalytic system in their own synthetic endeavors.
References
- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of BILN 2061, an HCV NS3 protease inhibitor with proven antiviral effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of BILN 2061, an HCV NS3 protease inhibitor with proven antiviral effect in humans. | Semantic Scholar [semanticscholar.org]
- 5. Efficient large-scale synthesis of BILN 2061, a potent HCV protease inhibitor, by a convergent approach based on ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
Applications of Grubbs II Catalyst in Pharmaceutical Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of robust and efficient synthetic methodologies is a cornerstone of modern pharmaceutical manufacturing. Among the transformative chemical reactions that have gained prominence, olefin metathesis, facilitated by well-defined catalysts, stands out for its versatility in carbon-carbon bond formation. The second-generation Grubbs catalyst (Grubbs II) and its derivatives have emerged as powerful tools in this domain, particularly in the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and protocols for the use of Grubbs II and related second-generation catalysts in the synthesis of key pharmaceutical compounds, highlighting the practical aspects of their implementation in a drug development setting.
The Grubbs II catalyst offers significant advantages over its first-generation counterpart, including higher reactivity and broader functional group tolerance, making it suitable for the intricate and often sensitive substrates encountered in pharmaceutical synthesis.[3][4] Its primary application lies in ring-closing metathesis (RCM), a powerful strategy for the synthesis of macrocyclic compounds, which are an increasingly important class of therapeutics.[5][6]
Key Applications in Pharmaceutical Synthesis
The Grubbs II catalyst and other second-generation ruthenium catalysts have been instrumental in the synthesis of several marketed drugs and clinical candidates. These catalysts facilitate the formation of macrocyclic structures that are often crucial for the drug's biological activity.
Simeprevir (Olysio®)
Simeprevir is an NS3/4A protease inhibitor used for the treatment of hepatitis C. A key step in its synthesis involves an intramolecular ring-closing metathesis to form a 15-membered macrocycle. While the initial lead optimization utilized a Hoveyda-Grubbs first-generation catalyst, the process-scale synthesis was improved by employing a more robust ruthenium-indenylidene complex, demonstrating the evolution of catalyst selection for efficiency and scalability.[5][7]
Glecaprevir (Mavyret®)
Glecaprevir is another hepatitis C virus NS3/4A protease inhibitor. The enabling synthesis to produce 41 kg of the drug for preclinical and early clinical studies relied on a ring-closing metathesis reaction to form an 18-membered macrocycle.[5] Although the commercial manufacturing process was later revised to avoid RCM, the initial scale-up showcases the capability of Grubbs-type catalysts in producing significant quantities of complex APIs.[5]
Pacritinib (Vonjo®)
Pacritinib is a kinase inhibitor approved for the treatment of myelofibrosis. Its synthesis involves a ring-closing metathesis step, which has been reported to be catalyzed by 10 mol% of either the Grubbs second-generation catalyst or the Zhan 1B catalyst.[5]
AMG 176
AMG 176 is a potent and selective Mcl-1 inhibitor investigated for the treatment of hematologic malignancies. The synthesis of this 16-membered macrocycle was significantly optimized for large-scale production. The initial discovery route using a Hoveyda-Grubbs II catalyst was performed under highly dilute conditions. Process development led to the use of the M73-SIMes catalyst, a derivative of the Hoveyda-Grubbs precatalysts, which allowed for a remarkable 94% improvement in volumetric efficiency and an 80% reduction in catalyst loading, enabling the synthesis on a greater than 45 kg scale.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the ring-closing metathesis step in the synthesis of the aforementioned pharmaceuticals.
| Parameter | Simeprevir (Lead Optimization) | AMG 176 (Optimized Process) |
| Drug Target | HCV NS3/4A Protease | Mcl-1 |
| Catalyst | Hoveyda-Grubbs I | M73-SIMes |
| Catalyst Loading | Not specified in detail | Significantly reduced from initial process |
| Substrate | Diene precursor to Simeprevir | 4-bromobenzoate protected diene precursor |
| Solvent | Dichloroethane | Not specified in detail |
| Concentration | Not specified in detail | 24.7 mM (increased from 2 mM) |
| Temperature | Reflux | Not specified in detail |
| Yield | 60-83% | >20% improvement over discovery route |
| Scale | Laboratory scale | >45 kg |
| Parameter | Glecaprevir (Enabling Route) | Pacritinib (Medicinal Chemistry Route) |
| Drug Target | HCV NS3/4A Protease | JAK2/FLT3 |
| Catalyst | Zhan 1B | Grubbs II or Zhan 1B |
| Catalyst Loading | 10 mol% | 10 mol% |
| Substrate | Diene precursor to Glecaprevir | Diene precursor to Pacritinib |
| Solvent | Toluene (B28343) | Not specified in detail |
| Concentration | 0.02 M | Not specified in detail |
| Temperature | 40 °C | Not specified in detail |
| Yield | 82% (product), 57% (over 3 steps) | 85:15 trans/cis mixture |
| Scale | 41 kg | Laboratory scale |
Experimental Protocols
General Protocol for Ring-Closing Metathesis (RCM)
This protocol provides a general guideline for performing an RCM reaction using a Grubbs II catalyst. The specific conditions, including solvent, temperature, and catalyst loading, should be optimized for each specific substrate.
Materials:
-
Diene substrate
-
Grubbs II catalyst (or other second-generation catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or dichloroethane)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Syringes and needles for transfer of catalyst solution
Procedure:
-
Preparation: Dry the reaction vessel under vacuum and backfill with an inert gas.
-
Substrate Addition: Dissolve the diene substrate in the chosen anhydrous, degassed solvent in the reaction vessel to the desired concentration. For macrocyclizations, high dilution conditions (typically 0.1 M to 0.001 M) are often employed to favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst Preparation: In a separate, dry, and inert atmosphere glovebox or using Schlenk techniques, prepare a stock solution of the Grubbs II catalyst in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the stirring solution of the diene substrate at the desired reaction temperature. The addition can be done in one portion or portion-wise over a period of time, especially for large-scale reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Quenching: Once the reaction is complete, quench the catalyst. This can be achieved by adding a catalyst scavenger such as ethyl vinyl ether or triphenylphosphine (B44618) and stirring for a short period.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to remove the ruthenium byproducts and any remaining starting material or impurities.
Specific Protocol: Enabling Synthesis of Glecaprevir Macrocycle
This protocol is based on the optimized conditions for the enabling synthesis of the 18-membered macrocycle of Glecaprevir.[5]
Materials:
-
Diene precursor of Glecaprevir
-
Zhan 1B catalyst
-
Anhydrous, degassed toluene
-
Nitrogen gas supply
-
Reaction vessel equipped with a stirrer, heating mantle, and condenser
-
Syringe pump
-
Filtrol®
Procedure:
-
Prepare a solution of the diene substrate in toluene to a final concentration of 0.02 M.
-
In a separate vessel, prepare a solution of the Zhan 1B catalyst (10 mol%) in toluene.
-
Heat the substrate solution to 40 °C under a nitrogen atmosphere.
-
Simultaneously add the substrate solution and the catalyst solution to the reaction vessel via syringe pump over a period of 6 hours.
-
During the addition and for the remainder of the reaction, sparge the reaction mixture with a gentle stream of nitrogen to facilitate the removal of the ethylene (B1197577) byproduct.
-
Upon completion of the reaction, add imidazole and Filtrol® to the reaction mixture to quench the catalyst and begin the purification process.
-
The mixture is then passed through two silica gel plugs to remove the majority of the dimer impurity and catalyst byproducts.
-
Further purification, including saponification and crystallization, is required to obtain the final product of high purity.
Visualizations
Grubbs II Catalytic Cycle for Ring-Closing Metathesis
Caption: The catalytic cycle of the Grubbs II catalyst in a ring-closing metathesis reaction.
General Experimental Workflow for RCM in Pharmaceutical Manufacturing
Caption: A generalized workflow for performing a ring-closing metathesis reaction in a pharmaceutical setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions | CoLab [colab.ws]
Polymer Synthesis via Olefin Metathesis: Application Notes and Protocols Utilizing Grubbs' Second-Generation Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for polymer synthesis utilizing the robust and versatile Grubbs' second-generation catalyst. The protocols focus on two primary olefin metathesis polymerization techniques: Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET) polymerization. These methods offer powerful strategies for the synthesis of a wide array of polymers with controlled architectures and functionalities, which are of significant interest in materials science and drug development.
Introduction to Olefin Metathesis and Grubbs' Second-Generation Catalyst
Olefin metathesis is a powerful organic reaction that involves the redistribution of carbon-carbon double bonds. The development of well-defined ruthenium-based catalysts, particularly by Robert H. Grubbs and his colleagues, has revolutionized this field, making it a highly accessible and versatile tool for synthetic chemists.
The second-generation Grubbs' catalyst, [RuCl₂(PCy₃)(IMes)] (where PCy₃ is tricyclohexylphosphine (B42057) and IMes is 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), offers significant advantages over its first-generation counterpart. Its enhanced activity and greater stability in the presence of various functional groups and impurities have broadened the scope of olefin metathesis in polymer synthesis. This catalyst is particularly effective in both ROMP of cyclic olefins and ADMET of α,ω-dienes.[1][2]
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. It is an excellent method for producing polymers with controlled molecular weights and narrow polydispersity indices (PDIs), and for the synthesis of block copolymers.[2] Norbornene and its derivatives are common monomers for ROMP due to their high ring strain.
General Experimental Protocol for ROMP of Norbornene
This protocol outlines the general procedure for the homopolymerization of norbornene using Grubbs' second-generation catalyst.
Materials:
-
Norbornene
-
Grubbs' Second-Generation Catalyst
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Solvent Preparation:
-
Purify norbornene by sublimation or recrystallization to remove any impurities that may affect the catalyst.
-
Dry and degas the solvent (DCM or THF) using appropriate techniques (e.g., passing through a column of activated alumina (B75360) or distillation over a drying agent) to remove water and oxygen.
-
-
Reaction Setup:
-
In a glovebox or under a constant flow of inert gas, add the desired amount of norbornene to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the norbornene in the anhydrous, degassed solvent.
-
-
Catalyst Addition and Polymerization:
-
In a separate vial, weigh the required amount of Grubbs' second-generation catalyst. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Dissolve the catalyst in a small amount of the anhydrous, degassed solvent.
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to hours, depending on the monomer and desired conversion. The progress of the polymerization can often be observed by an increase in the viscosity of the solution.
-
-
Quenching and Polymer Isolation:
-
After the desired reaction time, quench the polymerization by adding an excess of ethyl vinyl ether. Stir for an additional 20-30 minutes to ensure complete deactivation of the catalyst.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of rapidly stirring methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the resulting polymer by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
-
Quantitative Data for ROMP of Various Cyclic Olefins
The following table summarizes typical experimental conditions and results for the ROMP of different cyclic olefins using Grubbs' second-generation catalyst.
| Monomer | Monomer:Catalyst Ratio | Solvent | Time (h) | Temperature (°C) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Norbornene | 1000:1 | DCM | 1 | 25 | 105.4 | 1.25 | [3] |
| exo-Norbornene ester | 200:1 | THF | 2 | 25 | 45.2 | 1.18 | [4] |
| Cyclooctadiene | 3000:1 | DCM | 0.08 | 25 | - | - | [5] |
| Dicyclopentadiene | 10000:1 | Toluene (B28343) | 1 | 80 | 250.0 | 1.80 | [6] |
| Functionalized Norbornene | 500:1 | DCM | 4 | 25 | 68.0 | 1.15 | [4] |
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth condensation polymerization of α,ω-dienes. The driving force for this reaction is the removal of a small volatile olefin, typically ethylene (B1197577), which shifts the equilibrium towards the formation of the polymer.[7] ADMET is a powerful tool for synthesizing well-defined, unsaturated polymers and can tolerate a wide range of functional groups.[8][9]
General Experimental Protocol for ADMET of 1,9-Decadiene (B157367)
This protocol provides a general procedure for the ADMET polymerization of 1,9-decadiene using Grubbs' second-generation catalyst.
Materials:
-
1,9-Decadiene
-
Grubbs' Second-Generation Catalyst
-
Anhydrous, degassed toluene or chlorobenzene
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
High-vacuum line
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Solvent Preparation:
-
Purify 1,9-decadiene by distillation under reduced pressure to remove any inhibitors or impurities.
-
Dry and degas the solvent (toluene or chlorobenzene) using standard techniques.
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the purified 1,9-decadiene to a Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Add the anhydrous, degassed solvent.
-
-
Catalyst Addition and Polymerization:
-
Weigh the Grubbs' second-generation catalyst in a separate vial and dissolve it in a small amount of the solvent.
-
Add the catalyst solution to the monomer solution.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C).
-
Apply a high vacuum to the flask to facilitate the removal of ethylene gas, which drives the polymerization. The reaction progress can be monitored by the evolution of ethylene gas and an increase in viscosity.
-
Continue the reaction under vacuum for several hours to achieve high molecular weight polymer.
-
-
Polymer Isolation:
-
After the polymerization is complete, cool the reaction mixture to room temperature and dissolve the viscous polymer in a suitable solvent like toluene or DCM.
-
Precipitate the polymer by adding the solution dropwise to a large volume of stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
-
-
Characterization:
-
Determine the Mn, Mw, and PDI of the polymer using GPC.
-
Confirm the polymer structure and the presence of internal double bonds using NMR spectroscopy.
-
Quantitative Data for ADMET of Various α,ω-Dienes
The table below presents a summary of reaction conditions and polymer properties for the ADMET polymerization of different α,ω-dienes with Grubbs' second-generation catalyst.
| Monomer | Monomer:Catalyst Ratio | Solvent | Time (h) | Temperature (°C) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| 1,9-Decadiene | 500:1 | Toluene | 24 | 60 | 25.0 | 1.9 | [7] |
| Diethyl diallylmalonate | 250:1 | Chlorobenzene | 12 | 50 | 15.0 | 1.7 | [7] |
| Functionalized Diene | 300:1 | Toluene | 18 | 70 | 22.0 | 1.8 | [9] |
| Bio-based α,ω-diene | 50:1 | Polarclean | 18 | 80 | 18.0 | 1.6 | [9] |
Visualizations
Catalytic Cycle of Olefin Metathesis
The following diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis catalyzed by a Grubbs-type catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, forming a metallacyclobutane intermediate.
General Experimental Workflow for Polymer Synthesis
The flowchart below outlines the key steps in a typical polymer synthesis experiment using a Grubbs' catalyst, from preparation to characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ADMET polymers: synthesis, structure elucidation, and function - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Enyne Metathesis Reactions with Grubbs' Second-Generation Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of enyne metathesis reactions utilizing the robust and versatile Grubbs' second-generation catalyst. This powerful carbon-carbon bond-forming reaction enables the synthesis of conjugated dienes from readily available enynes, proving invaluable in the construction of complex molecular architectures, including natural products and pharmacologically active compounds.[1][2][3] This document offers detailed experimental protocols, quantitative data summaries, and mechanistic insights to facilitate the successful application of this methodology in research and drug development.
Introduction to Enyne Metathesis
Enyne metathesis is a transition metal-catalyzed reaction that involves the intramolecular (Ring-Closing Enyne Metathesis, RCEYM) or intermolecular (Cross-Enyne Metathesis, CEYM) reorganization of an alkene and an alkyne.[4] The reaction is catalyzed by metal-carbene complexes, with Grubbs' ruthenium catalysts being particularly effective due to their high functional group tolerance and stability. The second-generation Grubbs' catalyst, featuring an N-heterocyclic carbene (NHC) ligand, exhibits enhanced reactivity compared to the first-generation catalyst, enabling the metathesis of more challenging and sterically hindered substrates.[5][6]
The driving force for these reactions is often the formation of a thermodynamically stable conjugated 1,3-diene system.[2][4] In the case of RCEYM involving terminal alkenes, the reaction can be driven to completion by the release of volatile ethylene (B1197577) gas.[7]
Mechanistic Overview
The currently accepted mechanism for enyne metathesis catalyzed by Grubbs' second-generation catalyst can proceed through two main pathways: the "ene-then-yne" and the "yne-then-ene" pathway. For many substrates, particularly with the second-generation catalyst, the "ene-then-yne" pathway is favored.[4]
"Ene-then-yne" Pathway:
-
Initiation: The Grubbs' catalyst reacts with the alkene moiety of the enyne substrate to form a new ruthenium alkylidene intermediate.
-
Intramolecular Cycloaddition: The newly formed alkylidene undergoes an intramolecular [2+2] cycloaddition with the alkyne functionality to generate a ruthenacyclobutene intermediate.
-
Cycloreversion: The ruthenacyclobutene intermediate undergoes a cycloreversion to form a new vinylcarbene species.
-
Metathesis and Catalyst Regeneration: This vinylcarbene can then react with another alkene (intermolecularly or intramolecularly) to yield the diene product and regenerate a ruthenium carbene species, which continues the catalytic cycle.
The use of an ethylene atmosphere can significantly enhance the rate and efficiency of many enyne metathesis reactions by promoting the regeneration of the active methylidene catalyst.[4][8]
Data Presentation
The following tables summarize quantitative data for various enyne metathesis reactions using Grubbs' second-generation catalyst, providing a comparative overview of different substrates, reaction conditions, and their outcomes.
Table 1: Ring-Closing Enyne Metathesis (RCEYM) of Acyclic Enynes
| Substrate (1,6-Enyne) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-diallyl-4-methylbenzenesulfonamide | 0.5 | CH₂Cl₂ | 25 | 0.17 | <40 | [9] |
| Diethyl diallylmalonate | 0.1 | C₆D₆ | 60 | - | >98 | [10] |
| Diethyl allylmethallylmalonate | 0.1 | C₆D₆ | 60 | - | >98 | [10] |
| Substrate for Stemoamide synthesis | 10 | Toluene (B28343) | 80 | 4 | 85 | [9] |
| Substrate for Serpendione synthesis | 5 | CH₂Cl₂ | Reflux | 12 | 75 | [9] |
| Functionalized Proline-derived dipeptide | 20 | Toluene | 80 | 72 | 84 (total) | [11] |
Table 2: Cross-Enyne Metathesis (CEYM) with Ethylene
| Alkyne Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| Propargylic derivatives | 5 | Toluene | 80 | 1 atm | High | [1] |
| Terminal alkynes | 5 | Toluene | 80 | 1 atm | High | [1] |
| Internal alkynes | 5 | Toluene | 80 | 1 atm | Moderate to High | [1] |
| C-Alkynyl glycoside | - | - | - | - | - | [12] |
| Homopropargylic alkynes | - | - | RT | 5 psig | - | [12] |
Note: Detailed yields for some entries were not available in the provided search results but were described as "high" or successful.
Experimental Protocols
The following are representative, detailed protocols for performing ring-closing and cross-enyne metathesis reactions using Grubbs' second-generation catalyst.
Protocol 1: General Procedure for Ring-Closing Enyne Metathesis (RCEYM)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Enyne substrate
-
Grubbs' Second-Generation Catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)
-
Schlenk flask or glovebox
-
Standard laboratory glassware for inert atmosphere techniques
-
Magnetic stirrer and heating mantle/oil bath
-
Ethyl vinyl ether (for quenching)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the enyne substrate to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent to achieve the target concentration (typically 0.01-0.1 M). For medium-ring synthesis, higher dilutions are often preferred to minimize intermolecular side reactions.[9]
-
Heating: If the reaction requires heating, bring the solution to the desired temperature (e.g., 40-80 °C).
-
Catalyst Addition: Weigh the Grubbs' second-generation catalyst (typically 1-5 mol%) in the glovebox or under a positive pressure of inert gas and add it to the reaction mixture as a solid or as a solution in a small amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for an additional 15-30 minutes.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system.
Protocol 2: General Procedure for Cross-Enyne Metathesis (CEYM) with Ethylene
This protocol is adapted for reactions involving gaseous ethylene.
Materials:
-
Alkyne substrate
-
Grubbs' Second-Generation Catalyst
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask equipped with a gas inlet and outlet
-
Ethylene gas cylinder with a regulator and balloon
-
Standard laboratory glassware for inert atmosphere techniques
-
Magnetic stirrer and heating mantle/oil bath
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a glovebox or under a stream of argon, add the alkyne substrate to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to dissolve the substrate to the desired concentration.
-
Ethylene Atmosphere: Purge the flask with ethylene gas by gently bubbling it through the solution for 10-15 minutes, then maintain a positive pressure of ethylene using a balloon.
-
Heating: Heat the solution to the desired temperature (typically 80 °C).[1]
-
Catalyst Addition: Add the Grubbs' second-generation catalyst (typically 5 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction under the ethylene atmosphere at the set temperature and monitor its progress by TLC or GC-MS.
-
Quenching: After completion, cool the reaction to room temperature, stop the ethylene flow, and quench the catalyst with ethyl vinyl ether.
-
Work-up and Purification: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography.
Mandatory Visualization
Enyne Metathesis Catalytic Cycle ("Ene-then-Yne" Pathway)
Caption: Catalytic cycle of enyne metathesis via the "ene-then-yne" pathway.
General Experimental Workflow for Enyne Metathesis
Caption: A typical experimental workflow for conducting an enyne metathesis reaction.
References
- 1. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Enyne Metathesis [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. Ene–yne cross-metathesis with ruthenium carbene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solvent Selection for Grubbs Second-Generation Catalyzed Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The second-generation Grubbs catalyst is a cornerstone of modern organic synthesis, enabling efficient olefin metathesis with broad functional group tolerance and high activity.[1] The choice of solvent is a critical parameter that significantly influences the catalyst's initiation rate, stability, and overall reaction efficiency.[2][3] This document provides detailed guidelines, experimental protocols, and key data for selecting the optimal solvent for reactions catalyzed by the Grubbs second-generation catalyst.
The Role of the Solvent in Grubbs Catalysis
The solvent in a Grubbs-catalyzed reaction is not merely an inert medium. It plays an active role in several key stages of the catalytic cycle:
-
Pre-catalyst Initiation: The initiation of the second-generation catalyst involves the dissociation of a tricyclohexylphosphine (B42057) (PCy₃) ligand to generate a highly reactive 14-electron intermediate.[1] The solvent can influence the rate of this dissociation.
-
Catalyst Stability: The choice of solvent can impact the stability of both the pre-catalyst and the active catalytic species. Some solvents may coordinate with the metal center or facilitate decomposition pathways, reducing catalyst lifetime.[2][4]
-
Substrate and Product Solubility: Ensuring the solubility of all reactants and products is fundamental for a homogeneous reaction mixture and to prevent precipitation that could hinder the reaction or complicate purification.
-
Reaction Kinetics: Solvents can affect reaction rates. For instance, studies have shown that initiation rates can be higher in solvents like THF and toluene (B28343) compared to chloroform.[2]
Preferred solvents are typically those with weak binding affinity to the catalyst complex, such as non-polar hydrocarbons, chlorinated solvents, and peroxide-resistant ethers.[5]
Data Summary: Solvent Effects on Reaction Outcomes
The selection of a solvent can lead to significant differences in reaction conversion, rate, and catalyst stability. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Solvent on Ring-Closing Metathesis (RCM) Conversion
| Solvent | Substrate | Catalyst | Conversion (%) | Time (min) | Temperature (°C) | Reference |
| Tetrahydrofuran (THF) | Diethyldiallylmalonate | Hoveyda-Grubbs II | 100 | 30 | 25 | [6] |
| Toluene | Diethyldiallylmalonate | Hoveyda-Grubbs II | 100 | 60 | 25 | [6] |
| Dichloromethane (DCM) | Diethyldiallylmalonate | Hoveyda-Grubbs II | 100 | 60 | 25 | [6] |
| Dichloroethane (DCE) | Diethyldiallylmalonate | Hoveyda-Grubbs II | 100 | 60 | 25 | [6] |
| Acetone (B3395972) | Diethyldiallylmalonate | Hoveyda-Grubbs II | 100 | 30 | 25 | [6] |
| Acetonitrile | Diethyldiallylmalonate | Hoveyda-Grubbs II | 100 | 60 | 25 | [6] |
| Benzotrifluoride (BTF) | Various | Grubbs II / Hoveyda-Grubbs II | High Yields (comparable to DCM) | Varies | Varies | [2][7] |
Note: While acetone shows a fast conversion, it can also promote rapid catalyst deactivation, which may hinder complete conversion in less reactive systems.[7]
Table 2: General Solvent Recommendations and Considerations
| Solvent Class | Examples | Properties & Recommendations | Potential Issues |
| Chlorinated | Dichloromethane (DCM), Dichloroethane (DCE) | Good general-purpose solvents, dissolve a wide range of substrates and the catalyst.[8] | Environmental concerns, potential for trace acid impurities which can affect the catalyst. |
| Aromatic Hydrocarbons | Toluene, Benzene | Non-coordinating, good for catalyst stability. Toluene is often a preferred solvent.[2][9] | Lower polarity may limit solubility for some polar substrates. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can increase initiation rates.[2] THF is a common choice. | Must be peroxide-free as peroxides deactivate the catalyst.[5] Can coordinate to the metal center. |
| Fluorinated | Benzotrifluoride (BTF) | Excellent alternative to DCM, can lead to higher reaction rates.[2][7] | Higher cost, may require optimization. |
| Protic Solvents | Acetic Acid, Water | Generally avoided. Acetic acid can cause poor catalyst solubility.[7] Water can degrade the catalyst unless a water-soluble variant is used.[10] | Catalyst decomposition and poor solubility.[7][10] |
Key Experimental Protocols
Adherence to proper experimental technique is crucial for reproducible results in metathesis reactions.
Protocol 1: General Procedure for a Grubbs II Catalyzed Ring-Closing Metathesis (RCM)
Materials:
-
Acyclic diene substrate
-
Grubbs Second-Generation Catalyst
-
Anhydrous, degassed solvent (e.g., Toluene or DCM)
-
Schlenk flask or similar reaction vessel with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Methodology:
-
Solvent Preparation: Use of deoxygenated solvents is highly recommended for optimal results. Degas the chosen solvent by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Setup:
-
Place the diene substrate into a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and purge with an inert gas for 10-15 minutes. This is done by evacuating the flask and backfilling with the inert gas, repeated three times.
-
Add the degassed solvent via cannula or syringe to dissolve the substrate to the desired concentration (e.g., 0.01-0.1 M for RCM).
-
-
Catalyst Addition:
-
Weigh the Grubbs II catalyst in the air (it is air-tolerant as a solid) and add it to the reaction vessel in one portion under a positive flow of inert gas.[11]
-
Alternatively, for more precise additions, a stock solution of the catalyst in the reaction solvent can be prepared in a glovebox or under inert atmosphere and added via syringe.
-
-
Reaction Monitoring:
-
Reaction Quenching and Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the catalyst by adding a few drops of ethyl vinyl ether or by exposing the solution to air. Stir for 20-30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to remove the ruthenium byproducts.
-
Visualizing Key Concepts and Workflows
Diagram 1: Solvent Selection Logic
Caption: Decision-making flowchart for solvent selection in Grubbs II catalysis.
Diagram 2: Experimental Workflow for Grubbs II Catalysis
Caption: Step-by-step workflow for a typical olefin metathesis experiment.
Diagram 3: Simplified Catalyst Initiation
Caption: Solvent influence on the crucial phosphine (B1218219) dissociation step.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of the Carbene Derivative Charge on the Decomposition Rates of Hoveyda–Grubbs-like Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. React App [pmc.umicore.com]
- 6. Design of Heterogeneous Hoveyda–Grubbs Second-Generation Catalyst–Lipase Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Fishing for the right catalyst for the cross-metathesis reaction of methyl oleate with 2-methyl-2-butene - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY02623K [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Grubbs catalyst - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Grubbs II Catalyst in Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Grubbs Second Generation (Grubbs II) catalyst in olefin metathesis reactions. This document includes typical reaction conditions, catalyst loading, and detailed experimental protocols for various metathesis transformations, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).
Introduction
The Grubbs II catalyst, benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium, is a widely used, air-stable organometallic compound that has revolutionized olefin metathesis.[1][2] Its high activity and broad functional group tolerance make it a valuable tool in organic synthesis, polymer chemistry, and drug discovery.[1][3] This second-generation catalyst generally exhibits higher activity than the first-generation catalyst.[2]
Catalyst Loading and General Reaction Conditions
The optimal catalyst loading and reaction conditions are dependent on the specific substrate and desired transformation. However, some general guidelines can be followed.
Catalyst Loading: Typical catalyst loadings for Grubbs II are in the range of 0.1–5 mol %.[4] For simple, high-yielding reactions, loadings can be as low as 0.05 mol%.[5] More challenging substrates or sterically hindered systems may require higher catalyst loadings.[6]
Solvents: A wide range of solvents are compatible with Grubbs II, with dichloromethane (B109758) (DCM) and toluene (B28343) being the most common.[1] Other suitable solvents include diethyl ether, tetrahydrofuran (B95107) (THF), and dichloroethane.[2][7] The choice of solvent can influence reaction rates and catalyst stability.
Temperature: Reactions are typically conducted at temperatures ranging from room temperature to 40-60 °C.[6][8] Higher temperatures can sometimes lead to catalyst decomposition.[8]
Atmosphere: While Grubbs II is relatively air-stable, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is recommended to maximize catalyst lifetime and reaction efficiency, especially for prolonged reaction times.[9]
Data Presentation: Reaction Parameters for Various Metathesis Reactions
The following tables summarize typical quantitative data for different types of metathesis reactions using the Grubbs II catalyst.
Table 1: Ring-Closing Metathesis (RCM) Reaction Conditions
| Substrate | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | 1 | DCM | 0.1 | RT | 1 | >95 | [10] |
| Diethyl diallylmalonate | 0.1 | DCM | 0.1 | 60 | - | >98 | [11] |
| Fmoc-Tyr(All)-Tyr(All)-resin | 15-40 | DCM/DMF (4:1) | - | 40-60 | 48 | 20-70 | [8] |
| 1,6-Octadiene | 0.5 | Dichloromethane | 0.1 | 25 | 0.5 | >98 | [12] |
| 1,6-Octadiene | 0.1 | Toluene | 0.5 | 60 | 1 | 97 | [12] |
Table 2: Cross-Metathesis (CM) Reaction Conditions
| Alkene 1 | Alkene 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary allylic alcohol | Methyl acrylate | 5 | Diethyl ether | 40 | 6-12 | 67-81 | [7][13] |
| Styrene | Alkyl acrylate | 2 | DCM | 40 | 24 | - | [14] |
| Styrene | cis-2-butene-1,4-diacetate | 5 | DCM | 40 | 24 | - | [14] |
Table 3: Ring-Opening Metathesis Polymerization (ROMP) Reaction Conditions
| Monomer | Monomer:Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Dicyclopentadiene | 10000:1 | - | 20-60 | - | >98 | [15] |
| Norbornene | 100:1 | DCM | RT | 1 | - | [10] |
| Cyclooctene | - | CD2Cl2 | 0-20 | <1 | ~100 | [16] |
| Norbornene imide | 10000:1 (with CTA) | DCM | RT | - | 90 | [17] |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)
This protocol is a general guideline for the RCM of a diene substrate.
Materials:
-
Grubbs II catalyst
-
Diene substrate
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Under an inert atmosphere, dissolve the diene substrate in the anhydrous solvent in a Schlenk flask to the desired concentration (typically 0.1-0.5 M).
-
Add the Grubbs II catalyst (0.1-5 mol%) to the stirred solution. The solution will typically change color upon addition of the catalyst.
-
Stir the reaction mixture at the desired temperature (room temperature to 60 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to remove the ruthenium byproducts.
Protocol 2: General Procedure for Cross-Metathesis (CM)
This protocol outlines a general procedure for the cross-metathesis of two different olefins.
Materials:
-
Grubbs II catalyst
-
Olefin 1
-
Olefin 2
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessel equipped with a condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve Olefin 1 and Olefin 2 in the anhydrous solvent. If one olefin is a gas, it can be bubbled through the solution.
-
Add the Grubbs II catalyst (1-5 mol%) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 40 °C) and stir for the required time (typically 6-24 hours).
-
Monitor the reaction progress by an appropriate analytical method.
-
Upon completion, cool the reaction to room temperature and quench with ethyl vinyl ether.
-
Concentrate the reaction mixture in vacuo.
-
Purify the product via flash column chromatography.
Protocol 3: General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
This protocol provides a general method for the ROMP of a cyclic olefin.
Materials:
-
Grubbs II catalyst
-
Cyclic olefin monomer (e.g., norbornene or dicyclopentadiene)
-
Anhydrous solvent (e.g., dichloromethane), if applicable
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Quenching agent (e.g., ethyl vinyl ether)
Procedure:
-
Under an inert atmosphere, add the cyclic olefin monomer to the reaction vessel. If using a solvent, dissolve the monomer in the anhydrous solvent.
-
Prepare a stock solution of the Grubbs II catalyst in the reaction solvent.
-
Initiate the polymerization by adding the desired amount of the catalyst solution to the monomer. The monomer to catalyst ratio will determine the polymer's molecular weight.
-
Stir the reaction mixture. The polymerization is often exothermic and may proceed rapidly.
-
After the desired reaction time, terminate the polymerization by adding a quenching agent like ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Visualizations
Caption: Catalytic cycle of olefin metathesis using Grubbs II catalyst.
Caption: A typical experimental workflow for Ring-Closing Metathesis (RCM).
Caption: Logic diagram for selecting Grubbs II catalyst based on reaction parameters.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. Grubbs'_catalyst [chemeurope.com]
- 3. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. d-nb.info [d-nb.info]
- 6. React App [pmc.umicore.com]
- 7. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Grubbs Second-Generation Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of their Grubbs second-generation catalyzed olefin metathesis reactions.
Troubleshooting Guide
Low yields in Grubbs second-generation catalyzed reactions can arise from a variety of factors, including catalyst decomposition, substrate-specific issues, and suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common problems.
Question: My reaction is showing low or no conversion. What are the common causes and how can I troubleshoot this?
Answer:
Low or no conversion is a frequent issue. A logical troubleshooting workflow can help pinpoint the cause.
1. Catalyst Integrity and Activity:
-
Problem: The Grubbs catalyst is sensitive to air and moisture over long periods, although it is generally considered air-tolerant for the duration of a typical reaction setup.[1] Improper storage or handling can lead to deactivation.
-
Solution: Use a fresh batch of catalyst or test the current batch on a reliable, high-yielding reaction (a positive control).
2. Purity of Reagents and Solvents:
-
Problem: Impurities in the substrate or solvent can act as catalyst poisons. Acetylenes, thiols, and other coordinating functional groups can deactivate the ruthenium center. Some solvents, like THF, can coordinate to the catalyst and inhibit its activity.[2] Additionally, solvents like dichloromethane (B109758) (DCM) can contain stabilizers (e.g., amylene) or acidic impurities (traces of HCl) that interfere with the reaction.[3]
-
Solution:
-
Ensure substrates are purified before use (e.g., by column chromatography, distillation, or recrystallization).
-
Use high-purity, degassed solvents. It is highly recommended to degas the solvent before adding it to the catalyst.[4] For sensitive reactions, distilling solvents may be necessary. For instance, amylene can be removed from DCM by washing with concentrated sulfuric acid.[3]
-
3. Reaction Conditions:
-
Problem: Temperature, concentration, and reaction time significantly impact yield. Elevated temperatures can accelerate catalyst decomposition, leading to the formation of inactive ruthenium species and an increase in side products.[5]
-
Solution:
-
Temperature: While some reactions require heat to proceed, higher temperatures can also promote catalyst degradation.[5] It is often beneficial to run the reaction at a lower temperature (e.g., 40°C) to find a balance between reaction rate and catalyst stability.[5]
-
Concentration: The optimal concentration depends on the type of metathesis. Ring-closing metathesis (RCM) for large rings requires dilute conditions to favor intramolecular reaction, while cross-metathesis (CM) often benefits from higher concentrations.[6]
-
Gaseous Byproducts: In reactions that produce ethylene (B1197577), such as RCM and some CM reactions, the buildup of ethylene in the solution can inhibit the catalyst and push the equilibrium back towards the starting materials.[4] Bubbling an inert gas (like argon or nitrogen) through the reaction mixture can help remove ethylene and drive the reaction to completion.[4][6]
-
4. Substrate Compatibility:
-
Problem: Substrates with strongly coordinating functional groups, such as unprotected amines, amides, and some heterocycles, can bind to the ruthenium center and inhibit catalysis.[3][7]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: My reaction is producing undesired isomers. How can I prevent this?
A1: Isomerization of the double bond in the product is a common side reaction, often caused by the formation of ruthenium-hydride species from catalyst decomposition.[5]
-
Add an Isomerization Suppressant: Mild acids, such as acetic acid or benzoic acid, can be added to the reaction mixture to quench the ruthenium-hydride species responsible for isomerization.[6] Benzoquinone has also been reported as an effective suppressant.[5]
-
Control the Temperature: Catalyst decomposition is often more pronounced at higher temperatures. Running the reaction at a lower temperature can minimize the formation of the species that cause isomerization.[5]
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a crucial role in catalyst initiation and stability. The rate of dissociation of the phosphine (B1218219) ligand from the Grubbs second-generation catalyst, a key step in initiating the catalytic cycle, is solvent-dependent.[2]
-
Commonly Used Solvents: Dichloromethane (DCM) and toluene (B28343) are the most common solvents for olefin metathesis. DCM often gives higher yields.[2]
-
Coordinating Solvents: Solvents like tetrahydrofuran (B95107) (THF) can coordinate to the ruthenium center, potentially inhibiting the reaction. No metathesis was detected in THF in one study.[2]
-
Solvent Effects on Yield: The yield of a cross-metathesis reaction has been shown to increase with the Gutmann donor number of the solvent, with DCM providing the highest yield in a comparative study.[2]
| Solvent | Relative Polarity | Cross-Metathesis Yield (%) |
| Dichloromethane (DCM) | 0.309 | High |
| Toluene | 0.099 | Moderate |
| Tetrahydrofuran (THF) | 0.207 | None Detected |
| Chloroform | 0.259 | Moderate |
| Dichloroethane (DCE) | 0.214 | High |
Table based on data from a study on solvent effects, specific yield percentages can be reaction-dependent.[2]
Q3: Can additives improve the yield and selectivity of my reaction?
A3: Yes, certain additives can have a positive impact.
-
Acids: As mentioned, mild acids can suppress isomerization.[6]
-
Benzoquinones and Thioureas: These have been shown to positively affect the catalytic properties of the Grubbs catalyst in some cases.[8]
-
Co-catalysts: In some instances, additives can act as co-catalysts, potentially altering the active species and influencing the reaction pathway.[8] However, it's important to note that some additives, particularly those containing amines, can negatively impact catalyst activity.[7][8]
Q4: What is the best way to remove ruthenium byproducts after the reaction?
A4: Complete removal of ruthenium residues is critical, especially in pharmaceutical applications. Several methods are available:
-
Silica (B1680970) Gel Chromatography with Scavengers: This is a common method. Pre-treating the crude reaction mixture with a scavenger can improve the efficiency of ruthenium removal during chromatography.[9]
-
Activated Carbon: Treatment with activated carbon can also be effective.[11]
-
Aqueous Washes: For some products, washing with an aqueous solution like 2N HCl can help remove ruthenium salts.[9]
| Purification Method | Reagents/Adsorbents | Ruthenium Levels Achieved |
| Scavenging & Chromatography | DMSO, Silica Gel | As low as 8 ppm |
| Scavenging & Filtration | Polar Isocyanide, Silica Gel | < 1 µg per 5 mg of product (< 200 ppm) |
| Aqueous Wash | 2N Aqueous HCl | < 15 ppm |
Table summarizing various post-reaction purification methods.[9][10]
Experimental Protocols
Protocol 1: General Procedure for a Trial Ring-Closing Metathesis (RCM) Reaction
This protocol provides a starting point for optimizing an RCM reaction.
-
Preparation:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the diene substrate (1.0 eq).
-
Add degassed solvent (e.g., DCM or toluene) to achieve the desired concentration (typically 0.01-0.1 M for RCM).
-
Stir the solution to ensure complete dissolution of the substrate.
-
-
Catalyst Addition:
-
In a separate vial, weigh the Grubbs second-generation catalyst (typically 1-5 mol%). The catalyst can be weighed in the air.[4]
-
Dissolve the catalyst in a small amount of the degassed reaction solvent.
-
Add the catalyst solution to the substrate solution via syringe.
-
-
Reaction:
-
If necessary, heat the reaction mixture to the desired temperature (e.g., 40°C).
-
To facilitate the removal of any ethylene byproduct, a gentle stream of an inert gas (argon or nitrogen) can be bubbled through the solution.[4]
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a quenching agent, such as ethyl vinyl ether, to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Troubleshooting Low Yield due to Suspected Isomerization
This protocol outlines how to address product isomerization.
-
Set up the reaction as described in Protocol 1.
-
Add an Isomerization Suppressant:
-
Before adding the catalyst, add 1,4-benzoquinone (B44022) (e.g., 10-20 mol%) or a mild acid like acetic acid (e.g., 1-2 equivalents relative to the catalyst) to the substrate solution.[5][6]
-
-
Run the reaction at a lower temperature: Start at room temperature or 40°C, as higher temperatures can accelerate the formation of ruthenium-hydride species that cause isomerization.[5]
-
Monitor the reaction for both the formation of the desired product and any isomeric byproducts.
-
Compare the results to a reaction run without the additive and at a higher temperature to determine the effectiveness of the changes.
Catalyst Decomposition and Incompatibility Pathways
Understanding how the catalyst can be deactivated is key to preventing low yields.
-
Coordination by Substrate/Impurities: Functional groups with lone pairs (e.g., amines, phosphines, thiols) can bind strongly to the ruthenium center, preventing the olefin substrate from coordinating and thus inhibiting the catalytic cycle.[3][7]
-
Reaction with Alcohols: Primary alcohols can react with the Grubbs catalyst, leading to decomposition and the formation of ruthenium-hydride species, which can cause unwanted isomerization of olefins.[12]
-
Ethylene-Induced Decomposition: While ethylene is a product of many metathesis reactions, high concentrations can lead to the formation of an unstable, unsubstituted ruthenacyclobutane intermediate, which can decompose and deactivate the catalyst.[13]
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. React App [pmc.umicore.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Design of Heterogeneous Hoveyda–Grubbs Second-Generation Catalyst–Lipase Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Ruthenium Byproduct Removal in Metathesis Reactions
Welcome to the technical support center for the purification of metathesis reaction products. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with the removal of residual ruthenium catalysts and their byproducts.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process, providing direct solutions and actionable advice.
Issue 1: My final product is still colored, indicating residual ruthenium, even after standard silica (B1680970) gel chromatography.
-
Possible Cause: Ruthenium byproducts can be highly colored and may co-elute with the desired product on silica gel, especially if the product is polar.[1]
-
Solution:
-
Pre-treatment with Scavengers: Before chromatography, treat the crude reaction mixture with a ruthenium scavenger. Common options include triphenylphosphine (B44618) oxide (TPPO) or dimethyl sulfoxide (B87167) (DMSO), followed by filtration through a silica gel plug.[2][3] This converts the ruthenium species into more polar complexes that are more easily retained by the silica gel.
-
Activated Carbon Treatment: Stirring the crude product with activated carbon can effectively adsorb ruthenium impurities.[4][5] This is often done after an initial filtration or extraction.
-
Use of Functionalized Silica Scavengers: Employ commercially available silica-based metal scavengers, such as SiliaBond® Metal Scavengers, which show high efficiency in reducing ruthenium to single-digit ppm levels.[6]
-
Issue 2: I am losing a significant amount of my product during the purification process.
-
Possible Cause: Multiple purification steps, such as repeated column chromatography or aggressive extraction procedures, can lead to yield loss.
-
Solution:
-
Optimize Scavenger Stoichiometry: Use the recommended equivalents of the scavenger to avoid excess reagent that might complicate purification. For instance, some protocols suggest using 50 equivalents of TPPO or DMSO relative to the catalyst.[2]
-
Employ Solid-Supported Scavengers: Using polymer-bound scavengers or functionalized silica allows for simple filtration to remove the ruthenium-scavenger complex, minimizing product loss associated with chromatography.[6][7]
-
Aqueous Extraction with Modified Catalysts: If using a PEG-supported catalyst, simple aqueous extraction can efficiently remove the ruthenium byproducts, often reducing the need for extensive chromatography.[1][4]
-
Issue 3: My purified product shows signs of olefin isomerization or decomposition over time.
-
Possible Cause: Residual active ruthenium catalyst can promote side reactions like double bond isomerization or product degradation.[1][2]
-
Solution:
-
Catalyst Quenching: Upon reaction completion, add a reagent to quench the active catalyst. Isocyanide-based reagents can rapidly deactivate the catalyst and facilitate its removal.[8][9] Reagents like 2-mercaptonicotinic acid and imidazole (B134444) can also be used to quench the reaction and help extract the ruthenium species.[10]
-
Ensure Complete Removal: Aim for ruthenium levels below 10 ppm, which is a typical requirement for pharmaceutical applications, to minimize long-term stability issues.[5][11] Combining methods, such as scavenger treatment followed by activated carbon, can achieve these low levels.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing ruthenium byproducts?
A1: The most common methods include:
-
Silica Gel Chromatography: A standard purification technique, often enhanced by pre-treating the reaction mixture with reagents to increase the polarity of the ruthenium species.[2][12][13][14]
-
Activated Carbon Treatment: Adsorption of ruthenium impurities onto activated carbon is a scalable and effective method.[4][11][15]
-
Scavenging: Using soluble or solid-supported scavengers to bind with ruthenium, followed by filtration or extraction. Popular scavengers include triphenylphosphine oxide (TPPO), dimethyl sulfoxide (DMSO), tris(hydroxymethyl)phosphine (B1196123) (THMP), and various functionalized silica gels and polymers.[2][4][6][10]
-
Aqueous Extraction: Particularly effective when using catalysts modified with water-soluble tags like polyethylene (B3416737) glycol (PEG).[1][4]
-
Hydrogenation: In some cases, subsequent hydrogenation steps can facilitate ruthenium removal, as the ruthenium species adsorb onto the hydrogenation catalyst support (e.g., Pd/C).[11]
Q2: How low do I need to get the residual ruthenium levels in my final product?
A2: For pharmaceutical applications, regulatory guidelines typically require ruthenium levels to be below 10 parts-per-million (ppm) in the final Active Pharmaceutical Ingredient (API).[5][11] In some cases, levels below 1 ppm are achievable and desirable.[11]
Q3: Can I use a combination of methods for ruthenium removal?
A3: Yes, combining methods is often the most effective approach. For example, a common workflow involves quenching the catalyst, followed by treatment with a scavenger, and then purification by column chromatography or activated carbon treatment.[4] A sequence of aqueous extraction followed by activated carbon has been shown to be extremely efficient, reducing ruthenium levels to below 0.04 ppm.[1]
Q4: Are there scavengers that can both quench the reaction and facilitate ruthenium removal?
A4: Yes, certain reagents serve a dual purpose. Isocyanides, for instance, can rapidly quench the metathesis reaction and form polar complexes with ruthenium that are easily removed by silica gel filtration.[8][9] Imidazole and 2-mercaptonicotinic acid can also act as both quenchers and removal aids.[10][11]
Data Presentation: Comparison of Ruthenium Removal Methods
The following tables summarize the efficiency of various ruthenium removal techniques based on reported data.
Table 1: Efficiency of Soluble Scavengers and Adsorbents
| Method | Reagent/Adsorbent | Initial Ru Level (ppm) | Final Ru Level (ppm) | Reference |
| Aqueous Extraction | Water (with PEG-tagged catalyst) | ~4400 | 41 | [1] |
| Scavenging | Tris(hydroxymethyl)phosphine (THMP) | ~4400 | < 100 | [1] |
| Scavenging | Dimethyl sulfoxide (DMSO) | Not specified | Not as effective as THMP without subsequent chromatography | [1] |
| Adsorption | Activated Carbon | ~4400 | < 100 | [1] |
| Combined Method | Aqueous Extraction + Activated Carbon | ~4400 | < 0.04 | [1] |
| Scavenging | Isocyanide Scavenger (in aqueous medium) | 9977 | 21 | [9] |
| Scavenging | Isocyanide Scavenger (on gram scale) | Not specified | 0.29 | [9] |
Table 2: Efficiency of Solid-Supported Scavengers
| Scavenger Type | Product Name | Initial Ru Level (ppm) | Final Ru Level (ppm) | Reference |
| Silica-based Thiol | SiliaBond Thiol | 500 | 397 | [16] |
| Silica-based Sulfonic Acid | ISOLUTE® SCX-2 | 500 | < 5 | [16] |
| Polymer-bound TMT | Biotage® MP-TMT | Not specified | 60 | [16] |
| Isocyanide on Silica Gel | QA@SiO₂ | Not specified | Usually < 5 | [9] |
Experimental Protocols
Protocol 1: Ruthenium Removal Using DMSO and Silica Gel Filtration
This protocol is adapted from a convenient method for removing ruthenium byproducts using dimethyl sulfoxide (DMSO).[2][3]
-
Reaction Quenching (Optional but Recommended): After the metathesis reaction is complete, consider adding a quenching agent like an isocyanide to deactivate the catalyst.
-
Solvent Removal: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Redissolution: Dissolve the crude residue in a suitable solvent, such as dichloromethane (B109758) (DCM).
-
DMSO Addition: Add 50 equivalents of DMSO relative to the amount of ruthenium catalyst used.
-
Stirring: Stir the mixture at room temperature for a minimum of 8 hours, with 12 hours being optimal.[2]
-
Silica Gel Filtration: Prepare a short plug of silica gel in a fritted funnel or column. Pass the reaction mixture through the silica gel plug, eluting with an appropriate solvent system.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure to obtain the purified product.
Protocol 2: Ruthenium Removal Using Activated Carbon
This protocol describes a general procedure for using activated carbon for ruthenium removal.[4][5]
-
Initial Workup: After the reaction is complete, perform an initial workup, which could be a simple aqueous extraction or filtration to remove any solids.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Addition of Activated Carbon: Add activated carbon to the solution. A typical loading is 1.3 weight equivalents relative to the crude product.[1]
-
Stirring: Stir the suspension vigorously for an extended period, typically 12-24 hours, at room temperature.
-
Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon. Wash the filter cake with the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Decision workflow for selecting a ruthenium purification strategy.
Caption: General mechanism of action for ruthenium scavengers.
References
- 1. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 3. A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sorbchemindia.com [sorbchemindia.com]
- 13. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 14. epruibiotech.com [epruibiotech.com]
- 15. Simultaneous removal of methylene blue and Pb2+ ions using ruthenium nanoparticle-loaded activated carbon: response surface methodology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. biotage.com [biotage.com]
Technical Support Center: Grubbs Second-Generation Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during olefin metathesis reactions using Grubbs second-generation catalysts. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of isomerized olefin byproducts. What is causing this and how can I prevent it?
A1: Olefin isomerization is a common side reaction in olefin metathesis, particularly with the highly active second-generation Grubbs catalysts. This occurs due to the formation of ruthenium hydride species, which can catalyze the migration of the double bond along the carbon chain.[1]
Troubleshooting:
-
Additives: The addition of a mild acid or a quinone-type compound can effectively suppress isomerization.[2]
-
Acetic Acid: Can be added to the reaction mixture to quench the ruthenium hydride species.
-
1,4-Benzoquinone (B44022): Has been shown to prevent olefin migration without significantly impacting catalyst activity.[2] Electron-deficient benzoquinones are particularly effective.
-
-
Temperature: Higher temperatures can promote isomerization.[1] Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Reaction Time: Prolonged reaction times can lead to increased isomerization. Monitor the reaction progress and stop it once the desired product is formed.
Q2: My catalyst appears to be decomposing, leading to low conversion. What are the common causes of catalyst decomposition?
A2: Grubbs second-generation catalysts can decompose through various pathways, leading to a loss of catalytic activity.
Common Causes of Decomposition:
-
Impurities: The catalyst is sensitive to certain impurities that may be present in the substrate, solvent, or atmosphere.
-
Oxygen: While more robust than first-generation catalysts, Grubbs II is still susceptible to oxidation, especially in solution.[3] Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Water and Alcohols: Can react with the catalyst to form inactive ruthenium species.[4][5]
-
Amines and other coordinating functional groups: Can coordinate to the ruthenium center and inhibit or deactivate the catalyst.
-
-
Temperature: Elevated temperatures can accelerate catalyst decomposition.[1] It is crucial to optimize the reaction temperature to balance catalyst activity and stability.
-
Ethylene (B1197577): The ethylene byproduct generated in many metathesis reactions can contribute to catalyst decomposition.[3] Efficient removal of ethylene by performing the reaction under vacuum or with a gentle stream of an inert gas can improve catalyst lifetime.[3][6]
Q3: I am observing low or no catalytic activity. What are the potential reasons?
A3: Low catalyst activity can stem from several factors beyond decomposition.
Troubleshooting Low Activity:
-
Catalyst Poisoning: Strongly coordinating functional groups on the substrate (e.g., unprotected amines, thiols) can bind to the ruthenium center and inhibit catalysis. Protecting these functional groups may be necessary.
-
Steric Hindrance: Highly substituted or sterically demanding olefins can be challenging substrates and may require higher catalyst loadings, longer reaction times, or the use of a more specialized, highly active catalyst.[3]
-
Improper Solvent: The choice of solvent can influence catalyst activity. Chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used. Protic or strongly coordinating solvents should generally be avoided.
-
Inactive Catalyst: Ensure the catalyst has been stored properly under an inert atmosphere and has not degraded over time.
Q4: How can I effectively remove the ruthenium catalyst and byproducts from my reaction mixture after the reaction is complete?
A4: Residual ruthenium can interfere with downstream reactions and is often toxic, necessitating its removal from the final product. Several methods are available for this purpose.
Ruthenium Removal Techniques:
-
Silica (B1680970) Gel Chromatography: While often effective, multiple columns may be required to completely remove the colored ruthenium byproducts.
-
Quenching and Filtration:
-
Dimethyl Sulfoxide (B87167) (DMSO): Adding DMSO to the crude reaction mixture can form a ruthenium complex that is more easily removed by filtration through a plug of silica gel.[7][8]
-
Triphenylphosphine Oxide: Similar to DMSO, this reagent can be used to complex the ruthenium byproducts before silica gel filtration.[8]
-
Isocyanides: Carboxylate-functionalized isocyanides can rapidly react with the catalyst to form a polar complex that is readily removed by silica gel filtration.[9]
-
-
Water-Soluble Catalysts: Utilizing a water-soluble variant of the Grubbs catalyst allows for removal by simple aqueous extraction.[7]
Troubleshooting Guides
Guide 1: Olefin Isomerization
This guide provides a systematic approach to troubleshooting and mitigating olefin isomerization.
Troubleshooting Workflow for Olefin Isomerization
Caption: Troubleshooting workflow for addressing olefin isomerization.
Guide 2: Catalyst Decomposition and Low Activity
This guide outlines steps to diagnose and resolve issues related to catalyst decomposition and low reaction yields.
Troubleshooting Workflow for Catalyst Decomposition/Low Activity
Caption: Troubleshooting workflow for catalyst decomposition and low activity.
Data Presentation
Table 1: Effect of Additives on Olefin Isomerization in Ring-Closing Metathesis (RCM)
| Substrate | Catalyst (mol%) | Additive (mol%) | Temperature (°C) | Isomerized Product (%) | Reference |
| Diethyl Diallylmalonate | 5 (Grubbs II) | None | 60 | >35 | [10] |
| Diethyl Diallylmalonate | 5 (Grubbs II) | 1,4-Benzoquinone (10) | 40 | Significantly reduced | [10] |
| Allyl Phenyl Ether | 5 (Grubbs II) | None | 40 | 25 | [2] |
| Allyl Phenyl Ether | 5 (Grubbs II) | Acetic Acid (5) | 40 | <1 | [2] |
| Allyl Phenyl Ether | 5 (Grubbs II) | 1,4-Benzoquinone (5) | 40 | <1 | [2] |
Table 2: Decomposition of Grubbs Second-Generation Catalyst under Different Conditions
| Catalyst | Conditions | Decomposition Rate/Extent | Reference |
| Grubbs II (in CD₂Cl₂) | 25 °C, 72 hours | 16.5% transformation observed by ³¹P NMR | [11] |
| Grubbs II (in CH₂Cl₂) | 25 °C | kobs = 1.52 x 10⁻⁴ s⁻¹ (UV-vis) | [12] |
| Grubbs II Methylidene | Excess ethylene, 40 °C, 16 hours | 38% decomposition | [5] |
| Hoveyda-Grubbs II (in presence of NaOH) | Ambient temperature | Decomposes to ruthenium hydride species | [4] |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) with Suppression of Isomerization
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry argon or nitrogen.
-
Use anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene). Purge the solvent with argon for at least 30 minutes.
-
Ensure the diene substrate is pure and free of coordinating impurities.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene substrate in the anhydrous solvent to the desired concentration (typically 0.01-0.1 M).
-
If using an additive to suppress isomerization, add the appropriate amount of acetic acid or 1,4-benzoquinone (typically 1-5 mol% relative to the substrate) to the solution.
-
In a separate vial, weigh the Grubbs second-generation catalyst (typically 1-5 mol%) under an inert atmosphere. Dissolve the catalyst in a small amount of the reaction solvent.
-
-
Reaction Execution:
-
Add the catalyst solution to the stirring substrate solution via syringe.
-
If ethylene is a byproduct, apply a vacuum for a few minutes and then refill with an inert gas, or maintain a gentle flow of inert gas through the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 40 °C) and monitor the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
To quench the catalyst and facilitate removal, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Removal of Ruthenium Byproducts using DMSO
-
Quenching:
-
Filtration:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Prepare a short plug of silica gel in a pipette or a small column.
-
Pass the solution of the crude product through the silica gel plug, eluting with an appropriate solvent system.
-
Collect the eluent containing the purified product. The colored ruthenium byproducts should remain on the silica gel.
-
-
Final Purification:
-
Concentrate the collected eluent.
-
If necessary, perform a final purification by flash column chromatography to obtain the pure product.
-
Signaling Pathways and Logical Relationships
Catalyst Decomposition Pathways
Caption: Major decomposition pathways for Grubbs second-generation catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 3. React App [pmc.umicore.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 9. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grubbs Second-Generation Catalyst
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Grubbs second-generation catalyst in olefin metathesis reactions.
Troubleshooting Guide
Low reaction yield, catalyst deactivation, and unexpected side products are common issues encountered during olefin metathesis. This section provides a systematic approach to troubleshooting these problems.
Problem 1: Low or No Conversion
Low or no conversion of starting materials is a frequent problem. The underlying cause is often related to catalyst deactivation or inhibition.
Possible Causes and Solutions:
-
Catalyst Quality and Handling:
-
Improper Storage: The catalyst is sensitive to air and moisture over time, especially in solution.[1] Solid catalyst should be stored under an inert atmosphere (e.g., argon or nitrogen) in a freezer. Solutions of the catalyst are not recommended for long-term storage.[1]
-
Degraded Catalyst: A color change from the typical purple/brown to black can indicate decomposition.[1] It is recommended to use fresh, properly stored catalyst for optimal results.
-
-
Reaction Conditions:
-
Solvent Purity: Solvents must be pure and free of stabilizers (like alkenes in dichloromethane), water, and peroxides.[2][3] It is recommended to use freshly distilled or sparged solvents. Shaking with concentrated sulfuric acid can remove alkene stabilizers from dichloromethane.[2]
-
Inert Atmosphere: While the solid catalyst is relatively air-tolerant, reactions in solution are vulnerable to oxygen.[3] Reactions should be performed under an inert atmosphere (argon or nitrogen).[3]
-
Temperature: Higher temperatures can sometimes improve conversion but may also accelerate catalyst decomposition. The optimal temperature is reaction-dependent.
-
-
Substrate-Related Issues:
-
Coordinating Functional Groups: Functional groups such as amines, amides, and ureas can coordinate to the ruthenium center and inhibit or deactivate the catalyst.[4] Protected amines are less likely to cause issues.
-
Impurities in Starting Materials: Trace impurities in the substrates can act as catalyst poisons. Purification of starting materials is crucial.
-
Troubleshooting Workflow for Low Conversion:
References
Technical Support Center: Optimizing Grubbs II Catalyst Performance for Hindered Olefins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the performance of the Grubbs II catalyst in metathesis reactions involving sterically hindered olefins.
Frequently Asked Questions (FAQs)
Q1: Why is my Grubbs II-catalyzed metathesis reaction with a hindered olefin showing low or no conversion?
A1: Low or no conversion in the metathesis of hindered olefins using Grubbs II is a common issue that can stem from several factors:
-
Steric Hindrance: The primary challenge with hindered olefins is the steric bulk around the double bond, which can impede the catalyst's approach and the formation of the crucial metallacyclobutane intermediate.[1] The second-generation Grubbs catalyst has shown higher activity than the first-generation for such substrates, but may still be insufficient for highly substituted systems.[1][2]
-
Catalyst Decomposition: The Grubbs II catalyst can be sensitive to various functional groups and impurities present in the reaction mixture, leading to its deactivation. Common culprits include peroxides, oxygen (when in solution), and strongly coordinating Lewis bases.[3][4]
-
Inappropriate Reaction Conditions: Suboptimal temperature, concentration, or solvent can significantly impact catalyst activity and stability. For instance, while higher temperatures can sometimes overcome steric barriers, they can also accelerate catalyst decomposition.
Q2: What are the most common side reactions observed when using Grubbs II with hindered olefins, and how can they be minimized?
A2: The most prevalent side reaction is olefin isomerization . This occurs when the ruthenium catalyst decomposes to form ruthenium-hydride species, which are highly active for double bond migration.[5][6] This can lead to a mixture of products and reduce the yield of the desired metathesis product.
To minimize isomerization:
-
Use fresh, high-purity catalyst: Older or impure catalyst batches may already contain active isomerization catalysts.
-
Maintain an inert atmosphere: Oxygen can contribute to the decomposition pathways that form ruthenium-hydrides.[3]
-
Optimize reaction time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of catalyst decomposition and subsequent isomerization.
Another common issue is the formation of dimers or oligomers , particularly in ring-closing metathesis (RCM) reactions intended to form macrocycles. This is often due to intermolecular reactions competing with the desired intramolecular cyclization. To favor RCM, reactions should be run at high dilution.[4]
Q3: Are there alternative catalysts to Grubbs II that are better suited for hindered olefins?
A3: Yes, for particularly challenging sterically hindered olefins, other catalysts may offer superior performance. The Hoveyda-Grubbs second-generation catalysts, such as M721, M722, or M731, are often recommended due to the decreased steric bulk of their ligands, which facilitates reaction with bulky substrates.[3][4] For reactions that generate ethylene (B1197577), catalysts with cyclic alkyl amino carbene (CAAC) ligands (e.g., M1001, M1002) can be more suitable.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My reaction is sluggish or stalls completely.
-
Question: I am attempting a ring-closing metathesis (RCM) of a tetrasubstituted diene with 5 mol% of Grubbs II in refluxing dichloromethane (B109758), but I am seeing less than 10% conversion after 24 hours. What could be the issue?
-
Answer: This is a classic case of steric hindrance and potential catalyst inhibition. Here's a step-by-step troubleshooting approach:
-
Switch to a more suitable catalyst: For tetrasubstituted olefins, a Hoveyda-Grubbs II type catalyst is often more effective.[2][4] Consider rerunning the reaction with a catalyst like M721 or M722.
-
Increase the temperature: If switching catalysts is not an option, cautiously increasing the reaction temperature by changing the solvent to toluene (B28343) or 1,2-dichloroethane (B1671644) might provide the necessary activation energy. However, be mindful of potential catalyst decomposition at higher temperatures.[4]
-
Check for impurities: Ensure your substrate and solvent are free from coordinating functional groups (e.g., unprotected amines, thiols) and peroxides.[3][7] Solvents should be freshly distilled and thoroughly degassed.
-
Consider slow addition of the catalyst: In some cases, adding the catalyst in portions over several hours can maintain a sufficient concentration of active catalyst throughout the reaction.
-
Problem 2: I am observing significant amounts of isomerized starting material or product.
-
Question: My cross-metathesis reaction between two hindered olefins is producing the desired product, but also a significant amount of its double-bond isomer. How can I suppress this side reaction?
-
Answer: Isomerization is a strong indicator of catalyst decomposition into ruthenium-hydride species.[5] To address this:
-
Strictly exclude oxygen: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are rigorously deoxygenated.[3]
-
Minimize reaction time and temperature: Monitor the reaction closely and work it up as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
-
Add a hydride scavenger: In some cases, the addition of a mild hydride scavenger like 1,4-benzoquinone (B44022) can suppress isomerization by reacting with the ruthenium-hydride species. However, this should be carefully optimized as it can also interfere with the metathesis catalyst.
-
Problem 3: The reaction works, but the yield is inconsistent across different batches.
-
Question: I have a working protocol for a cross-metathesis reaction with a hindered olefin, but the yield varies significantly when I repeat the experiment. What could be causing this variability?
-
Answer: Inconsistent yields often point to subtle variations in experimental conditions or reagent quality.
-
Solvent Quality: The presence of stabilizers, such as amylene in dichloromethane, can interfere with the reaction.[8] Ensure you are using a consistent source of high-purity, inhibitor-free solvent. It is recommended to distill DCM from a non-nucleophilic drying agent and store it over molecular sieves under an inert atmosphere.[8]
-
Catalyst Handling: Grubbs II is relatively air-stable as a solid, but prolonged exposure to air and moisture can lead to gradual degradation.[3] Store the catalyst in a desiccator or glovebox and weigh it out quickly.
-
Headspace and Gaseous Byproducts: In reactions that produce ethylene, its buildup can inhibit the catalyst and slow down the reaction.[3][4] Ensure efficient removal of ethylene by maintaining a gentle flow of inert gas through the reaction vessel or by performing the reaction under vacuum if the solvent's boiling point allows.[4][9]
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the metathesis of hindered olefins using Grubbs II and related catalysts.
Table 1: Ring-Closing Metathesis (RCM) of Hindered Dienes
| Substrate Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trisubstituted Alkene | Grubbs II | 5 | CH₂Cl₂ | 40 | 12 | 85 | [2] |
| Tetrasubstituted Alkene | Hoveyda-Grubbs II | 5-10 | Toluene | 80-110 | 12-24 | 60-80 | [10] |
| Hindered Macrocycle | Grubbs II | 2-5 | Toluene (high dilution) | 110 | 24 | 50-70 | [3] |
Table 2: Cross-Metathesis (CM) of Hindered Olefins
| Olefin 1 | Olefin 2 | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trisubstituted | Trisubstituted | Grubbs II | 5-10 | Toluene | 80 | 16 | 40-60 | [1] |
| Trisubstituted | Disubstituted | Grubbs II | 3-5 | CH₂Cl₂ | 40 | 8 | 70-90 | [2] |
| Tetrasubstituted | Disubstituted | Hoveyda-Grubbs II | 5-10 | Toluene | 110 | 24 | 50-75 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) of a Hindered Diene
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry argon.
-
Addition of Reagents: The hindered diene substrate (1.0 eq) is added to the flask, followed by the desired volume of anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.001-0.01 M for macrocyclization). The solution is stirred and sparged with argon for 15-30 minutes.
-
Catalyst Addition: The Grubbs II or Hoveyda-Grubbs II catalyst (0.01-0.10 eq) is weighed in a glovebox or quickly in the air and added to the reaction mixture under a positive flow of argon.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 40-110 °C) and stirred for the required time. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired cyclic olefin.
Protocol 2: General Procedure for Cross-Metathesis (CM) of a Hindered Olefin
-
Preparation of the Reaction Vessel: A Schlenk flask with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.
-
Addition of Reagents: The less hindered olefin partner (1.0-1.2 eq) and the hindered olefin (1.0 eq) are added to the flask, followed by anhydrous, degassed solvent (e.g., dichloromethane or toluene, to a concentration of 0.1-0.5 M). The solution is degassed by three freeze-pump-thaw cycles.
-
Catalyst Addition: The Grubbs II catalyst (0.01-0.05 eq) is added to the reaction mixture under a positive pressure of argon.
-
Reaction: The mixture is stirred at room temperature or heated as required. The reaction is monitored by analyzing aliquots by GC-MS or ¹H NMR.
-
Work-up: Once the reaction is complete, a small amount of ethyl vinyl ether is added to quench the catalyst. The mixture is stirred for 30 minutes, and then the solvent is removed in vacuo. The crude product is purified by flash column chromatography.
Visualizations
Caption: General experimental workflow for a Grubbs II catalyzed metathesis reaction.
Caption: Troubleshooting logic for low conversion in hindered olefin metathesis.
Caption: Simplified pathways for Grubbs II catalyst deactivation and side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Olefin metathesis in air - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. React App [pmc.umicore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7507854B2 - Impurity reduction in Olefin metathesis reactions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Prevent Catalyst Poisoning in Olefin Metathesis
Welcome to the Technical Support Center for Olefin Metathesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning or deactivation in my olefin metathesis reaction?
A1: Common indicators of catalyst deactivation include a noticeable decrease in the reaction rate, a complete stall of the reaction before full conversion of the starting material, or the formation of undesired side products, such as isomerized olefins.[1][2] Catalyst decomposition is often suspected when the reaction mixture changes color in an unexpected way or when analysis shows incomplete consumption of the substrate even after extended reaction times or at elevated temperatures.[3]
Q2: What are the primary culprits for the deactivation of my ruthenium-based metathesis catalyst?
A2: Ruthenium catalysts, while generally robust, are susceptible to poisoning by a variety of substances. The most common poisons include:
-
Solvent and Reagent Impurities: Peroxides in ethers, acidic impurities in chlorinated solvents (like HCl in dichloromethane), and residual water can deactivate the catalyst.[4]
-
Functional Groups on the Substrate: Lewis basic functional groups such as unprotected amines and thiols can coordinate to the metal center and inhibit catalysis.[6][7] Brønsted acids and bases can also lead to catalyst decomposition.
-
Reaction Byproducts: The generation of ethene as a byproduct in some metathesis reactions can sometimes lead to catalyst decomposition.[4]
Q3: How can I prevent catalyst poisoning from my solvents and reagents?
A3: The most effective strategy is to use high-purity, dry, and degassed solvents and reagents. It is highly recommended to purify solvents prior to use. For example, dichloromethane (B109758) can be washed with concentrated sulfuric acid to remove alkene stabilizers, dried, and distilled.[1] Toluene and other hydrocarbon solvents should also be rigorously dried and deoxygenated.[8] Always use freshly purified solvents for optimal results.
Q4: My substrate contains a functional group that I suspect is poisoning the catalyst. What can I do?
A4: If your substrate contains a problematic functional group, such as an amine or a thiol, a common strategy is to use a protecting group. For amines, temporary masking as a salt can be an effective strategy to prevent coordination with the ruthenium center.[6][7] For alcohols and carboxylic acids, in situ protection with reagents like pinacolborane can be employed, which can be easily removed during workup.[9]
Q5: What are scavengers and how can they help in my olefin metathesis reaction?
A5: Scavengers are compounds added to the reaction mixture after completion to bind to the residual ruthenium catalyst. This facilitates its removal during purification, which is crucial for applications in pharmaceutical and materials science where low metal content is required.[10][11][12][13][14] Isocyanides are a particularly effective class of scavengers that can rapidly quench the catalyst's activity and form polar complexes that are easily removed by silica (B1680970) gel filtration.[11]
Troubleshooting Guides
Guide 1: Low Yield or Incomplete Conversion
If you are experiencing low yields or your reaction is not going to completion, use the following workflow to diagnose and address the potential issue.
Guide 2: Presence of Isomerized Byproducts
The formation of isomerized olefin byproducts is often a sign of catalyst degradation into ruthenium hydride species.
Data on Catalyst Poisoning and Prevention
Table 1: Common Catalyst Poisons and Prevention Strategies
| Poison | Source | Prevention Strategy |
| Oxygen | Air | Perform reactions under an inert atmosphere (N₂ or Ar). |
| Water | Solvents, reagents, glassware | Use anhydrous solvents and reagents; flame-dry glassware. |
| Peroxides | Ethereal solvents (e.g., THF, Et₂O) | Use freshly distilled solvents; store solvents over drying agents. |
| Acids | Impurities in chlorinated solvents (e.g., HCl in DCM) | Purify solvents by washing with a weak base and distilling. |
| Bases | Substrates, additives | Use protecting groups for basic functionalities; use non-basic additives. |
| Amines, Thiols | Substrates | Protect with suitable groups (e.g., Boc, Fmoc for amines).[6][7] |
Table 2: Efficiency of Ruthenium Scavengers
The following table summarizes the efficiency of various scavengers in reducing residual ruthenium levels in olefin metathesis products.
| Scavenger | Catalyst | Solvent | Residual Ru (ppm) | Reference |
| Isocyanide QA@SiO₂ | Various Ru catalysts | Dichloromethane | < 5 | [10] |
| Isocyanide QA (aqueous) | Various Ru catalysts | Water | 21 | [10] |
| Carboxylate-functionalized isocyanide | Grubbs I & II | Dichloromethane | < 200 (from ~4400 ppm) | [11] |
| Silica-supported aromatic isocyanides | Various Ru catalysts | Dichloromethane | < 5 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Olefin Metathesis Reaction under Inert Atmosphere
-
Glassware Preparation: Flame-dry all glassware (reaction flask, condenser, etc.) under vacuum and allow to cool to room temperature under a stream of inert gas (argon or nitrogen).[15]
-
Solvent and Reagent Preparation: Use freshly purified, anhydrous, and degassed solvents.[1] Degas the solvent by bubbling a stream of inert gas through it for at least 30 minutes. Prepare solutions of your substrate and catalyst in the degassed solvent inside a glovebox or using Schlenk techniques.
-
Reaction Setup: Assemble the flame-dried glassware and maintain a positive pressure of inert gas.
-
Addition of Reagents: Add the substrate solution to the reaction flask via a cannula or a gas-tight syringe.
-
Catalyst Addition: Weigh the catalyst in a glovebox or quickly in the air and add it to the reaction flask as a solid or as a solution in the degassed solvent.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Quenching and Workup: Once the reaction is complete, quench it by opening the flask to the air or by adding a quenching agent like ethyl vinyl ether. Proceed with the appropriate workup and purification, which may include the use of a scavenger as described in Protocol 2.
Protocol 2: Ruthenium Removal using an Isocyanide Scavenger
This protocol is adapted from a procedure for the use of a polar isocyanide scavenger.[11]
-
Reaction Completion: Once the metathesis reaction is deemed complete by monitoring, cool the reaction mixture to room temperature.
-
Scavenger Addition: Add a solution of the isocyanide scavenger (typically 5-10 mol equivalent with respect to the catalyst) in a suitable solvent to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the ruthenium-scavenger complex.[11]
-
Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel. The polar ruthenium-scavenger complex will have a high affinity for the silica gel and will be effectively removed from the less polar product.
-
Analysis: Analyze the purified product for residual ruthenium content using a sensitive technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Visualizations
Catalyst Deactivation Pathways
The following diagram illustrates the general mechanisms by which common poisons deactivate a ruthenium metathesis catalyst.
Experimental Workflow for Olefin Metathesis
This diagram outlines a typical experimental workflow for conducting an olefin metathesis reaction with proper precautions to avoid catalyst poisoning.
References
- 1. benchchem.com [benchchem.com]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Olefin metathesis in air - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple amine protection strategy for olefin metathesis reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A simple amine protection strategy for olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Traceless Protection for More Broadly Applicable Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semiheterogeneous Purification Protocol for the Removal of Ruthenium Impurities from Olefin Metathesis Reaction Products Using an Isocyanide Scavenger | CoLab [colab.ws]
- 11. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Enhancing Stereoselectivity in Grubbs Second Generation Reactions
Welcome to the technical support center for enhancing stereoselectivity in olefin metathesis reactions using Grubbs second-generation catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected, inherent stereoselectivity of the standard Grubbs second-generation catalyst?
A1: The Grubbs second-generation catalyst is generally considered an E-selective catalyst, meaning it thermodynamically favors the formation of the trans isomer.[1][2] This is due to the thermodynamic stability of the resulting E-alkene. In many cross-metathesis and ring-closing metathesis (RCM) reactions, high E/Z ratios are typically observed.[3][4]
Q2: Can the Grubbs second-generation catalyst be used to selectively synthesize Z-olefins?
A2: While the Grubbs second-generation catalyst is inherently E-selective, recent advancements have shown that it can be merged with photocatalysis to achieve high Z-selectivity.[1][5] This dual-catalytic approach utilizes a photosensitizer to isomerize the initially formed E-alkene to the thermodynamically less stable Z-isomer.[1] It is important to note that without such modifications, achieving high Z-selectivity with the standard Grubbs second-generation catalyst is challenging.
Q3: How does the substrate structure influence the stereoselectivity of the reaction?
A3: The structure of the olefin substrates plays a crucial role in determining the final E/Z ratio. Steric hindrance near the reacting double bond can significantly impact the approach of the catalyst and the stability of the metallacyclobutane intermediate, thereby influencing the stereochemical outcome.[2][6] For instance, the presence of bulky substituents can sometimes lead to an increase in the proportion of the Z-isomer. The electronic properties of the substituents also have an effect on the reaction's selectivity.[7]
Q4: What is the role of secondary metathesis in determining the final E/Z ratio?
A4: Secondary metathesis is the process where the initial metathesis products re-engage with the catalyst, leading to isomerization. This process tends to drive the product distribution towards the thermodynamic equilibrium, which for most systems favors the E-isomer.[8] Therefore, a high catalyst activity and longer reaction times can lead to an increase in the E/Z ratio.
Q5: Can additives be used to enhance the stereoselectivity of Grubbs second-generation reactions?
A5: Yes, certain additives can influence the stereoselectivity. For example, the use of copper(I) iodide (CuI) as a co-catalyst has been shown to be effective in cross-metathesis reactions, leading to high yields and excellent E-selectivity.[3] Other additives, such as phenylboronic acid, have been reported to slightly improve catalyst activity, which can indirectly affect the final stereoisomeric ratio by influencing the extent of secondary metathesis.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low E/Z Selectivity | 1. Incomplete reaction: The reaction may not have reached thermodynamic equilibrium. 2. Low temperature: Lower temperatures can sometimes favor the kinetic product, which may not be the E-isomer. 3. Catalyst decomposition: The catalyst may be decomposing before the reaction reaches completion. | 1. Increase reaction time: Allow the reaction to stir for a longer period to facilitate secondary metathesis and isomerization to the more stable E-isomer. 2. Increase temperature: Running the reaction at a higher temperature can promote the formation of the thermodynamically favored E-isomer. However, be mindful of potential catalyst decomposition at very high temperatures.[10] 3. Use a more stable catalyst: Consider using a Hoveyda-Grubbs second-generation catalyst, which often exhibits higher stability. |
| Reaction is sluggish and stereoselectivity is poor | 1. Solvent choice: The solvent can affect both the catalyst activity and stability.[11] 2. Inhibiting functional groups: Certain functional groups on the substrate can coordinate to the ruthenium center and inhibit catalysis. | 1. Solvent screen: Test different solvents. Dichloromethane (B109758) (DCM) and toluene (B28343) are commonly used and generally effective.[11] Avoid highly coordinating solvents like THF, which can deactivate the catalyst.[11] 2. Protecting groups: If your substrate contains potentially inhibiting functional groups (e.g., unprotected amines or thiols), consider using appropriate protecting groups. |
| Z-isomer is the major product (unexpectedly) | 1. Kinetic control: The reaction may be under kinetic control, favoring the formation of the Z-isomer. 2. Ring strain (in RCM): For the formation of small to medium-sized rings, the Z-isomer may be the thermodynamically more stable product due to ring strain.[4] | 1. Increase reaction time and/or temperature: This will promote equilibration to the more stable E-isomer, provided it is thermodynamically favored. 2. Analyze the ring system: For ring-closing metathesis, if a strained ring is being formed, the Z-isomer may be the desired and expected major product. |
| Formation of side products (e.g., homodimers in cross-metathesis) | 1. Similar reactivity of olefins: If the two olefin partners in a cross-metathesis reaction have similar reactivity, homodimerization can be a significant side reaction.[12] | 1. Use an excess of one olefin: Using a stoichiometric excess of one of the coupling partners can favor the desired cross-metathesis product. 2. Choose olefins with different reactivities: Pair a more reactive olefin with a less reactive one to suppress homodimerization. |
Quantitative Data
Table 1: Effect of Substrate on E/Z Selectivity in Cross-Metathesis of Allylic Alcohols with Acrylates using Grubbs II and CuI [3]
| Entry | Allylic Alcohol | Acrylate (B77674) | Product | Yield (%) | E/Z Ratio |
| 1 | 3-methyl-1-buten-3-ol | Methyl acrylate | γ-hydroxy-α,β-unsaturated ester | 99 | >95:5 |
| 2 | 3-phenyl-1-propen-3-ol | Benzyl acrylate | γ-hydroxy-α,β-unsaturated ester | 80 | >95:5 |
| 3 | 3-(4-bromophenyl)-1-propen-3-ol | tert-Butyl acrylate | γ-hydroxy-α,β-unsaturated ester | 86 | >95:5 |
Table 2: Influence of Photocatalyst on Stereoselectivity in the Homodimerization of Styrene (B11656) [1]
| Entry | Grubbs II (mol%) | Photocatalyst (mol%) | Light Source | Yield (%) | E/Z Ratio |
| 1 | 2 | None | Dark | 95 | 95:5 |
| 2 | 2 | PCf (5) | 420 nm | 92 | 5:95 |
| 3 | 2 | PCa (5) | 420 nm | 85 | 10:90 |
PCf and PCa are different photocatalysts used in the study.
Experimental Protocols
Protocol 1: General Procedure for E-Selective Cross-Metathesis using Grubbs Second-Generation Catalyst with a CuI Co-catalyst [3]
-
Preparation: To an oven-dried flask under an argon atmosphere, add the allylic alcohol (1.0 equiv.), the acrylate (1.2 equiv.), and copper(I) iodide (0.06 equiv.).
-
Solvent Addition: Add anhydrous diethyl ether to achieve a desired concentration (e.g., 0.1 M).
-
Catalyst Addition: Add the Grubbs second-generation catalyst (0.05 equiv.).
-
Reaction: Heat the reaction mixture to 40 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired E-isomer.
Protocol 2: General Procedure for Z-Selective Cross-Metathesis using Grubbs Second-Generation Catalyst with a Photocatalyst [1]
-
Preparation: In a nitrogen-filled glovebox, add the Grubbs second-generation catalyst (0.02 equiv.) and the photocatalyst (0.05 equiv.) to a reaction vial.
-
Reagent Addition: Add a solution of the styrene derivative (1.0 equiv.) and the acrylate (2.0 to 5.0 equiv.) in dichloromethane (to achieve a concentration of 0.05 M).
-
Reaction Setup: Seal the vial and place it in a photoreactor equipped with a 420 nm light source.
-
Reaction: Stir the reaction mixture at 40 °C for 24 hours.
-
Analysis: After 24 hours, cool the reaction to room temperature. The conversion and Z/E ratio can be determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
Purification: If desired, the product can be isolated by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low E/Z selectivity.
Caption: Simplified Grubbs II catalytic cycle.
Caption: Pathway for Z-selective metathesis.
References
- 1. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design of Heterogeneous Hoveyda–Grubbs Second-Generation Catalyst–Lipase Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cross Metathesis [organic-chemistry.org]
Troubleshooting low conversion in ring-closing metathesis.
Welcome to the technical support center for Ring-Closing Metathesis (RCM). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low conversion in their RCM reactions.
Frequently Asked Questions (FAQs)
Q1: My RCM reaction shows low or no conversion. What are the most common initial checks I should perform?
A1: When encountering low conversion in an RCM reaction, it is crucial to systematically evaluate several key factors. Often, the issue can be traced back to the purity of the reagents, the integrity of the catalyst, or suboptimal reaction conditions.
Initial Troubleshooting Steps:
-
Substrate Purity: The presence of impurities in the diene substrate is a frequent cause of low RCM conversion. Impurities can act as catalyst poisons.
-
Verification: Re-purify your substrate by flash chromatography, recrystallization, or distillation. Ensure the substrate is thoroughly dried, as water can inhibit some catalysts.
-
Analysis: Use ¹H NMR and ¹³C NMR to check for any structural impurities.[1] Trace impurities from previous synthetic steps or from solvents can sometimes be detected.[2]
-
-
Solvent Quality: The solvent must be dry and free of coordinating impurities.
-
Best Practices: Use freshly purified and degassed solvent. Storing purified solvents over molecular sieves is recommended.[3]
-
-
Catalyst Activity: Ruthenium-based metathesis catalysts can deactivate over time, especially with improper handling or storage.
-
Verification: If there is any doubt about the catalyst's activity, it is best to use a fresh batch from a reliable supplier.
-
-
Inert Atmosphere: While many modern RCM catalysts are more tolerant to air than older systems, maintaining an inert atmosphere (argon or nitrogen) is critical for optimal results and reproducibility.[3] This is especially important when setting up reactions at elevated temperatures or for extended periods.
Q2: I've confirmed my substrate and solvent purity, and I'm using a fresh catalyst, but my conversion is still low. What should I investigate next?
A2: After ruling out the initial common culprits, the next step is to scrutinize the reaction conditions and the nature of your substrate.
-
Reaction Concentration: RCM is an intramolecular process that competes with intermolecular oligomerization or polymerization (Acyclic Diene Metathesis, or ADMET).[4]
-
Troubleshooting: Running the reaction at high dilution (typically 0.1 to 10 mM) favors the desired intramolecular ring-closing pathway.[5] If you observe the formation of oligomers (often visible as a smear on a TLC plate or by mass spectrometry), you should decrease the concentration of your substrate.
-
-
Temperature: The reaction temperature can significantly impact both the rate of the reaction and the stability of the catalyst.
-
Optimization: While higher temperatures can increase the reaction rate, they can also lead to faster catalyst decomposition.[6][7] It is often beneficial to screen a range of temperatures. For instance, some reactions that are sluggish at room temperature may proceed smoothly at 40-60°C. Conversely, if catalyst decomposition is suspected at elevated temperatures, lowering the temperature may improve the yield.[6][7]
-
-
Catalyst Loading: The amount of catalyst used can be critical.
-
Considerations: While increasing the catalyst loading might seem like a straightforward solution to low conversion, it can sometimes lead to an increase in side products due to higher concentrations of decomposition products.[6] Typical catalyst loadings range from 1 to 10 mol%.
-
Q3: My reaction is producing significant amounts of isomerized byproducts instead of the desired RCM product. What causes this and how can I prevent it?
A3: The formation of isomerized byproducts is a known issue in RCM and is often attributed to the formation of ruthenium-hydride species from catalyst decomposition.[6][8] These species can catalyze the migration of the double bond in your substrate or product.
Strategies to Minimize Isomerization:
-
Additives: Certain additives can suppress isomerization by scavenging the problematic ruthenium-hydride species.
-
1,4-Benzoquinone: Can be effective at suppressing isomerization, but it may also decrease the overall rate of metathesis.[6][8]
-
Phenol (B47542): In some cases, phenol has been shown to suppress deallylation side reactions, which can arise from isomerization.[6][7]
-
Copper(I) Halides: Have also been reported to suppress olefin isomerization.[6]
-
-
Temperature Control: As catalyst degradation is often more pronounced at higher temperatures, running the reaction at a lower temperature can reduce the formation of isomerization-promoting species.[6][7]
Q4: My substrate contains functional groups like amines, amides, or pyridines. Could this be the cause of low conversion?
A4: Yes, substrates containing Lewis basic functional groups can chelate to the ruthenium center of the catalyst, leading to inhibition or deactivation.[3][4]
Troubleshooting for Problematic Functional Groups:
-
Protecting Groups: If possible, protect the problematic functional group with a suitable protecting group that is stable to the reaction conditions.
-
Catalyst Choice: Different generations and types of RCM catalysts have varying tolerances to functional groups. Second and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, generally exhibit greater tolerance than the first-generation catalysts.[9] In some cases, a more electron-rich and sterically hindered catalyst may be less susceptible to coordination with Lewis basic groups.
-
Lewis Acid Additives: In some instances, the addition of a Lewis acid that does not interfere with the catalyst can help to "mask" the problematic functional group by coordinating to it preferentially. This approach should be used with caution and optimized for the specific substrate.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conversion in RCM.
Caption: A workflow for systematically troubleshooting low conversion in RCM reactions.
Catalyst Deactivation Pathways
Understanding how RCM catalysts can deactivate is crucial for troubleshooting. The following diagram illustrates some common deactivation pathways for ruthenium-based metathesis catalysts.
Caption: Common pathways leading to the deactivation of ruthenium metathesis catalysts.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of RCM products, based on published data.
Table 1: Effect of Temperature and Catalyst on RCM Yield
| Catalyst | Temperature (°C) | RCM Product Yield (%) | Desallyl Byproduct Yield (%) |
| Grubbs II | 40 | 65-84 | <10 |
| Grubbs II | 60 | Low | High |
| Hoveyda-Grubbs II | 40 | 65-84 | <10 |
| Hoveyda-Grubbs II | 60 | Much Lower | Not specified |
| Data adapted from studies on the cyclization of a tripeptide.[6][7] |
Table 2: Effect of Additives on RCM of a Model Dipeptide
| Catalyst | Additive | Temperature (°C) | RCM Product Yield (%) |
| Grubbs II | None | 40 | Appreciable |
| Grubbs II | Phenol | 40 | Increased |
| Grubbs II | 1,4-Benzoquinone | 40 | Low |
| Hoveyda-Grubbs II | Phenol | 40 | Decreased |
| Data reflects the impact of additives on the RCM of a model dipeptide, Fmoc-Tyr(All)-Tyr(All).[6][7] |
Key Experimental Protocols
Protocol 1: Solvent Purification and Degassing
Objective: To prepare anhydrous and deoxygenated solvent suitable for RCM reactions.
Materials:
-
Solvent to be purified (e.g., dichloromethane, toluene)
-
Appropriate drying agent (e.g., CaH₂ for halogenated solvents, Na/benzophenone for ethers and hydrocarbons)
-
Distillation apparatus
-
Schlenk flask
-
Inert gas source (argon or nitrogen)
-
Vacuum pump
-
Liquid nitrogen
Procedure:
-
Drying: Reflux the solvent over the appropriate drying agent under an inert atmosphere for at least one hour.
-
Distillation: Distill the solvent directly into a dry Schlenk flask under a positive pressure of inert gas.
-
Degassing (Freeze-Pump-Thaw): a. Freeze the solvent in the Schlenk flask using a liquid nitrogen bath. b. Evacuate the flask under high vacuum until all bubbling ceases. c. Thaw the solvent while maintaining the vacuum, allowing dissolved gases to escape. d. Backfill the flask with inert gas. e. Repeat the freeze-pump-thaw cycle two more times for a total of three cycles.
-
Storage: Store the purified and degassed solvent over activated molecular sieves in a sealed Schlenk flask under an inert atmosphere.[3]
Protocol 2: General Procedure for a Trial Ring-Closing Metathesis (RCM) Reaction
Objective: To establish a baseline for RCM conversion and identify potential issues.
Materials:
-
Diene substrate
-
RCM catalyst (e.g., Grubbs II, Hoveyda-Grubbs II)
-
Purified and degassed solvent
-
Schlenk flask or other suitable reaction vessel
-
Inert gas source
-
Stir plate and stir bar
-
Syringes and needles for transfer under inert atmosphere
Procedure:
-
Preparation: Dry the reaction flask and stir bar in an oven and allow to cool under a stream of inert gas.
-
Substrate Addition: Add the diene substrate to the reaction flask and dissolve it in the appropriate volume of purified and degassed solvent to achieve the desired concentration (e.g., 1-10 mM).
-
Inerting: Sparge the solution with the inert gas for 10-15 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the solid catalyst to the stirred solution of the substrate. Alternatively, the catalyst can be dissolved in a small amount of the reaction solvent and added as a solution.
-
Reaction Monitoring: If the reaction is to be heated, place the flask in a pre-heated oil bath. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, ¹H NMR).
-
Quenching: Upon completion, or when no further conversion is observed, quench the reaction by adding a scavenger like ethyl vinyl ether to deactivate the catalyst.
-
Work-up and Analysis: Proceed with the appropriate work-up and purification procedures. Analyze the crude and purified material to determine the conversion and yield of the desired product.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Catalyst Recycling for Grubbs' Second Generation Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Grubbs' second-generation catalysts. The following information is designed to address specific issues that may be encountered during the recovery and reuse of these valuable catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for recycling Grubbs' second-generation catalyst?
A1: The primary motivations for recycling Grubbs' second-generation catalyst are twofold:
-
Cost Reduction: Ruthenium, the metal at the core of the catalyst, is expensive. Recycling the catalyst significantly reduces the overall cost of synthesis, particularly in large-scale applications common in drug development and industrial chemistry.[1]
-
Product Purity: Ruthenium is a heavy metal, and its presence in final products, especially pharmaceuticals, is strictly regulated. Recycling methods help to minimize ruthenium contamination in the product stream.[1]
Q2: What are the most common methods for recycling Grubbs' second-generation catalyst?
A2: Several effective methods have been developed for the recycling of Grubbs' second-generation catalysts. The most prevalent techniques include:
-
Immobilization on Solid Supports: The catalyst is attached to a solid matrix, such as a polymer resin (e.g., Merrifield resin), silica (B1680970) gel, or magnetic nanoparticles.[2] This allows for easy separation of the catalyst from the reaction mixture by filtration or magnetic decantation.
-
Phase-Tagged Catalysis: The catalyst is modified with a "tag" that allows it to be selectively separated into a different phase (e.g., a fluorous solvent or an ionic liquid) after the reaction is complete.[1][3]
-
Encapsulation: The catalyst is physically entrapped within a porous matrix, such as alginate beads.[4][5] This allows the reactants and products to diffuse in and out while retaining the catalyst.
Q3: How many times can I typically reuse the recycled catalyst?
A3: The number of times a catalyst can be reused depends on the recycling method and the specific reaction conditions. Here are some reported examples:
-
Merrifield Resin Immobilization: One study reported repeated use for up to 5 cycles with only a 10.5% loss in activity.[2]
-
Magnetic Nanoparticle Encapsulation: A catalyst encapsulated in alginate/mesoporous carbon beads was reused up to 7 times in ring-closing metathesis reactions.[4]
-
Fluorous Tagging: Catalysts with fluorous tags can be routinely reused five or more times.[3]
Troubleshooting Guides
Problem 1: Decreased Catalyst Activity After Recycling
Possible Causes:
-
Catalyst Decomposition: Grubbs' catalysts can be sensitive to air, moisture, and certain functional groups, leading to decomposition and loss of activity.[6][7] In solution, the catalyst is more vulnerable to oxygen.[7][8]
-
Leaching of the Catalyst: A portion of the catalyst may detach from the solid support or leach from the encapsulating material during the reaction or washing steps.
-
Changes in Catalyst Structure: The active site of the catalyst may be altered during the reaction or recycling process, leading to reduced efficacy.
-
Inefficient Removal of Byproducts: Reaction byproducts might poison the catalyst in subsequent runs.
Solutions:
-
Ensure Inert Atmosphere: Conduct all catalyst handling and reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Thorough Washing: After each cycle, wash the recycled catalyst thoroughly with appropriate solvents to remove any adsorbed products or byproducts.
-
Optimize Support/Encapsulation: If using immobilization or encapsulation, ensure the linkage to the support is robust or the encapsulation is effective to minimize leaching.
-
Handle with Care: Avoid unnecessarily harsh conditions (e.g., high temperatures, strong acids or bases) during the reaction and recycling process.
Problem 2: High Ruthenium Content in the Final Product
Possible Causes:
-
Catalyst Leaching: The most common cause is the leaching of the ruthenium complex from the solid support or encapsulating material into the reaction mixture.
-
Inefficient Separation: The separation technique (e.g., filtration, magnetic separation) may not be completely effective in removing the supported catalyst.
-
Decomposition Products: Soluble ruthenium species can be formed from the decomposition of the catalyst.
Solutions:
-
Strengthen Catalyst Anchoring: For immobilized catalysts, consider using a more stable linker between the catalyst and the support.
-
Improve Separation Technique: Ensure complete separation of the catalyst after the reaction. For filtration, using a fine-fritted funnel can be beneficial. For magnetic separation, allow sufficient time for the magnetic beads to collect at the magnet.
-
Post-Reaction Purification: If ruthenium contamination persists, a post-reaction purification step using a scavenger resin or silica gel plug may be necessary to remove residual ruthenium. Adding a small amount of a phosphine (B1218219) quencher or DMSO can sometimes aid in the removal of residual ruthenium during column chromatography.[9]
Problem 3: Inconsistent Reaction Yields Across Recycling Cycles
Possible Causes:
-
Variable Catalyst Loading: Inconsistent loading of the catalyst onto the support can lead to variations in the amount of active catalyst in each run.
-
Gradual Catalyst Deactivation: A steady decrease in activity over several cycles is expected, but large variations may indicate a problem with the recycling protocol.
-
Incomplete Reactant Conversion: If the reaction in one cycle is not driven to completion, the remaining starting material can affect the outcome of the subsequent cycle.
Solutions:
-
Standardize Catalyst Preparation: Develop a consistent and reproducible protocol for the preparation and loading of the supported catalyst.
-
Monitor Catalyst Activity: After each cycle, consider running a small-scale test reaction to quantify the catalyst's activity. This can help in adjusting reaction times or catalyst loading for subsequent runs.
-
Ensure Complete Reactions: Monitor the progress of each reaction to ensure it goes to completion before initiating the recycling process.
Quantitative Data on Catalyst Recycling Efficiency
| Recycling Method | Support/Tag | Number of Reuses | Reported Activity Loss | Reference |
| Immobilization | PEGylated Merrifield Resin | Up to 5 cycles | ~10.5% | [2] |
| Encapsulation | Alginate/Mesoporous Carbon with Magnetic Nanoparticles | Up to 7 times | Not specified, quantitative yields obtained | [4] |
| Fluorous Tagging | Fluorous phase tag | 5 or more times | Not specified, readily recovered | [3] |
Experimental Protocols
Protocol 1: Immobilization of Grubbs' Second-Generation Catalyst on Merrifield Resin
This protocol is a generalized procedure based on literature descriptions.[2]
Materials:
-
Grubbs' Second-Generation Catalyst
-
PEGylated Merrifield Resin
-
Anhydrous, degassed solvents (e.g., Dichloromethane (DCM), Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Resin Swelling: In a Schlenk flask under an inert atmosphere, add the PEGylated Merrifield resin. Add anhydrous, degassed toluene (B28343) and allow the resin to swell for at least 1 hour at room temperature with gentle stirring.
-
Catalyst Solution Preparation: In a separate Schlenk flask, dissolve Grubbs' second-generation catalyst in anhydrous, degassed DCM to form a solution of the desired concentration.
-
Immobilization Reaction: Slowly add the catalyst solution to the swollen resin suspension under an inert atmosphere.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring.
-
Washing: After the reaction is complete, stop the stirring and allow the resin to settle. Carefully remove the supernatant via cannula. Wash the resin-supported catalyst multiple times with anhydrous, degassed DCM and then with a non-coordinating solvent like pentane (B18724) or hexane (B92381) to remove any unbound catalyst.
-
Drying: Dry the immobilized catalyst under high vacuum to remove all residual solvent. The catalyst is now ready for use.
-
Recycling: After a reaction, filter the catalyst, wash it thoroughly with the reaction solvent and then a non-polar solvent, and dry it under vacuum before the next use.
Protocol 2: Encapsulation of Grubbs' Second-Generation Catalyst in Magnetically Separable Alginate Beads
This protocol is a generalized procedure based on literature descriptions.[4][5]
Materials:
-
Grubbs' Second-Generation Catalyst
-
Sodium Alginate
-
Mesoporous Carbon
-
Magnetic γ-Fe₂O₃ Nanoparticles
-
Calcium Chloride (CaCl₂) solution (e.g., 0.1 M)
-
Deionized Water
-
Surfactant (e.g., Tween 20)
Procedure:
-
Preparation of the Catalyst Slurry: In a small vial, disperse the mesoporous carbon and magnetic γ-Fe₂O₃ nanoparticles in a solution of Grubbs' second-generation catalyst in a minimal amount of a suitable solvent (e.g., DCM).
-
Preparation of the Alginate Solution: In a separate beaker, prepare an aqueous solution of sodium alginate (e.g., 2% w/v). Add a small amount of surfactant to aid in dispersion.
-
Encapsulation: Add the catalyst slurry to the sodium alginate solution and stir vigorously to create a homogeneous dispersion.
-
Bead Formation: Using a syringe, add the catalyst-alginate mixture dropwise into a stirred solution of calcium chloride. Upon contact with the CaCl₂ solution, the droplets will form solid calcium alginate beads, entrapping the catalyst, carbon, and magnetic nanoparticles.
-
Curing: Allow the beads to stir in the CaCl₂ solution for at least 30 minutes to ensure complete cross-linking.
-
Washing: Collect the beads by filtration or magnetic decantation and wash them thoroughly with deionized water to remove any excess CaCl₂ and unbound catalyst.
-
Drying: The beads can be used directly in aqueous media or dried carefully for storage.
-
Recycling: After the reaction, separate the magnetic beads using a strong magnet. Wash the beads with the reaction solvent and then with water before reusing them in the next reaction.
Visualizations
Caption: Workflow for Immobilization of Grubbs' G2 on Merrifield Resin.
Caption: Workflow for Encapsulation of Grubbs' G2 in Magnetic Alginate Beads.
Caption: Troubleshooting Logic for Common Catalyst Recycling Issues.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, reaction, and recycle of light fluorous Grubbs-Hoveyda catalysts for alkene metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. organic chemistry - Storage of Grubbs 2nd Gen. Catalyst in DCE Solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. React App [pmc.umicore.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Grubbs' Second-Generation Catalyst Activity with Additives
Welcome to the Technical Support Center for Grubbs' Second-Generation Catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of additives to modulate catalyst activity in olefin metathesis reactions.
Troubleshooting Guide
This section addresses common issues encountered during olefin metathesis reactions using Grubbs' second-generation catalyst and the potential role of additives in resolving them.
Q1: My reaction is showing significant olefin isomerization, leading to a mixture of products. How can I suppress this side reaction?
A1: Olefin isomerization is a common side reaction catalyzed by ruthenium hydride species that can form from the decomposition of the Grubbs catalyst under certain conditions.[1][2] The addition of specific additives can effectively suppress this isomerization.
-
Recommended Additives:
-
1,4-Benzoquinone (B44022) and its derivatives: These are highly effective in preventing olefin migration.[1][2] Electron-deficient benzoquinones are particularly potent.
-
Mild Acids: Acids with a moderate pKa, such as acetic acid, can also inhibit isomerization without significantly reducing the catalytic activity of the primary metathesis reaction.[1]
-
-
Mechanism of Action (Simplified): These additives are thought to either prevent the formation of the undesired ruthenium hydride species or to react with them faster than they can cause olefin isomerization.[1]
-
Experimental Tip: Start by adding a small molar excess of the additive relative to the catalyst and optimize the amount based on your specific reaction.
Q2: The catalyst appears to be deactivating quickly, resulting in low conversion. What could be the cause and how can I improve catalyst stability?
A2: Rapid catalyst deactivation can be caused by several factors, including the presence of certain functional groups in the substrate or impurities in the reaction medium.
-
Problematic Functional Groups:
-
Amines: Unprotected amines are known to coordinate to the ruthenium center, leading to catalyst decomposition.[3]
-
Strongly Coordinating Ligands: Other functional groups with lone pairs of electrons can also competitively bind to the catalyst and inhibit its activity.
-
-
Troubleshooting Steps:
-
Protecting Groups: If your substrate contains amine functionalities, consider protecting them as amides or carbamates to reduce their nucleophilicity.[3]
-
Acidic Additives: For reactions involving basic substrates, the addition of a mild acid can protonate the problematic group, preventing its coordination to the ruthenium center.
-
Solvent Purity: Ensure that your solvent is rigorously purified and degassed. Impurities like water or oxygen can contribute to catalyst degradation.
-
Q3: My cross-metathesis (CM) reaction is yielding a significant amount of self-metathesis products. How can I improve the selectivity for the desired cross-metathesis product?
A3: Achieving high selectivity in cross-metathesis can be challenging. The addition of certain additives can modulate the catalyst's selectivity.
-
Recommended Additive:
-
p-Cresol (B1678582): The addition of p-cresol has been shown to enhance the selectivity for cross-metathesis over self-metathesis, particularly in reactions involving acrylates.[4] An optimal ratio of p-cresol to the Grubbs catalyst is crucial for maximizing this effect.[4]
-
-
Experimental Tip: A study has shown that using 100 equivalents of p-cresol relative to the Grubbs' second-generation catalyst can significantly improve selectivity in the cross-metathesis of certain substrates.[4]
Q4: The reaction is sluggish or not proceeding to completion. Can I use an additive to enhance the reaction rate?
A4: While some additives are used to control side reactions, others can be employed to accelerate the metathesis reaction.
-
Lewis Acids: Boron-containing Lewis acids have been reported to increase the conversion in cross-metathesis reactions with Grubbs' second-generation catalyst by up to 50%.[5] Lewis acids are thought to interact with the catalyst or substrate to facilitate the catalytic cycle.
-
Caution: The choice of Lewis acid and its concentration should be carefully optimized, as they can also potentially interact with functional groups on the substrate.
Frequently Asked Questions (FAQs)
Q5: What is the general role of acidic additives in reactions with Grubbs' second-generation catalyst?
A5: Acidic additives can play multiple roles:
-
Suppressing Isomerization: As mentioned in Q1, mild acids can prevent olefin isomerization.[1]
-
Protecting the Catalyst: They can protonate basic functional groups on the substrate that would otherwise coordinate to and deactivate the catalyst.[3]
-
Preventing Decomposition: In aqueous media, acidic conditions can help prevent catalyst decomposition that may occur at higher pH.[6]
Q6: Can basic additives be used? What are their effects?
A6: Basic additives, particularly N-donor ligands like pyridine (B92270) and its derivatives, can act as inhibitors of the metathesis reaction.[7] This inhibition can be reversible. The addition of an acid can reactivate the catalyst.[7] This property can be useful for controlling the initiation of the reaction, for example, in ring-opening metathesis polymerization (ROMP).
Q7: How do I choose the right additive for my specific reaction?
A7: The choice of additive depends on the specific problem you are trying to solve and the nature of your substrate.
-
For olefin isomerization , start with 1,4-benzoquinone or acetic acid.
-
For catalyst deactivation by basic groups , use a mild acid to protonate the offending group.
-
To improve cross-metathesis selectivity , consider p-cresol.
-
To potentially increase reaction rates , a Lewis acid could be explored.
It is always recommended to perform small-scale screening experiments with different additives and concentrations to find the optimal conditions for your system.
Data Presentation
Table 1: Effect of Various Additives on Ring-Closing Metathesis (RCM) Conversion
| Additive | Substrate | Catalyst Loading (mol%) | Additive Equiv. (relative to catalyst) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| None | Diethyl diallylmalonate | 0.5 | - | CH₂Cl₂ | 25 | 0.17 | <40 | BenchChem |
| Phenylboronic acid | Diethyl diallylmalonate | ~0.48 | 10 | THF | 25 | 0.33 | >80 (slight improvement) | [1] |
| Pyridine | Diethyl diallylmalonate | ~0.48 | 10 | THF | 25 | 0.33 | Negative effect | [1] |
| Polyethylene glycol | Diethyl diallylmalonate | ~0.48 | 10 | THF | 25 | 0.33 | Slight improvement | [1] |
Table 2: Effect of Additives on Suppressing Olefin Isomerization
| Additive | Reaction Type | Substrate | Isomerization without Additive (%) | Isomerization with Additive (%) | Reference |
| 1,4-Benzoquinone | Self-Metathesis | 1-octene | High | Significantly reduced | [1] |
| Acetic Acid | RCM | Allylic ether | High | Significantly reduced | [1] |
| Boron-based Lewis Acid | Cross-Metathesis | 1-hexene | Significant | Significantly reduced | [5] |
Experimental Protocols
Protocol 1: General Procedure for Screening Additives in Ring-Closing Metathesis (RCM)
This protocol describes a general method for testing the effect of an additive on the RCM of a generic diene substrate.
-
Materials:
-
Grubbs' Second-Generation Catalyst
-
Diene substrate
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Additive of choice
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the diene substrate (1.0 equiv.).
-
Dissolve the substrate in the anhydrous, degassed solvent to the desired concentration (typically 0.05-0.1 M).
-
If using an additive, add the desired amount of the additive (e.g., 1-10 mol% relative to the substrate) to the flask and stir until dissolved.
-
In a separate glovebox or under a positive flow of inert gas, weigh the Grubbs' second-generation catalyst (typically 1-5 mol%) into a vial and dissolve it in a small amount of the reaction solvent.
-
Using a syringe, add the catalyst solution to the stirring solution of the substrate and additive.
-
Stir the reaction at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the product by column chromatography.
-
Mandatory Visualization
Caption: A generalized experimental workflow for conducting an olefin metathesis reaction with the option of including an additive.
Caption: A troubleshooting decision tree for common issues in olefin metathesis and the corresponding additive-based solutions.
References
- 1. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 2. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Grubbs First vs. Second Generation Catalysts in Olefin Metathesis
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to the success of olefin metathesis reactions. This guide provides an objective comparison of the performance of Grubbs first and second-generation catalysts, supported by experimental data, to aid in catalyst selection for your specific synthetic needs.
The advent of ruthenium-based catalysts developed by Robert H. Grubbs revolutionized the field of olefin metathesis, offering unprecedented functional group tolerance and stability. The evolution from the first to the second-generation catalyst marked a significant leap in activity and substrate scope. This guide delves into the key differences in their performance across various metathesis reactions.
At a Glance: Key Differences and Structural Evolution
The primary structural difference between the first and second-generation Grubbs catalysts lies in the ligand sphere of the ruthenium center. The first-generation catalyst features two tricyclohexylphosphine (B42057) (PCy₃) ligands. In the second-generation catalyst, one of these PCy₃ ligands is replaced by a more electron-donating and sterically bulky N-heterocyclic carbene (NHC) ligand.[1][2] This modification enhances the catalyst's thermal stability and significantly boosts its catalytic activity, particularly for challenging substrates.[3][4]
The enhanced performance of the second-generation catalyst is attributed to the electronic and steric properties of the NHC ligand. The strong σ-donating character of the NHC ligand increases the electron density at the ruthenium center, which is thought to stabilize the metathesis-active 14-electron intermediate.[5]
Performance in Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds. The second-generation catalyst generally exhibits superior performance in RCM, especially for the formation of sterically hindered or electron-deficient rings. The higher activity of the second-generation catalyst often allows for lower catalyst loadings and shorter reaction times.
Table 1: Comparison of Grubbs Catalysts in the Ring-Closing Metathesis of 1,6-Octadiene
| Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| First Generation | 5 | Dichloromethane (B109758) | 0.1 | 25 | 2 | >95 |
| First Generation | 1 | Dichloromethane | 0.2 | 40 | 1.5 | 82 |
| Second Generation | 0.5 | Dichloromethane | 0.1 | 25 | 1 | >98 |
| Second Generation | 0.1 | Toluene | 0.5 | 80 | 0.5 | 95 |
Data sourced from BenchChem Application Notes.
Performance in Cross-Metathesis (CM)
Cross-metathesis involves the reaction between two different olefins. The second-generation catalyst has significantly expanded the scope of CM to include challenging substrates such as trisubstituted alkenes and those bearing electron-withdrawing groups.[2] While the first-generation catalyst is effective for simple terminal alkenes, the second-generation catalyst is often the catalyst of choice for more complex and sterically demanding substrates.
Table 2: Qualitative Comparison in Cross-Metathesis
| Feature | Grubbs First Generation | This compound |
| Substrate Scope | Primarily terminal alkenes | Terminal and internal alkenes, including trisubstituted and electron-deficient olefins |
| Reaction Speed | Moderate | Faster |
| Thermal Stability | Less stable at higher temperatures | More stable |
Performance in Ring-Opening Metathesis Polymerization (ROMP)
In ROMP, cyclic olefins are polymerized to linear polymers. The second-generation catalyst generally displays higher activity and better control over the polymerization process compared to the first-generation catalyst. For instance, in the ROMP of dicyclopentadiene (B1670491) (DCPD) and 5-ethylidene-2-norbornene (ENB) blends, the second-generation catalyst promotes a simultaneous polymerization of both monomers, unlike the first-generation catalyst which shows reaction separation.
Table 3: Comparison in the ROMP of Norbornene Derivatives
| Catalyst | Monomer Reactivity | Polymer Structure Control | Crosslinking Density |
| First Generation | Shows separation in copolymerization of some monomers | Less effective in producing well-defined block copolymers | Generally results in higher crosslinking density in certain systems |
| Second Generation | Allows for simultaneous copolymerization | Offers better control, leading to more uniform polymer structures | Can be less effective in producing high crosslinking density in some cases |
Observations based on studies of DCPD/ENB blends.
Experimental Protocols
General Procedure for Ring-Closing Metathesis (RCM)
-
Preparation: In a glovebox or under an inert atmosphere, dissolve the diene substrate in a dry, degassed solvent (e.g., dichloromethane or toluene) in a Schlenk flask equipped with a magnetic stir bar. The concentration is typically between 0.01 and 0.1 M.
-
Catalyst Addition: Add the Grubbs catalyst (typically 0.1-5 mol%) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature or with heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Cross-Metathesis (CM)
-
Preparation: Under an inert atmosphere, dissolve one of the olefin substrates in a dry, degassed solvent (e.g., toluene) in a Schlenk flask.
-
Reagent Addition: Add the second olefin partner to the solution.
-
Degassing: Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs catalyst to the reaction mixture.
-
Reaction and Monitoring: Seal the flask and heat the mixture with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Purification: After completion, cool the reaction to room temperature and quench with ethyl vinyl ether. Concentrate the mixture and purify the product by flash column chromatography.[1]
General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
-
Preparation: All manipulations are typically carried out under a dry argon atmosphere using standard Schlenk techniques.
-
Monomer Solution: In a reactor, prepare a solution of the cyclic olefin monomer and any chain transfer agent in a suitable dry solvent (e.g., THF).
-
Initiation: Prepare a solution of the Grubbs catalyst in the same solvent and add it to the monomer solution.
-
Polymerization: Allow the polymerization to proceed with stirring for the desired amount of time. The reaction can be exothermic and may require cooling.
-
Termination: Terminate the polymerization by adding a quenching agent like ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Collect the polymer by filtration and dry under vacuum.[6]
The Olefin Metathesis Catalytic Cycle
The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the ruthenium carbene and the olefin substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. kilobio.com [kilobio.com]
- 3. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Grubbs II and Schrock Catalysts for Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon double bonds with remarkable efficiency. Central to this transformation are the catalysts that mediate the reaction. Among the most prominent are the ruthenium-based Grubbs catalysts and the molybdenum- or tungsten-based Schrock catalysts. This guide provides an objective comparison of the second-generation Grubbs catalyst (Grubbs II) and Schrock catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
At a Glance: Grubbs II vs. Schrock Catalysts
| Feature | Grubbs II Catalyst | Schrock Catalyst |
| Metal Center | Ruthenium (Ru) | Molybdenum (Mo) or Tungsten (W) |
| General Reactivity | High | Very High |
| Functional Group Tolerance | Excellent | Moderate to Low |
| Air & Moisture Stability | High | Low (requires inert atmosphere) |
| Substrate Scope | Broad, excels with less hindered olefins | Effective for sterically demanding substrates |
| Primary Application | General olefin metathesis, including ring-closing (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[1][2][3] | Highly active for a range of metathesis reactions, particularly for challenging substrates.[1][4][5] |
Performance Data
Direct quantitative comparison of Grubbs II and Schrock catalysts under identical conditions in a single study is challenging to find in the literature, as reaction conditions are often optimized for each catalyst. However, data from various studies can provide insights into their relative performance.
Table 1: Performance in Ring-Closing Metathesis (RCM)
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Diethyl diallylmalonate | Grubbs II | 5 | CH₂Cl₂ | Room Temp | 1 | >95 | ~19 | [6] |
| Diethyl diallylmalonate | Grubbs II | 0.05 | Toluene (B28343) | 80 | 0.5 | >98 | ~1960 | [7] |
| (Z)-1,11-dicethoxyundec-5-ene | Schrock (Mo-based) | 10 | Toluene | 120 | 8 | 84 | 8.4 | [8] |
Note: Turnover Number (TON) is calculated as (moles of product) / (moles of catalyst). Higher TONs indicate greater catalyst efficiency. The data presented is from different studies and should be interpreted with consideration of the varying reaction conditions.
Catalytic Cycles
The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which involves a metal-alkylidene intermediate reacting with an olefin to form a metallacyclobutane intermediate.[2][9] This intermediate then undergoes a retro [2+2] cycloaddition to yield a new olefin and a new metal-alkylidene, propagating the catalytic cycle.
Caption: Catalytic cycle of a Grubbs II catalyst in olefin metathesis.
Caption: Catalytic cycle of a Schrock catalyst in olefin metathesis.
Experimental Protocols
Ring-Closing Metathesis (RCM) with Grubbs II Catalyst
Objective: To synthesize diethyl cyclopent-3-ene-1,1-dicarboxylate from diethyl diallylmalonate.
Materials:
-
Grubbs Second-Generation Catalyst
-
Diethyl diallylmalonate
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Grubbs II catalyst (5 mol%) in anhydrous CH₂Cl₂.
-
Add diethyl diallylmalonate to the catalyst solution via syringe.
-
Stir the reaction mixture at room temperature for 1 hour.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel.
Ring-Closing Metathesis (RCM) with Schrock Catalyst
Objective: To synthesize a macrocyclic lactone from a diene precursor.
Materials:
-
Schrock Catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂)
-
Diene substrate
-
Anhydrous toluene
-
Inert atmosphere glovebox
-
Standard Schlenk line glassware
Procedure:
-
All manipulations of the Schrock catalyst must be performed in an inert atmosphere glovebox due to its high sensitivity to air and moisture.
-
In the glovebox, weigh the Schrock catalyst (10 mol%) into a Schlenk flask.
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the diene substrate to the catalyst solution.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (e.g., 8 hours).[8]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by opening to air.
-
The solvent is removed in vacuo, and the product is purified by an appropriate method, such as distillation or chromatography.[8]
Experimental Workflow
A typical workflow for an olefin metathesis reaction is outlined below.
Caption: General workflow for an olefin metathesis experiment.
Conclusion
The choice between Grubbs II and Schrock catalysts is highly dependent on the specific requirements of the desired transformation.
Grubbs II catalysts are the preferred choice for a wide range of applications due to their excellent functional group tolerance and stability in the presence of air and moisture, which simplifies the experimental setup.[4] They are particularly well-suited for standard ring-closing and cross-metathesis reactions.
Schrock catalysts , on the other hand, offer unparalleled reactivity, making them the catalyst of choice for challenging substrates, such as those that are sterically hindered or electron-deficient.[1][4] Their high activity can lead to faster reaction times and higher turnover numbers in specific cases. However, their sensitivity to air and moisture necessitates the use of stringent inert atmosphere techniques, such as a glovebox.[8]
For drug development and complex molecule synthesis where a variety of functional groups are present, the robustness of the Grubbs II catalyst is often advantageous. For applications demanding the highest possible reactivity and where the substrate is less sensitive, the Schrock catalyst may provide superior results. Ultimately, the selection of the catalyst should be based on a careful consideration of the substrate's nature, the desired reaction outcome, and the available experimental infrastructure.
References
- 1. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. fiveable.me [fiveable.me]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Olefin metathesis - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Grubbs Second Generation vs. Hoveyda-Grubbs Second Generation Catalysts in Olefin Metathesis
In the landscape of modern organic synthesis, olefin metathesis stands as a powerful and versatile tool for the formation of carbon-carbon double bonds. Central to the widespread adoption of this Nobel Prize-winning reaction are the development of well-defined, functional group-tolerant ruthenium catalysts. Among the most prominent of these are the Grubbs second-generation and Hoveyda-Grubbs second-generation catalysts. This guide provides a detailed, data-driven comparison of these two workhorse catalysts to aid researchers, scientists, and drug development professionals in catalyst selection and experimental design.
Catalyst Structures at a Glance
The primary structural difference between the Grubbs second-generation (G-II) and Hoveyda-Grubbs second-generation (HG-II) catalysts lies in the nature of the ligands attached to the ruthenium center. The G-II catalyst features a tricyclohexylphosphine (B42057) (PCy₃) ligand, which is replaced in the HG-II catalyst by a chelating isopropoxybenzylidene ether ligand. This seemingly subtle modification has profound implications for the catalysts' stability, activity, and handling characteristics.
Grubbs Second Generation Catalyst (G-II)
-
Key Features: Contains a highly active N-heterocyclic carbene (NHC) ligand and a tricyclohexylphosphine (PCy₃) ligand.
-
General Characteristics: Exhibits high catalytic activity but is more sensitive to air and requires careful handling.[1]
Hoveyda-Grubbs Second Generation Catalyst (HG-II)
-
Key Features: The phosphine (B1218219) ligand is replaced by a chelating isopropoxybenzylidene ether, which remains attached to the ruthenium center throughout the catalytic cycle.
-
General Characteristics: Offers enhanced thermal and air stability, making it easier to handle and store.[1] It is often considered more suitable for air-sensitive reactions.[1]
Performance Comparison: A Data-Driven Analysis
The choice between G-II and HG-II often depends on the specific requirements of the metathesis reaction, including the desired reactivity, stability, and substrate tolerance. Below is a summary of their performance in key metathesis reactions, supported by experimental data.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a cornerstone application for these catalysts, particularly in the synthesis of cyclic compounds. The RCM of diethyl diallylmalonate is a widely used benchmark reaction to compare catalyst activity.
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| G-II | Diethyl diallylmalonate | 1 | Dichloromethane (B109758) | 25 | 1 | >98 | [2] |
| HG-II | Diethyl diallylmalonate | 1 | Dichloromethane | 25 | 0.5 | >98 | [2] |
| G-II | N,N-diallyl-4-methylbenzenesulfonamide | 0.5 | Dichloromethane | 25 | 0.17 | >95 | [3] |
| HG-II | N,N-diallyl-4-methylbenzenesulfonamide | 0.5 | Dichloromethane | 25 | 0.17 | >95 | [3] |
In many standard RCM reactions, both catalysts exhibit excellent yields. The Hoveyda-Grubbs II catalyst can sometimes achieve these high yields in shorter reaction times due to its rapid initiation at lower temperatures.[2] For more challenging, sterically hindered substrates, the higher activity of the Grubbs II catalyst may be advantageous.
Cross-Metathesis (CM)
Cross-metathesis involves the reaction of two different olefins. A key performance metric in CM is the stereoselectivity, specifically the ratio of E to Z isomers in the product. Both G-II and HG-II are generally considered E-selective catalysts.[4]
| Catalyst | Substrates | Catalyst Loading (mol%) | Solvent | Temperature (°C) | E/Z Ratio | Reference |
| G-II | Styrene | 2.5 | Dichloromethane | 40 | 95:5 | [4] |
| HG-II | Methyl Oleate + 2-Methyl-2-butene | 1 | Toluene | 80 | High E-selectivity | [5] |
While both catalysts favor the formation of the thermodynamically more stable E-isomer, recent research has shown that the stereochemical outcome can be influenced by additives or external stimuli, such as light in combination with a photosensitizer, to favor the Z-isomer.[4]
Ring-Opening Metathesis Polymerization (ROMP)
In ROMP, a cyclic olefin is polymerized to a linear polymer. The choice of catalyst can influence the rate of polymerization and the properties of the resulting polymer.
| Catalyst | Monomer | Catalyst/Monomer Ratio | Solvent | Temperature (°C) | Conversion (%) | Time (min) | Reference |
| HG-II | 1,5-Cyclooctadiene | 1/3000 | - | 25 | >95 | 1 | [6] |
| HG-II | 2-Norbornene | 1/3000 | - | 25 | >95 | 1 | [6] |
| HG-II | 5-Ethyliden-2-norbornene | 1/3000 | - | 25 | >95 | 1 | [6] |
The Hoveyda-Grubbs II catalyst is highly active in ROMP, even at very low catalyst loadings.[6] Its thermal stability is also an advantage in these often exothermic reactions.[6]
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the benchmark RCM of diethyl diallylmalonate are provided below.
General Considerations for Olefin Metathesis
-
Solvent Degassing: Use of degassed solvents is crucial to prevent catalyst deactivation by dissolved oxygen.
-
Substrate Purity: Impurities in the olefin substrate can inhibit or poison the catalyst. Purification of the substrate by passing it through a short plug of activated alumina (B75360) or silica (B1680970) gel is often beneficial.
Protocol 1: RCM of Diethyl Diallylmalonate with this compound Catalyst (G-II)
Materials:
-
This compound Catalyst (G-II)
-
Diethyl diallylmalonate
-
Anhydrous, degassed dichloromethane (DCM)
-
Schlenk flask and standard laboratory glassware
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add diethyl diallylmalonate (1.0 mmol, 1.0 eq).
-
Dissolve the diene in anhydrous, degassed DCM (10 mL to achieve a 0.1 M concentration).
-
In a separate vial, weigh the this compound Catalyst (0.01 mmol, 1 mol%) and dissolve it in a small amount of anhydrous, degassed DCM.
-
Add the catalyst solution to the diene solution via syringe.
-
Stir the reaction mixture at room temperature (25 °C) for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired cyclic product.
Protocol 2: RCM of Diethyl Diallylmalonate with Hoveyda-Grubbs Second Generation Catalyst (HG-II)
Materials:
-
Hoveyda-Grubbs Second Generation Catalyst (HG-II)
-
Diethyl diallylmalonate
-
Anhydrous, degassed dichloromethane (DCM)
-
Schlenk flask and standard laboratory glassware
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add diethyl diallylmalonate (1.0 mmol, 1.0 eq).
-
Dissolve the diene in anhydrous, degassed DCM (10 mL to achieve a 0.1 M concentration).
-
In a separate vial, weigh the Hoveyda-Grubbs Second Generation Catalyst (0.01 mmol, 1 mol%) and dissolve it in a small amount of anhydrous, degassed DCM.
-
Add the catalyst solution to the diene solution via syringe.
-
Stir the reaction mixture at room temperature (25 °C) for 30 minutes.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.
Visualizing the Catalytic Cycles
The catalytic cycles of both G-II and HG-II proceed through a series of metallacyclobutane intermediates, as proposed by the Chauvin mechanism. The key difference lies in the initiation step.
Experimental Workflow
A typical experimental workflow for an olefin metathesis reaction is outlined below.
Conclusion and Recommendations
Both the Grubbs second-generation and Hoveyda-Grubbs second-generation catalysts are exceptionally powerful tools for olefin metathesis. The choice between them is dictated by the specific demands of the chemical transformation.
-
Choose this compound (G-II) when:
-
High reactivity is paramount, especially for challenging or sterically hindered substrates.
-
The reaction is performed under strictly controlled inert conditions.
-
-
Choose Hoveyda-Grubbs Second Generation (HG-II) when:
-
Enhanced stability and ease of handling are priorities.
-
The reaction involves air-sensitive substrates or requires higher temperatures for prolonged periods.
-
Rapid initiation at lower temperatures is desired for standard transformations.
-
Ultimately, empirical evaluation of both catalysts for a new application is often the most effective strategy to identify the optimal catalyst and reaction conditions. This guide provides a solid foundation of data and protocols to inform that decision-making process.
References
- 1. kilobio.com [kilobio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Z-selective olefin metathesis with modified Grubbs second generation catalysts.
A comprehensive guide to Z-selective olefin metathesis, this document provides a comparative analysis of modified Grubbs second-generation catalysts, offering researchers, scientists, and drug development professionals a detailed overview of their performance, applications, and underlying mechanisms. The guide focuses on presenting quantitative data in a clear, tabular format, detailing experimental protocols for key reactions, and illustrating complex concepts through meticulously crafted diagrams.
Introduction to Z-Selective Olefin Metathesis
Olefin metathesis is a powerful and versatile reaction in organic synthesis for the formation of carbon-carbon double bonds. While early developments in this field, including the Nobel Prize-winning work on Grubbs catalysts, primarily yielded the thermodynamically favored E-isomers, the selective synthesis of the less stable Z-isomers has remained a significant challenge. The development of Z-selective catalysts is crucial for the synthesis of numerous natural products, pharmaceuticals, and advanced materials where the stereochemistry of the double bond is critical for function. This guide explores recent advancements in modifying Grubbs second-generation catalysts to achieve high Z-selectivity.
Comparison of Modified Grubbs Second-Generation Catalysts
Modifications to the archetypal Grubbs second-generation catalyst have led to a new class of ruthenium-based catalysts capable of inducing high Z-selectivity. These modifications primarily focus on the N-heterocyclic carbene (NHC) ligand, the anionic ligands, and the overall chelation of the metal center. Below is a comparison of prominent modified catalysts and their performance in benchmark reactions.
Performance in Homodimerization of Terminal Olefins
The homodimerization of terminal olefins is a standard reaction to evaluate the Z-selectivity of metathesis catalysts. The table below summarizes the performance of several key modified Grubbs catalysts in the homodimerization of 1-octene.
| Catalyst Type | Ligand Modification | Z-Selectivity (%) | Turnover Number (TON) | Reference |
| Chelated Ru Catalyst | N-2,6-diisopropylphenyl group on NHC | >95 | up to 7400 | [1] |
| Thiolate-Modified G-H II | 2,4,6-triphenylbenzenethiolate | 96 | up to 2000 | [2][3] |
| Nitrate-Ligated Ru Catalyst | Bidentate nitrato ligand | High | Approaching 1000 | [4] |
| Dithiolate-Ligated Ru Catalyst | Dithiolate ligand | 95 - 99 (in macrocyclization) | N/A | [5] |
Performance in Cross-Metathesis Reactions
Cross-metathesis (CM) is a more complex transformation where selectivity is a greater challenge. The following table highlights the performance of modified catalysts in representative CM reactions.
| Catalyst Type | Reaction Substrates | Z-Selectivity (%) | Yield (%) | Reference |
| Chelated Ru Catalyst (4b) | 1-octene and cis-1,4-diacetoxy-2-butene | 90 | 75 | [6] |
| Mo-based Catalyst (1a) | Enol ethers and terminal alkenes | 94 to >98 | 51-77 | [7] |
| Grubbs II + Photocatalyst | Styrene (B11656) derivatives and alkyl acrylate (B77674) | up to 95:5 (Z:E) | Varies | [8][9][10] |
Key Catalyst Modification Strategies
The enhanced Z-selectivity of these modified catalysts stems from specific structural features that create a sterically demanding environment around the ruthenium center. This steric hindrance favors the formation of the Z-isomer by controlling the orientation of the incoming olefin during the metathesis cycle.
Chelated Ruthenium Catalysts
One of the most successful strategies involves the creation of a chelated ruthenium complex through C-H activation. This often involves bulky N-aryl substituents on the NHC ligand that position themselves over the metal, sterically shielding one face of the metallacyclobutane intermediate. This disfavors the transition state leading to the E-olefin.[1][6]
Alternative Approaches to Z-Selectivity
Beyond chelation, other innovative strategies have emerged. The use of bulky thiolate ligands in place of the chloride ligands in the Grubbs-Hoveyda second-generation catalyst has proven to be a simple yet highly effective modification.[2][3] Additionally, a novel approach combines a standard E-selective Grubbs II catalyst with a photosensitizer. In this system, the metathesis reaction proceeds to the thermodynamic E-product, which is then isomerized to the Z-isomer by the photocatalyst.[8][9][10]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for researchers. Below are representative protocols for key Z-selective metathesis reactions based on published literature.
General Procedure for Z-Selective Homodimerization of 1-Octene
This protocol is a representative example for a homodimerization reaction using a chelated ruthenium catalyst.
Materials:
-
Chelated Ruthenium Catalyst (e.g., catalyst 9 from reference[1])
-
1-octene
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a glovebox, the ruthenium catalyst (0.01 to 1 mol%) is weighed into a reaction vessel equipped with a magnetic stir bar.
-
The desired amount of solvent is added to dissolve the catalyst.
-
1-octene is added to the reaction vessel. The concentration of the substrate is typically maintained between 1 M and 3 M.[4]
-
The reaction vessel is sealed and the mixture is stirred at a controlled temperature (e.g., 25-35 °C) for a specified time (e.g., 1-24 hours). Reaction progress can be monitored by TLC, GC, or NMR.
-
Upon completion, the reaction is quenched by opening to air or by adding a quenching agent like ethyl vinyl ether.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to isolate the Z-olefin product.
-
The conversion and Z:E ratio are determined by ¹H NMR spectroscopy or gas chromatography.[4]
General Procedure for Tandem Metathesis/Photoisomerization
This protocol outlines the procedure for achieving Z-selectivity by combining a standard Grubbs II catalyst with a photocatalyst.
Materials:
-
Grubbs Second-Generation Catalyst
-
Photocatalyst (e.g., an iridium or organic photosensitizer)[8]
-
Styrene derivative (1.0 eq)
-
Alkyl acrylate (2.0 to 5.0 eq)
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Reaction vessel suitable for photochemistry (e.g., quartz or borosilicate glass)
-
Light source (e.g., 420 nm LEDs)
Procedure:
-
In a nitrogen-filled glovebox, the Grubbs second-generation catalyst (e.g., 2 mol%) and the photocatalyst (e.g., 5 mol%) are added to a reaction vessel.[8]
-
The styrene derivative and alkyl acrylate are dissolved in DCM (to a concentration of ~0.05 M in the styrene derivative) and added to the vessel.[8]
-
The vessel is sealed and placed in a photoreactor equipped with a cooling system to maintain the desired temperature (e.g., 40 °C).[8]
-
The reaction mixture is irradiated with the light source for 24 hours while stirring.
-
After the reaction, the solvent is evaporated.
-
The conversion and Z:E ratio of the product are determined from the ¹H NMR spectrum of the crude reaction mixture.[8]
-
The product can be purified by column chromatography.
Conclusion
The development of modified Grubbs second-generation catalysts has significantly advanced the field of Z-selective olefin metathesis. By rationally designing the ligand sphere around the ruthenium center, researchers have achieved remarkable levels of selectivity and efficiency. The strategies of catalyst chelation, bulky ligand introduction, and tandem catalysis provide a powerful toolkit for synthetic chemists. This guide serves as a starting point for researchers looking to employ these cutting-edge catalytic systems in their own work, from small-molecule synthesis to the development of novel polymers and pharmaceuticals. The continued exploration of new ligand architectures and reaction methodologies promises to further expand the capabilities of Z-selective metathesis.
References
- 1. Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple and highly Z-selective ruthenium-based olefin metathesis catalyst. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Highly Efficient Synthesis of Z-Macrocycles using Stereoretentive, Ruthenium-Based Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Z-Selective Catalytic Olefin Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Grubbs Second and Third Generation Catalysts in Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and applications of Grubbs second and third generation catalysts, supported by experimental data.
The advent of Grubbs catalysts has revolutionized the field of olefin metathesis, providing powerful tools for the formation of carbon-carbon double bonds with broad functional group tolerance. The evolution from the second to the third generation of these ruthenium-based catalysts has brought significant advancements in activity and initiation rates, expanding their utility in organic synthesis, polymer chemistry, and drug discovery. This guide offers an objective comparison of Grubbs second and third generation catalysts, presenting quantitative data, detailed experimental protocols, and visualizations to aid in catalyst selection for specific research and development needs.
At a Glance: Key Differences and Applications
Grubbs second generation catalysts are characterized by the replacement of a phosphine (B1218219) ligand with a more electron-donating N-heterocyclic carbene (NHC) ligand. This modification results in higher thermal stability and increased activity, particularly for the metathesis of sterically demanding and electron-deficient olefins.[1]
The third generation catalysts build upon this framework by replacing the remaining phosphine ligand with two pyridine-based ligands. This key change leads to a dramatically faster initiation rate, making them exceptionally well-suited for applications requiring rapid polymerization, such as Ring-Opening Metathesis Polymerization (ROMP).[1][2]
| Feature | This compound Catalyst | Grubbs Third Generation Catalyst |
| Key Structural Feature | One N-heterocyclic carbene (NHC) ligand and one phosphine ligand | One NHC ligand and two labile pyridine (B92270) ligands |
| Initiation Rate | Moderate | Very Fast |
| Primary Applications | Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), general olefin metathesis | Ring-Opening Metathesis Polymerization (ROMP), applications requiring fast initiation |
| Stability | Generally high thermal and air stability | Good stability, but pyridine ligands are more labile |
| Substrate Scope | Broad, including sterically hindered and electron-deficient olefins | Broad, particularly effective for strained cyclic olefins in ROMP |
Performance Comparison: Experimental Data
To provide a quantitative basis for comparison, the following tables summarize the performance of Grubbs second and third generation catalysts in key olefin metathesis reactions.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This benchmark reaction is commonly used to assess catalyst activity in the formation of a five-membered ring.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Grubbs 2nd Generation | 0.02 | 1 | >95 | [3] |
| Grubbs 3rd Generation | Data not available for direct comparison | - | - |
Note: While a direct comparative study for G3 in this specific reaction under identical conditions was not found in the reviewed literature, the high efficiency of G2 is well-established.
Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene (DCPD)
ROMP is a critical application where the fast initiation of the third generation catalyst offers a significant advantage. The data below illustrates the effect of catalyst concentration on the gelation time of DCPD.
| Catalyst | Monomer:Catalyst Ratio | Temperature (°C) | Gel Time (min) | Reference |
| Grubbs 2nd Generation | 10000:1 | 30 | >25 | [4] |
| Grubbs 2nd Generation | 10000:1 | 60 | <2 | [4] |
| Grubbs 3rd Generation | 100:1 | Room Temperature | Rapid Polymerization | [3] |
Note: The third-generation catalyst's rapid initiation leads to very fast polymerization, making direct gel time comparisons at the same low catalyst loadings challenging. It is generally employed when rapid, controlled polymerization is desired.
Cross-Metathesis (CM) of a Terminal Olefin
Cross-metathesis involves the reaction between two different olefins. The following example shows the cross-metathesis of a secondary allylic alcohol with methyl acrylate (B77674).
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | E/Z Selectivity | Reference |
| Grubbs 2nd Generation | 5 | 6-12 | 77-99 | Predominantly E | [1][5] |
| Grubbs 3rd Generation | Data not available for direct comparison | - | - | - |
Note: The second-generation catalyst is highly effective for a wide range of cross-metathesis reactions. While the third-generation catalyst is also active, its primary advantage lies in its rapid initiation for polymerization reactions.
Experimental Protocols
Detailed methodologies for key benchmark reactions are provided below to facilitate the replication and adaptation of these experiments.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
Materials:
-
Diethyl diallylmalonate
-
This compound Catalyst
-
Anhydrous and degassed dichloromethane (B109758) (DCM)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis
Procedure:
-
In a dried flask under an inert atmosphere, dissolve diethyl diallylmalonate in anhydrous, degassed DCM to a concentration of 0.1 M.
-
Add the this compound Catalyst (0.02 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]
Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene (DCPD)
Materials:
-
Dicyclopentadiene (DCPD)
-
Grubbs Second or Third Generation Catalyst
-
Anhydrous and degassed solvent (e.g., toluene (B28343) or THF) (optional, can be run neat)
-
Inert atmosphere apparatus
Procedure:
-
Under an inert atmosphere, add DCPD to a reaction vessel.
-
If using a solvent, add the anhydrous and degassed solvent.
-
Prepare a stock solution of the Grubbs catalyst in the chosen solvent.
-
Rapidly add the catalyst solution to the stirring monomer solution at the desired monomer-to-catalyst ratio.
-
The polymerization will proceed, often with a noticeable increase in viscosity and temperature. The reaction time will vary significantly depending on the catalyst generation, concentration, and temperature.[4][6]
Cross-Metathesis of a Secondary Allylic Alcohol with Methyl Acrylate
Materials:
-
Secondary allylic alcohol
-
Methyl acrylate
-
This compound Catalyst
-
Copper(I) iodide (CuI) (optional, can enhance reaction rates)
-
Anhydrous and degassed diethyl ether
-
Inert atmosphere apparatus
Procedure:
-
In a dried flask under an inert atmosphere, dissolve the secondary allylic alcohol in anhydrous, degassed diethyl ether.
-
Add methyl acrylate to the solution.
-
Add this compound Catalyst (5 mol%) and CuI (6 mol%).
-
Heat the reaction mixture to 40 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with ethyl vinyl ether.
-
Concentrate the mixture and purify by flash column chromatography.[1][5]
Catalytic Cycles and Initiation Mechanisms
The efficiency of Grubbs catalysts is rooted in their ability to enter a catalytic cycle that propagates the metathesis reaction. The key difference between the second and third generation catalysts lies in their initiation mechanism, which is the first step to enter the catalytic cycle.
General Olefin Metathesis Catalytic Cycle
The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions between the metal carbene and the olefin substrates. This cycle is responsible for the scrambling of the alkylidene groups and the formation of new olefin products.
Caption: General catalytic cycle of olefin metathesis.
Initiation of this compound Catalyst
The initiation of the second-generation catalyst involves the dissociation of the phosphine ligand to generate a highly reactive 14-electron intermediate. This species then coordinates with the olefin substrate to enter the catalytic cycle.
Caption: Initiation of Grubbs 2nd generation catalyst.
Initiation of Grubbs Third Generation Catalyst
The third-generation catalyst features two labile pyridine ligands. The dissociation of one of these ligands is a very fast process, leading to rapid formation of the active catalytic species and subsequent entry into the metathesis cycle. This accounts for its significantly higher initiation rate compared to the second-generation catalyst.[2][7]
Caption: Initiation of Grubbs 3rd generation catalyst.
Conclusion
The choice between Grubbs second and third generation catalysts is highly dependent on the specific application. The second-generation catalyst remains a robust and versatile workhorse for a broad range of olefin metathesis reactions, including challenging RCM and CM transformations, owing to its high stability and activity. For applications where rapid and controlled polymerization is paramount, such as in ROMP for the synthesis of advanced materials, the fast-initiating third-generation catalyst is the superior choice. This guide provides the foundational data and protocols to enable researchers to make informed decisions and accelerate their research and development efforts in the dynamic field of olefin metathesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]
A Comparative Guide to the Functional Group Tolerance of First and Second Generation Grubbs Catalysts
For Researchers, Scientists, and Drug Development Professionals
The advent of ruthenium-based olefin metathesis catalysts, pioneered by Robert H. Grubbs, has revolutionized the synthesis of complex molecules, offering a powerful tool for carbon-carbon double bond formation. The first and second generation Grubbs catalysts remain cornerstones in this field, each presenting a unique profile of reactivity and stability. This guide provides an objective comparison of their functional group tolerance, supported by experimental data, to aid in catalyst selection for your specific research and development needs.
Executive Summary
The second-generation Grubbs catalyst generally exhibits superior performance over its first-generation counterpart, demonstrating higher reactivity and broader functional group tolerance. This enhanced capability is particularly evident in reactions involving electron-withdrawing groups and sterically hindered olefins. While both catalysts are remarkably tolerant to a wide array of functionalities, the second-generation catalyst often provides higher yields and proceeds under milder conditions.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of Grubbs I and Grubbs II catalysts in ring-closing metathesis (RCM) and cross-metathesis (CM) of various functionalized olefins. The data highlights the generally higher yields achieved with the second-generation catalyst.
| Functional Group | Substrate | Reaction Type | Catalyst (mol%) | Product | Yield (Grubbs I) | Yield (Grubbs II) | Reference |
| Ester | Diethyl diallylmalonate | RCM | 5 | Diethyl 3-cyclopentene-1,1-dicarboxylate | ~85% | >95% | |
| Ether | Diallyl ether | RCM | 5 | 2,5-Dihydrofuran | Moderate | High (>90%) | |
| Ketone | Allyl(2-oxocyclohexyl)methyl ether | RCM | 5 | 1-Oxa-spiro[4.5]dec-6-en-2-one | Low | ~80% | |
| Alcohol | 1-Octene-3,8-diol | RCM | 5 | 6-Hydroxy-3-cyclohepten-1-ol | Moderate | High (>90%) | |
| Amide | N,N-Diallyl-p-toluenesulfonamide | RCM | 1-5 | 1-(p-Tolylsulfonyl)-2,5-dihydro-1H-pyrrole | ~40% | >95% | [1] |
| Aldehyde | 5-Hexenal | CM with Styrene | 5 | 7-Phenyl-5-heptenal | Low | Moderate | |
| Carboxylic Acid | 10-Undecenoic acid | CM (Dimerization) | 5 | 1,20-Eicos-10-enedioic acid | Low | Moderate | |
| Amine (Protected) | N-Allyl-N-(tert-butoxycarbonyl)allylamine | RCM | 5 | tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | Moderate | >95% | |
| Amine (Primary) | Diallylamine | RCM | 5 | 2,5-Dihydro-1H-pyrrole | Very Low/Decomposition | Low to Moderate (with additives) |
Note: Yields are approximate and can vary based on specific reaction conditions. Data is compiled from various sources and representative examples.
Key Differences in Functional Group Tolerance
Grubbs I Catalyst:
The first-generation catalyst (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) is a versatile tool for olefin metathesis and demonstrates good tolerance for a range of functional groups, including esters, ethers, and amides. However, its activity can be diminished by substrates containing electron-withdrawing groups. Furthermore, it is more susceptible to deactivation by coordinating functional groups and impurities.
Grubbs II Catalyst:
The second-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) incorporates an N-heterocyclic carbene (NHC) ligand, which significantly enhances its catalytic activity and stability.[2] This leads to a broader functional group tolerance, particularly for electron-deficient olefins.[2] It is the catalyst of choice for challenging substrates where the first-generation catalyst provides low yields or fails altogether.
Specific Functional Group Considerations:
-
Electron-Withdrawing Groups: Grubbs II shows markedly superior performance with substrates containing electron-withdrawing groups like esters and ketones, which can be challenging for Grubbs I.[2]
-
Protic Groups: Both catalysts tolerate protic functional groups such as alcohols and carboxylic acids, although the acidity of the medium can influence catalyst activity.
-
Amines: Primary and secondary amines can coordinate to the ruthenium center and inhibit or deactivate both catalysts. Protection of the amine functionality (e.g., as a sulfonamide or carbamate) is often necessary to achieve high yields. The second-generation catalyst exhibits greater stability in the presence of primary amines compared to the first-generation, which tends to decompose more rapidly.
Experimental Protocols
Below are representative experimental protocols for ring-closing and cross-metathesis reactions that can be adapted to compare the performance of Grubbs I and Grubbs II catalysts.
Ring-Closing Metathesis (RCM) of N,N-Diallyl-p-toluenesulfonamide
Materials:
-
N,N-Diallyl-p-toluenesulfonamide
-
Grubbs I or Grubbs II catalyst
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve N,N-diallyl-p-toluenesulfonamide (1 equivalent) in anhydrous, degassed DCM to a concentration of 0.05 M.
-
To this solution, add the Grubbs catalyst (0.01-0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to obtain 1-(p-Tolylsulfonyl)-2,5-dihydro-1H-pyrrole.
Cross-Metathesis (CM) of 1-Octene (B94956) and Methyl Acrylate (B77674)
Materials:
-
1-Octene
-
Methyl acrylate
-
Grubbs I or Grubbs II catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-octene (1 equivalent) and methyl acrylate (1.2 equivalents) in anhydrous, degassed DCM.
-
Add the Grubbs catalyst (0.01-0.05 equivalents) to the solution.
-
Stir the reaction mixture at 40 °C and monitor its progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with ethyl vinyl ether.
-
Remove the solvent under reduced pressure and purify the product by flash column chromatography.
Mandatory Visualization
Caption: Catalyst selection guide based on substrate functional group characteristics.
Conclusion
Both first and second-generation Grubbs catalysts are powerful tools for organic synthesis, each with its own strengths. While Grubbs I is effective for many applications, Grubbs II offers a broader scope, particularly for substrates that are challenging due to electronic or steric factors. A careful consideration of the functional groups present in the substrate is crucial for selecting the optimal catalyst and achieving the desired outcome in your synthetic endeavors.
References
- 1. Highly efficient Ru( ii )–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07428H [pubs.rsc.org]
- 2. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Air and Moisture Stability of Grubbs Catalysts
For researchers, scientists, and professionals in drug development, the choice of a catalyst is critical to the success of olefin metathesis reactions. The stability of the catalyst, particularly its tolerance to air and moisture, can significantly impact reaction efficiency, reproducibility, and overall cost. This guide provides an objective comparison of the air and moisture stability of different generations of Grubbs catalysts, supported by experimental data and detailed methodologies.
Overview of Grubbs Catalysts and Their Evolution in Stability
Grubbs catalysts, a family of ruthenium-based complexes, have revolutionized olefin metathesis due to their functional group tolerance and ease of use. Over the years, successive generations of these catalysts have been developed, with each iteration generally offering improvements in activity and stability.
-
First-Generation (G1) Grubbs Catalysts: While groundbreaking, G1 catalysts are generally the least stable of the series. They are known to be sensitive to air, moisture, and protic solvents like primary alcohols, which can lead to decomposition and loss of catalytic activity.[1]
-
Second-Generation (G2) Grubbs Catalysts: The development of G2 catalysts, which feature an N-heterocyclic carbene (NHC) ligand in place of one of the phosphine (B1218219) ligands, marked a significant improvement in thermal stability and activity.[2] In their solid form, G2 catalysts are largely stable to air and moisture; however, in solution, they exhibit sensitivity to oxygen.[3]
-
Hoveyda-Grubbs Catalysts: These catalysts, particularly the second-generation variants (HG2), are characterized by a chelating isopropoxybenzylidene ligand, which imparts greater stability compared to the parent Grubbs catalysts.[4] Like G2 catalysts, they are generally stable as solids in the presence of air and moisture but can be susceptible to oxygen when in solution.[4]
-
Third-Generation (G3) Grubbs Catalysts: G3 catalysts were designed for faster initiation and often incorporate pyridine (B92270) ligands. They are reported to have enhanced stability and tolerance to air and moisture, allowing for metathesis reactions to be conducted under milder and more practical conditions.[5] However, they are not immune to degradation, particularly in the presence of ethylene.[6]
Quantitative Comparison of Catalyst Stability
Direct quantitative comparisons of the air and moisture stability of all Grubbs catalyst generations under identical conditions are limited in the literature. However, studies on their inherent stability in solution under inert atmospheres provide a valuable baseline for understanding their relative robustness.
Table 1: Inherent Stability of First and Second Generation Grubbs Catalysts in Solution (Inert Atmosphere)
| Catalyst Generation | Observed Transformation Rate Constant (k_obs) in CH₂Cl₂ at 25°C [s⁻¹][2] | Catalyst Transformation after 72h in CD₂Cl₂ at 25°C (%)[2] |
| First Generation (G1) | 7.48 × 10⁻⁵ | 5.1 |
| Second Generation (G2) | 1.52 × 10⁻⁴ | 16.5 |
These data were obtained under an argon atmosphere and reflect the inherent instability of the catalysts in solution, which can involve ligand dissociation and decomposition, rather than direct reaction with air or moisture.
Table 2: Qualitative and Semi-Quantitative Air and Moisture Stability
| Catalyst Generation | Solid-State Stability in Air | Solution Stability in Air/Moisture | Notes on Decomposition |
| First Generation (G1) | Low to Moderate | Low | Decomposes in the presence of primary alcohols and oxygen.[1] Ethylene can also induce deactivation.[7] |
| Second Generation (G2) | High | Moderate | Sensitive to oxygen in solution.[3] The phosphine ligand can be displaced by primary amines.[8] |
| Hoveyda-Grubbs (HG2) | High | Moderate to High | Vulnerable to oxygen in solution.[4] Supported HG2 shows decreased activity when stored in air.[9] |
| Third Generation (G3) | High | High | Generally tolerant to air and moisture, but can degrade under ambient conditions and in the presence of ethylene.[6][10] |
Experimental Protocols for Stability Assessment
The stability of Grubbs catalysts can be evaluated through various experimental techniques, primarily by monitoring the catalyst's structural integrity or its catalytic activity over time under specific conditions.
Monitoring Catalyst Decomposition via Spectroscopy
a) UV-vis Spectroscopy for Determining Transformation Rate Constants
This method is used to monitor the change in the concentration of the catalyst over time in solution.
-
Protocol:
-
Prepare a solution of the Grubbs catalyst (e.g., 0.10 mM) in a suitable solvent (e.g., dry dichloromethane) under an inert atmosphere (e.g., argon).[2]
-
Transfer the solution to a quartz cuvette, which is then sealed.
-
Record the UV-vis spectrum of the solution at regular intervals at a constant temperature (e.g., 25°C).[2]
-
Monitor the decrease in absorbance at the characteristic wavelength for the catalyst (e.g., 334 nm for G1 and G2).[2]
-
The observed transformation rate constant (k_obs) can be determined by fitting the absorbance data to a first-order kinetic model.[2]
-
b) NMR Spectroscopy for Monitoring Structural Changes
NMR spectroscopy allows for the direct observation of the catalyst's structure and the appearance of decomposition products.
-
Protocol:
-
Prepare a solution of the catalyst (e.g., 0.1 M) in a deuterated solvent (e.g., CD₂Cl₂) in an NMR tube under a controlled atmosphere (e.g., inert gas or air).[2]
-
Acquire an initial NMR spectrum (e.g., ¹H or ³¹P NMR).
-
Store the NMR tube under the desired conditions (e.g., at 25°C, exposed to air).
-
Acquire subsequent NMR spectra at various time points.
-
Analyze the spectra to quantify the decrease in the signals corresponding to the intact catalyst and the emergence of new signals from decomposition products. For instance, the decomposition of G1 in the presence of primary alcohols can be monitored by the disappearance of the benzylidene proton signal and the appearance of a ruthenium hydride signal in the ¹H NMR spectrum.[1] The percentage of transformation can be calculated by integrating the relevant signals.[2]
-
Assessing Catalytic Activity Loss
This approach evaluates the catalyst's stability by measuring its performance in a model metathesis reaction after exposure to air and/or moisture.
-
Protocol:
-
Expose a known quantity of the solid catalyst or a catalyst solution to ambient air or a controlled atmosphere with a specific humidity for a defined period.
-
Use the "aged" catalyst in a standard ring-closing metathesis (RCM) reaction (e.g., the cyclization of diethyl diallylmalonate).
-
Run a parallel control reaction with a fresh, unexposed sample of the catalyst.
-
Monitor the reaction progress for both the aged and fresh catalysts by techniques such as gas chromatography (GC) or NMR spectroscopy to determine the reaction yield at different time points.
-
A decrease in the reaction rate or final yield for the aged catalyst compared to the fresh catalyst indicates a loss of activity due to decomposition.
-
Factors Influencing Grubbs Catalyst Stability
The following diagram illustrates the key factors that can influence the stability and decomposition of Grubbs catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - Storage of Grubbs 2nd Gen. Catalyst in DCE Solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. React App [pmc.umicore.com]
- 5. Buy Grubbs Catalyst, 3nd Generation | 900169-53-1 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Bottom Line in Synthesis: A Cost-Benefit Analysis of Grubbs' Second-Generation Catalyst
A deep dive into the performance and economics of one of organic chemistry's most powerful tools reveals that the higher upfront cost of Grubbs' second-generation catalyst is frequently justified by its superior efficiency, broader applicability, and potential for long-term savings, particularly in complex, high-value syntheses relevant to pharmaceutical and materials science research.
For researchers, scientists, and drug development professionals, the choice of a catalyst is a critical decision that impacts not only the success of a chemical transformation but also the overall time and cost of a project. In the realm of olefin metathesis—a Nobel Prize-winning reaction that has revolutionized the way complex molecules are made—Grubbs' catalysts are mainstays.[1] This guide provides a comprehensive comparison of Grubbs' second-generation catalyst with its alternatives, supported by experimental data, to inform a rational, cost-effective selection.
Performance Face-Off: The Second Generation Takes the Lead
The evolution from the first to the second-generation Grubbs' catalyst, marked by the incorporation of a more electron-donating N-heterocyclic carbene (NHC) ligand, brought about a significant leap in performance.[2] This enhancement is evident across key metrics such as catalyst loading, reaction time, and product yield, particularly in challenging applications.
A classic benchmark reaction, the ring-closing metathesis (RCM) of 1,6-octadiene, clearly illustrates this advantage. As shown in the table below, the second-generation catalyst achieves a near-quantitative yield (>98%) in half the time and with a tenfold lower catalyst loading compared to its predecessor under similar conditions.[1]
Table 1: Performance Comparison in the RCM of 1,6-Octadiene
| Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| Grubbs' 1st Gen | 5 | Dichloromethane (B109758) | 0.1 | 25 | 2 | >95[1] |
| 1 | Dichloromethane | 0.2 | 40 | 1.5 | 82[1] | |
| Grubbs' 2nd Gen | 0.5 | Dichloromethane | 0.1 | 25 | 1 | >98 [1] |
| 0.1 | Toluene | 0.5 | 80 | 0.5 | 95 [1] | |
| Hoveyda-Grubbs' 2nd Gen | 1 | Dichloromethane | 0.1 | 25 | 1.5 | >95[1] |
| 0.2 | Toluene | 0.5 | 80 | 1 | 92[1] |
The superiority of the second-generation catalyst becomes even more pronounced in the synthesis of complex, high-value molecules such as macrocyclic peptides, which are of significant interest in drug discovery. In a comparative study on peptide macrocyclization, the second-generation catalyst not only provided the highest yield but also superior stereoselectivity, a critical factor in determining the biological activity of the final compound.[3]
Table 2: Catalyst Performance in Macrocyclic Peptide Synthesis via RCM
| Catalyst | Yield (%) | E/Z Selectivity |
| Grubbs' 1st Gen | 58[3] | 80:20[3] |
| Grubbs' 2nd Gen | 71 [3] | 90:10 [3] |
| Hoveyda-Grubbs' 1st Gen | 63[3] | 90:10[3] |
| Hoveyda-Grubbs' 2nd Gen | 66[3] | 82:18[3] |
The Cost Equation: More Than Just Price Per Gram
While the initial purchase price of Grubbs' second-generation catalyst is higher than its first-generation counterpart and some other alternatives, a simple cost-per-gram comparison can be misleading. A more accurate cost-benefit analysis must consider the catalyst's efficiency in the context of the overall synthesis.
Table 3: Approximate Cost Comparison of Olefin Metathesis Catalysts
| Catalyst | Supplier Example | Approximate Price (USD/gram) |
| Grubbs' 1st Generation | Catapower Inc. | $60[4] |
| Sigma-Aldrich | $2,000 - $2,500[2] | |
| Grubbs' 2nd Generation | Catapower Inc. | $35 - $160 [5] |
| Sigma-Aldrich | $5,000 - $6,000 [2] | |
| Hoveyda-Grubbs' 1st Gen | Catapower Inc. | $110[6] |
| Hoveyda-Grubbs' 2nd Gen | Sigma-Aldrich | $146.50 (for 2g)[7] |
| Schrock's Catalyst | Strem | ~$519 (for 2g)[8] |
| Fisher Scientific | ~$1,229 (for 2g)[9] |
The significantly lower catalyst loadings required for the second-generation catalyst can dramatically reduce the amount of catalyst needed per reaction, often offsetting the higher initial price. This is particularly true for large-scale syntheses where the cost of the catalyst becomes a more substantial component of the overall budget. Furthermore, higher yields and cleaner reactions can lead to savings in downstream processing, such as purification, and reduce solvent waste.
Experimental Protocols: Putting Theory into Practice
Reproducible and well-documented experimental procedures are paramount in a research and development setting.
General Protocol for Ring-Closing Metathesis (RCM)
-
System Preparation: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene substrate in a dry, degassed solvent such as dichloromethane or toluene.
-
Catalyst Introduction: Add the appropriate amount of Grubbs' catalyst (typically 0.1-5 mol%).
-
Reaction Execution: Stir the mixture at a suitable temperature, ranging from ambient to reflux, while monitoring the reaction's progress using techniques like TLC, GC, or NMR.
-
Workup and Purification: Upon completion, quench the catalyst, for instance, with ethyl vinyl ether. Remove the solvent in vacuo and purify the crude product, typically by column chromatography.
Specific Protocol: RCM of Diethyl Diallylmalonate[10]
-
Initial Setup: Dissolve 75 µL of diethyl diallylmalonate in 20 mL of distilled dichloromethane in a dry 50 mL round-bottom flask containing a magnetic stir bar and capped with a rubber septum.
-
Catalyst Addition: Introduce a solution of Grubbs' second-generation catalyst in dichloromethane to the flask.
-
Monitoring: Track the reaction's progress via thin-layer chromatography.
-
Isolation: Once the reaction is complete, purify the product using flash column chromatography.
Visualizing the Process: Mechanism and Workflow
A clear understanding of the catalytic cycle and experimental workflow is essential for troubleshooting and optimization.
Caption: Catalytic cycle for olefin metathesis.
Caption: Experimental workflow for RCM.
Recommendations for Catalyst Selection
The decision of which olefin metathesis catalyst to employ should be guided by a holistic assessment of the specific synthetic challenge.
-
For the synthesis of high-value, complex molecules, such as those encountered in drug discovery and materials science, the Grubbs' second-generation catalyst is often the most prudent choice. Its high efficiency, broad functional group tolerance, and the potential for lower effective cost per reaction make it a powerful and economically viable tool.
-
For less demanding transformations, educational purposes, or when budget constraints are paramount, the Grubbs' first-generation catalyst or Hoveyda-Grubbs' catalysts may present a more economical option, provided they meet the performance requirements of the specific reaction.
-
Schrock's catalysts , known for their high reactivity, are typically reserved for substrates that are unreactive with ruthenium-based catalysts, as their sensitivity to air and moisture, along with their higher cost, makes them less practical for general use.
Ultimately, a preliminary screening of catalysts on a small scale is a highly recommended practice to empirically determine the optimal balance of performance and cost for any new olefin metathesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. kilobio.com [kilobio.com]
- 3. Stereoselective synthesis of macrocyclic peptides via a dual olefin metathesis and ethenolysis approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grubbs catalyst, 1st generation benzylidene - Catapower Inc. [catapowerinc.com]
- 5. Grubbs catalyst, 2nd gen, IMes phenyl indenylidene - Catapower Inc. [catapowerinc.com]
- 6. Hoveyda-Grubbs catalyst, 1st generation, 1 g - Catapower Inc. [catapowerinc.com]
- 7. 97%, Umicore, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. strem.com [strem.com]
- 9. Strem, An Ascensus Company CAS# 139220-25-0. 2g. 2,6-Diisopropylphenylimidoneophylidene | Fisher Scientific [fishersci.com]
A Comparative Analysis of Initiation Rates for Grubbs Catalysts
An Objective Guide for Researchers in Organic Synthesis and Drug Development
The advent of Grubbs catalysts has revolutionized the field of olefin metathesis, a powerful carbon-carbon double bond forming reaction. The efficiency of these ruthenium-based catalysts is critically dependent on their initiation rate—the speed at which the precatalyst is converted into the active catalytic species. This guide provides a comparative study of the initiation rates of various generations of Grubbs catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
Understanding the Initiation Step
The initiation of a Grubbs catalyst involves the dissociation of a ligand from the ruthenium center, allowing for the coordination of an olefin substrate. This initial step is often the rate-determining step of the overall catalytic cycle and is highly influenced by the catalyst's architecture, including the nature of the N-heterocyclic carbene (NHC) and other ancillary ligands. A faster initiation rate is often desirable for rapid and efficient catalysis, particularly in applications like ring-opening metathesis polymerization (ROMP) where it can lead to polymers with low polydispersity.[1]
Comparative Initiation Rates
The initiation rates of Grubbs catalysts have been a subject of extensive research. The data presented below, gathered from various studies, offers a quantitative and qualitative comparison across different catalyst generations.
| Catalyst Generation | Catalyst Name | Observed Rate Constant (k_obs) | Conditions | Reference |
| First Generation | Grubbs Catalyst®, 1st Generation | 7.48 x 10⁻⁵ s⁻¹ (4.5 x 10⁻³ min⁻¹) | 0.10 mM in CH₂Cl₂ at 25 °C | [2][3] |
| Second Generation | Grubbs Catalyst®, 2nd Generation | 1.52 x 10⁻⁴ s⁻¹ (9.1 x 10⁻³ min⁻¹) | 0.10 mM in CH₂Cl₂ at 25 °C | [2][3] |
| Third Generation | Grubbs Catalyst®, 3rd Generation (G-III-Br) | > 4 s⁻¹ | Toluene at 5 °C | [4] |
Key Observations:
-
Second vs. First Generation: The second-generation Grubbs catalyst exhibits an initiation rate that is approximately double that of the first-generation catalyst under similar conditions.[2][3] This enhanced activity is attributed to the replacement of a phosphine (B1218219) ligand with a more electron-donating N-heterocyclic carbene (NHC) ligand, which promotes phosphine dissociation.
-
Third Generation - The Fast Initiators: The third-generation catalysts, often referred to as fast-initiating catalysts, demonstrate exceptionally high initiation rates, estimated to be over three orders of magnitude faster than the second-generation Hoveyda-Grubbs catalyst and more than six orders of magnitude faster than the second-generation Grubbs catalyst.[4] This rapid initiation is achieved by replacing a phosphine ligand with more labile pyridine (B92270) ligands.[1]
-
Hoveyda-Grubbs Catalysts: While generally exhibiting slower initiation rates compared to their parent Grubbs catalysts, Hoveyda-Grubbs catalysts are favored for their increased stability and are popular in various applications.[1] Their initiation can be modulated by altering the steric and electronic properties of the chelating isopropoxystyrene group.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the general Grubbs catalyst initiation and propagation cycle, as well as a typical experimental workflow for determining initiation rates.
Caption: General catalytic cycle for olefin metathesis using Grubbs catalysts.
Caption: Experimental workflow for determining catalyst initiation rates.
Experimental Protocols
The determination of initiation rates is crucial for catalyst comparison. The most common methods employed are UV-vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
1. UV-vis Spectrophotometry
This method is widely used to monitor the decay of the precatalyst concentration over time.
-
Instrumentation: A stopped-flow UV-vis spectrophotometer is ideal for fast reactions, while a standard spectrophotometer can be used for slower initiations.
-
Sample Preparation:
-
Measurement:
-
Data Analysis:
-
The natural logarithm of the absorbance is plotted against time.
-
For a first-order reaction, this plot will be linear, and the negative of the slope gives the observed rate constant (k_obs).
-
2. NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to monitor the disappearance of the precatalyst and the appearance of the active species or products.
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation:
-
A solution of the catalyst is prepared in a deuterated solvent (e.g., CD₂Cl₂) inside an NMR tube under an inert atmosphere.
-
The substrate is injected into the NMR tube.
-
-
Measurement:
-
¹H or ³¹P NMR spectra are acquired at regular time intervals.
-
-
Data Analysis:
-
The integration of the signals corresponding to the precatalyst and the product are used to determine their concentrations over time.
-
This data is then used to calculate the rate constant, similar to the UV-vis method.
-
Conclusion
The choice of a Grubbs catalyst is a critical decision in the design of an olefin metathesis reaction. While second-generation catalysts offer a significant improvement in activity over their first-generation counterparts, the third-generation catalysts provide exceptionally fast initiation for applications demanding rapid polymerization. Hoveyda-Grubbs catalysts, on the other hand, provide a balance of stability and activity. By understanding the comparative initiation rates and the experimental protocols to measure them, researchers can make informed decisions to optimize their synthetic strategies.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Grubbs' Second-Generation Catalyst
For researchers, scientists, and drug development professionals utilizing the powerful Grubbs' second-generation catalyst, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for the deactivation and disposal of this ruthenium-based compound is essential to mitigate potential hazards and comply with regulatory standards. This guide provides a procedural, step-by-step framework for the safe handling and disposal of Grubbs' second-generation catalyst waste.
Core Principles of Disposal
The primary objective in the disposal of Grubbs' second-generation catalyst is the conversion of the reactive ruthenium carbene complex into a less reactive and more environmentally benign form. This is typically achieved through oxidative deactivation, followed by segregation and disposal as hazardous waste, in accordance with local, state, and federal regulations.[1] It is imperative to remember that chemical waste generators are responsible for correctly classifying and disposing of their waste.[1][2]
Experimental Protocol: Deactivation of Grubbs' Second-Generation Catalyst Waste
This protocol outlines a common method for deactivating Grubbs' catalyst waste streams in a laboratory setting prior to collection for disposal.
Materials:
-
Waste stream containing Grubbs' second-generation catalyst (typically in an organic solvent like dichloromethane (B109758) or toluene).
-
Commercial bleach solution (sodium hypochlorite, ~5-8.25%) or 30% hydrogen peroxide.
-
Stir plate and stir bar.
-
Appropriate fume hood.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Segregation and Preparation: Collect all waste streams containing the Grubbs' catalyst in a designated, labeled, and sealed container. This includes reaction residues, and any solvents used for washing glassware that came into contact with the catalyst.
-
Oxidative Treatment:
-
Place the waste container in a secondary container within a certified chemical fume hood.
-
While stirring the waste solution, slowly add an oxidizing agent. A common and effective method is the addition of household bleach. A color change from the characteristic purple/brown of the active catalyst to a colorless or pale-yellow solution indicates successful oxidation and deactivation.
-
Alternatively, 30% hydrogen peroxide can be used. Add it dropwise as the reaction can be exothermic.
-
-
Quenching and Neutralization (if necessary): If using hydrogen peroxide, ensure the reaction is complete and quench any remaining peroxide by adding a reducing agent like sodium bisulfite until bubbling ceases.
-
Final Disposal:
-
Once deactivation is confirmed, the container should be securely sealed and clearly labeled as "Hazardous Waste: Deactivated Ruthenium Catalyst Waste" and include the chemical constituents.
-
Store the container in a designated satellite accumulation area for hazardous waste.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Quantitative Data Summary
| Parameter | Guideline | Observation |
| Oxidizing Agent to Catalyst Ratio | A significant excess of the oxidizing agent should be used. | Add oxidant until the characteristic color of the active catalyst disappears. |
| Reaction Time | Typically complete within 1-2 hours at room temperature. | Stir until the solution is decolorized and no further color change is observed. |
| Temperature | Ambient laboratory temperature. | Monitor for any significant exotherm, especially with hydrogen peroxide. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Grubbs' second-generation catalyst.
Regulatory Considerations
Spent catalysts, particularly those containing heavy metals like ruthenium, are generally classified as hazardous waste.[3] The Resource Conservation and Recovery Act (RCRA) in the United States provides the framework for managing hazardous waste from "cradle to grave."[3] While reclamation and recycling of precious metals like ruthenium is an option, it is typically performed by specialized facilities and may not be feasible for small-scale laboratory waste.[4][5] Therefore, for most research settings, deactivation followed by disposal as hazardous waste is the standard and recommended procedure.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of Grubbs' second-generation catalyst, protecting both researchers and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. aksci.com [aksci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Question 45: What are the procedures/rules governing the transportation and disposal of catalyst contaminated with arsenic, mercury, barium, or other heavy metals? Are there maximum limits for any of these? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 4. CN101519732A - Method for recycling ruthenium from ruthenium-containing waste - Google Patents [patents.google.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Grubbs' Second-Generation Catalyst
Essential guidance for researchers, scientists, and drug development professionals on the safe and effective handling, use, and disposal of Grubbs' second-generation catalyst. This document provides immediate, actionable safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Grubbs' second-generation catalyst is a powerful tool in modern organic synthesis, particularly in olefin metathesis. However, its reactive nature necessitates stringent safety protocols to mitigate risks. This guide offers procedural, step-by-step guidance to directly address your operational questions, establishing a foundation of safety and trust in your laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of Grubbs' second-generation catalyst. The following table summarizes the recommended PPE to ensure personal safety.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory. |
| Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashes or handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is recommended. Use a glove with a long cuff that can be tucked under the sleeve of your lab coat. Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is essential. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Closed-toe Shoes | Required in all laboratory settings. | |
| Respiratory Protection | Fume Hood | All handling of the solid catalyst and its solutions must be conducted in a certified chemical fume hood. |
| Respirator | In situations where a fume hood is not available or as an additional precaution for large-scale operations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Grubbs' catalyst is often used in solvents such as dichloromethane (B109758) (DCM) and toluene. The selection of appropriate glove material is critical to prevent chemical exposure. The following table provides breakthrough times for common glove materials with these solvents.
| Glove Material | Thickness | Dichloromethane (DCM) Breakthrough Time (minutes) | Toluene Breakthrough Time (minutes) |
| Nitrile | 5 mil | < 1[1] | < 15[1] |
| Butyl Rubber | 13 mil | > 480 | > 480 |
Note: Breakthrough time is the time it takes for the chemical to be detected on the inside of the glove.[2] These times are based on continuous contact and may vary depending on the glove manufacturer, thickness, and temperature.[3] It is crucial to consult the glove manufacturer's specific chemical resistance data.[4] For splash protection with nitrile gloves, they should be changed immediately upon contact with the solvent.[1]
Experimental Protocol: A Step-by-Step Guide to Olefin Metathesis
The following is a general protocol for a ring-closing metathesis (RCM) reaction, a common application of Grubbs' second-generation catalyst.[5][6]
Materials:
-
Grubbs' second-generation catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Diene substrate
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Preparation:
-
Dry all glassware in an oven and cool under a stream of inert gas.
-
Ensure the reaction will be carried out under an inert atmosphere.
-
-
Reaction Setup:
-
In the reaction vessel, dissolve the diene substrate in the anhydrous, degassed solvent.
-
Bubble inert gas through the solution for 15-30 minutes to ensure it is deoxygenated. While solid Grubbs' catalysts are stable in air for short periods, solutions are more sensitive to oxygen.[7]
-
-
Catalyst Addition:
-
Weigh the required amount of Grubbs' second-generation catalyst in a glovebox or under a stream of inert gas.
-
Add the solid catalyst to the reaction mixture in one portion.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (often room temperature).[7]
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether or exposing the reaction mixture to air.
-
The ruthenium byproducts can often be removed by column chromatography on silica (B1680970) gel.
-
Disposal Plan: Responsible Deactivation and Waste Management
Proper disposal of the catalyst and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Catalyst Deactivation:
-
For residual catalyst in the reaction vessel, a common method is to quench it with a small amount of a phosphine (B1218219) scavenger like triphenylphosphine (B44618) or by exposing the solution to air and a mild oxidizing agent.[8]
2. Solid Waste Disposal:
-
Contaminated Materials: All materials that have come into contact with the catalyst, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Catalyst: Unused or expired Grubbs' catalyst should be treated as hazardous waste and disposed of according to institutional and local regulations. Do not attempt to dispose of it down the drain or in regular trash.[9][10]
3. Liquid Waste Disposal:
-
Reaction Mixtures: The final reaction mixture containing the deactivated catalyst should be collected in a designated hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Ruthenium Removal: For applications requiring very low levels of residual ruthenium, various methods can be employed to precipitate and remove the metal before disposal. These methods often involve treatment with reagents that form insoluble ruthenium complexes.
4. Regulatory Compliance:
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[9][11] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Visualizing Safety and Workflow
To further clarify the procedural steps and decision-making processes, the following diagrams have been generated.
Caption: PPE selection workflow for handling Grubbs' catalyst.
Caption: Operational workflow for using Grubbs' catalyst.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. wellbefore.com [wellbefore.com]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. uwyo.edu [uwyo.edu]
- 5. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. React App [pmc.umicore.com]
- 8. mdpi.com [mdpi.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. Ruthenium - ESPI Metals [espimetals.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
